3,6-Dibromobenzene-1,2-diamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,6-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBJSLTPBZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473813 | |
| Record name | 3,6-dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69272-50-0 | |
| Record name | 3,6-dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0)
Abstract
This compound, identified by CAS number 69272-50-0, is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a benzene core with two adjacent amine groups and two bromine atoms, positions it as a versatile and pivotal building block in numerous fields.[1] The strategic placement of reactive amino and bromo moieties allows for a wide range of chemical transformations, making it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[2] This guide provides a comprehensive technical overview of its core properties, a detailed, field-proven synthesis protocol, its reactivity profile, and its diverse applications, with a focus on the causality behind its utility in modern research and development.
Core Physicochemical & Structural Properties
This compound is typically a light brown to gray solid at room temperature.[3] Its structure is characterized by two primary reactive centers: the nucleophilic adjacent amino groups and the bromine atoms, which are susceptible to various cross-coupling reactions. This dual functionality is the cornerstone of its synthetic value.
Key Property Data
The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 69272-50-0 | |
| Molecular Formula | C₆H₆Br₂N₂ | [2][4][5] |
| Molecular Weight | 265.93 g/mol | [2][4][6] |
| Appearance | Light brown to gray solid; White to light yellow powder/crystal | [3][5][7] |
| Melting Point | 92-94 °C | [3][5][8] |
| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [3] |
| Density | 2.104 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C) | [4] |
| Storage Conditions | 2–8 °C, under inert atmosphere (Nitrogen or Argon), in a dark place | [9] |
Structural Identifiers & Spectroscopic Profile
Accurate identification is paramount in chemical synthesis. The following identifiers are used to define this compound in chemical databases and literature.
-
IUPAC Name: 3,6-dibromo-1,2-benzenediamine
-
Synonyms: 3,6-Dibromo-o-phenylenediamine, 3,6-Dibromo-1,2-phenylenediamine[3][7]
-
SMILES: BrC1=C(C(=C(C=C1)Br)N)N[2]
-
InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N[3]
While comprehensive public spectral data is limited, characterization and purity assessment are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), as indicated by commercial suppliers.[6][9]
Synthesis and Reactivity
The utility of this compound stems from its accessible synthesis and predictable reactivity. The presence of both soft nucleophiles (amines) and handles for carbon-carbon bond formation (bromines) allows for sequential, controlled derivatization.
Validated Laboratory Synthesis Protocol
A common and effective route for synthesizing this compound involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole.[3][10] This method is reliable and yields the target compound in high purity.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Materials: 4,7-dibromo-2,1,3-benzothiadiazole, Ethanol, Sodium borohydride, Water, Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
Suspend 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) in ethanol in a round-bottom flask.[10]
-
Cool the suspension to 0 °C using an ice bath.[3]
-
Carefully add sodium borohydride (~18.5 equivalents) in small portions to manage the reaction exotherm.[3][10]
-
Remove the ice bath and stir the reaction mixture at room temperature for approximately 20 hours.[3]
-
Upon completion, remove the ethanol under reduced pressure.[10]
-
Add water to the residue, followed by extraction with dichloromethane (typically 3 portions).[3][10]
-
Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[10]
-
Filter and concentrate the dried solution under reduced pressure to yield 3,6-dibromo-1,2-benzenediamine as a light yellow solid.[3][10] The product is often of sufficient purity for subsequent steps without further purification.[3]
-
Core Reactivity Profile
The synthetic versatility of this diamine is rooted in the orthogonal reactivity of its functional groups.
-
Amine Groups: The two adjacent amine groups are excellent nucleophiles and readily undergo condensation reactions with 1,2-dicarbonyl compounds to form heterocyclic systems, most notably quinoxalines.[11] This reaction is a cornerstone of its use in materials science.
-
Bromine Atoms: The C-Br bonds serve as key functional handles for modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide array of substituents, enabling the precise tuning of molecular properties for applications in organic electronics or medicinal chemistry.[2][4][11]
Applications in Research and Drug Development
This compound is not an end-product but a critical starting material. Its value lies in providing a robust scaffold for building molecular complexity.[2]
Intermediate for Pharmaceuticals and Agrochemicals
In medicinal and agrochemical chemistry, the diamine serves as a core fragment for constructing complex bioactive molecules.[2] The ability to perform selective functionalization on the aromatic ring via the bromine atoms allows chemists to systematically modify a lead compound to optimize its therapeutic or pesticidal activity, a process central to modern drug discovery and crop protection development.[2]
Precursor for Advanced Materials
The diamine is a valuable monomer in polymerization reactions and a precursor for functional materials.[5]
-
Polymers and Coatings: It can be used to synthesize polymers with enhanced thermal resistance or specific conductive properties.
-
Organic Electronics: Its most prominent application is in the synthesis of quinoxaline-based conjugated polymers.[4] The diamine is condensed with a substituted 1,2-dione, and the resulting dibromoquinoxaline can be further polymerized or functionalized via its bromine atoms. These materials are investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[11]
-
Optical Materials & Chemosensors: The electron-deficient nature of the resulting quinoxaline ring system makes these derivatives suitable for creating optical materials and fluorescent chemosensors.[5][11]
Caption: Application pathways for this compound.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. This compound possesses moderate hazards that require appropriate precautions.
GHS Hazard Identification
| Hazard Class | Statement | Pictogram | Signal Word | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning | [3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [3] |
| STOT-Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning | [3] |
Recommended Handling and Storage Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. After handling, wash hands thoroughly. The compound is combustible.[12] Keep away from open flames and hot surfaces.[12]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[12]
-
If inhaled: Move to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[12]
-
If swallowed: Clean mouth with water and seek immediate medical attention.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[9]
Conclusion
This compound is a quintessential example of a versatile chemical building block. Its value is derived from a stable, easily synthesized core structure that possesses orthogonally reactive functional groups. This allows for its seamless integration into complex synthetic routes for a broad spectrum of high-value applications, from life-saving pharmaceuticals to next-generation organic electronics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist aiming to leverage its full potential in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 4. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 5. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. 69272-50-0 | this compound - Moldb [moldb.com]
- 7. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 9. 69272-50-0|this compound|BLD Pharm [bldpharm.com]
- 10. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 3,6-Dibromo-o-phenylenediamine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3,6-Dibromo-o-phenylenediamine (also known as 3,6-Dibromobenzene-1,2-diamine), a key chemical intermediate for researchers, scientists, and drug development professionals. The document delves into its core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its primary reactivity, particularly in the formation of heterocyclic systems vital to medicinal chemistry. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory applications.
Introduction: A Versatile Building Block in Complex Synthesis
Substituted o-phenylenediamines are foundational scaffolds in the synthesis of a vast array of heterocyclic compounds. Their ability to undergo cyclocondensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acids makes them indispensable precursors to benzimidazoles, quinoxalines, and other fused ring systems. These heterocycles form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.
3,6-Dibromo-o-phenylenediamine emerges as a particularly valuable derivative. The strategic placement of two bromine atoms on the aromatic ring accomplishes two critical functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atoms influences the reactivity of the diamine and the properties of the resulting heterocyclic products.
-
Provision of Synthetic Handles: The carbon-bromine bonds serve as versatile sites for post-modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic elaboration of a core scaffold, a cornerstone of modern drug discovery and lead optimization.
This guide serves to consolidate the known technical data for this compound, providing a reliable foundation for its use in research and development.
Core Physicochemical & Computational Properties
The fundamental properties of 3,6-Dibromo-o-phenylenediamine (CAS No: 69272-50-0) are summarized below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides useful estimates but requires experimental verification.
| Property | Value | Source & Notes |
| Molecular Formula | C₆H₆Br₂N₂ | |
| Molecular Weight | 265.93 g/mol | [1][2] |
| Appearance | White to Light yellow/Light brown to gray solid (powder to crystal) | [2][3] |
| Melting Point | 92 - 99 °C | [3][4] (Multiple sources report ranges within this) |
| Boiling Point | 320.9 ± 37.0 °C at 760 mmHg | [2][4] (Predicted) |
| Density | 2.104 ± 0.06 g/cm³ | [2][4] (Predicted) |
| Water Solubility | 0.24 g/L (25 °C) | [4] (Very slightly soluble) |
| LogP | 3.538 | [4] (Predicted) |
| pKa | 1.33 ± 0.10 | [2] (Predicted, for the conjugate acid) |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |
Spectral Characterization: An Interpretive Guide
While empirical spectra for each new batch of a chemical should be acquired for quality control, a foundational understanding of the expected spectral features is invaluable. Based on the molecular structure, the following characteristics can be predicted.
3.1 Proton Nuclear Magnetic Resonance (¹H NMR)
The symmetry of the molecule simplifies its ¹H NMR spectrum significantly.
-
Aromatic Protons (C4-H, C5-H): The two protons on the benzene ring are chemically and magnetically equivalent. They are expected to appear as a singlet at approximately δ 6.8-7.0 ppm . The downfield shift is due to the deshielding effect of the aromatic ring.
-
Amine Protons (-NH₂): The four protons of the two amine groups are equivalent. They will likely appear as a single, broad singlet further upfield, typically in the δ 3.5-4.5 ppm range. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak will be exchangeable with D₂O.
3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Due to the molecule's C₂ᵥ symmetry, only three distinct signals are expected in the aromatic region of the ¹³C NMR spectrum.
-
C1/C2 (Amine-bearing carbons): ~134 ppm
-
C3/C6 (Bromine-bearing carbons): ~110 ppm
-
C4/C5 (Proton-bearing carbons): ~123 ppm
3.3 Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations from the amine groups and the benzene ring.
-
N-H Stretching: A characteristic pair of medium-to-sharp bands between 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹ .
-
C=C Aromatic Stretching: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A strong band in the 1250-1350 cm⁻¹ region for aromatic amines.
-
C-H Out-of-Plane Bending: A strong band around 800-850 cm⁻¹ , indicative of the 1,2,3,4-tetrasubstituted benzene ring pattern.
-
C-Br Stretching: Typically found in the fingerprint region, below 600 cm⁻¹ .
3.4 Mass Spectrometry (MS)
Mass spectrometry is particularly diagnostic for this compound due to the distinct isotopic pattern of bromine.
-
Molecular Ion (M⁺): The spectrum will show a characteristic cluster of peaks for the molecular ion because bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
The [M]⁺ peak will be at m/z ≈ 264 (containing two ⁷⁹Br atoms).
-
The [M+2]⁺ peak will be at m/z ≈ 266 (containing one ⁷⁹Br and one ⁸¹Br).
-
The [M+4]⁺ peak will be at m/z ≈ 268 (containing two ⁸¹Br atoms).
-
-
Isotopic Abundance: The relative intensity of these three peaks will be approximately 1:2:1 , providing unambiguous confirmation of the presence of two bromine atoms in the molecule.
Synthesis Protocol: Reductive Cleavage of a Thiadiazole Precursor
A reliable and high-yielding synthesis of 3,6-dibromo-1,2-benzenediamine involves the reductive cleavage of 4,7-dibromo-2,1,3-benzothiadiazole.[1] This method avoids direct bromination of o-phenylenediamine, which can be difficult to control and may lead to a mixture of products.
4.1 Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 3,6-Dibromo-o-phenylenediamine.
4.2 Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) in ethanol. Cool the suspension to 0 °C using an ice bath.
-
Reduction: To the cooled suspension, add sodium borohydride (NaBH₄, ~18 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Causality Insight: Sodium borohydride is a potent reducing agent that selectively cleaves the sulfur-nitrogen bonds of the thiadiazole ring system. The subsequent reduction of the resulting intermediates yields the two amine functionalities. Using a large excess ensures the reaction goes to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.
-
Quenching and Extraction: Carefully quench the reaction by adding water. The volatile ethanol solvent can be removed under reduced pressure. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Causality Insight: Quenching with water neutralizes any unreacted NaBH₄. Dichloromethane is an effective organic solvent for extracting the moderately polar product from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Causality Insight: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and further removes water from the organic layer before the final drying step.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-dibromo-1,2-benzenediamine as a light yellow solid.[1] The product is often of sufficient purity for subsequent steps without further purification.[1][2]
Core Reactivity: Synthesis of Benzimidazole Scaffolds
The primary utility of 3,6-dibromo-o-phenylenediamine is its role as a precursor to 4,7-dibromobenzimidazoles. This reaction, a cyclocondensation, is robust and can be performed with either carboxylic acids or aldehydes.[5][6][7]
5.1 General Reaction Pathway
Caption: General pathway for 4,7-dibromobenzimidazole synthesis.
5.2 General Protocol (Phillips Condensation with Carboxylic Acid)
-
Setup: Combine 3,6-dibromo-o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq) in a round-bottom flask.
-
Reaction: Add a high-boiling acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, or heat the mixture in the presence of a strong acid like HCl. Heat the reaction mixture (typically >150 °C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Causality Insight: The acidic conditions protonate the carboxylic acid, making it a better electrophile. The initial step is the formation of an amide bond with one of the amino groups. The subsequent intramolecular cyclization, driven by heat, involves the attack of the second amino group onto the amide carbonyl, followed by dehydration to form the aromatic imidazole ring.
-
-
Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water. Neutralize the mixture with a base (e.g., NaOH or NH₄OH) to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be used for further purification.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating systems of safety and efficacy.
-
Hazard Assessment: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). The parent compound, o-phenylenediamine, is toxic if swallowed, a suspected carcinogen, and may cause genetic defects.[4] It is prudent to handle the dibrominated analog with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles.
-
Engineering Controls: All manipulations of this compound, particularly when handling the solid powder, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[2]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
3,6-Dibromo-o-phenylenediamine is a high-value intermediate whose physicochemical properties and predictable reactivity make it an essential tool for chemists in drug discovery and materials science. Its utility in forming the 4,7-dibromobenzimidazole core provides a direct route to scaffolds that can be further diversified via cross-coupling chemistry. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
- 1. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]
- 2. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 3. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
3,6-Dibromobenzene-1,2-diamine molecular weight and formula
An In-Depth Technical Guide to 3,6-Dibromobenzene-1,2-diamine: Synthesis, Properties, and Applications
Abstract
This compound is a pivotal chemical intermediate whose structural features—a benzene core functionalized with adjacent amine groups and two bromine atoms—make it a highly versatile building block in modern organic synthesis. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, key applications in high-value sectors such as pharmaceuticals and material science, and comprehensive safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in advanced research and development projects.
Core Molecular and Physical Properties
This compound, also known by synonyms such as 3,6-dibromo-1,2-phenylenediamine, is an aromatic compound whose utility is derived directly from its unique molecular architecture.[1][2] The vicinal diamine groups on the benzene ring are nucleophilic and serve as a reactive handle for constructing heterocyclic systems, a common motif in medicinal chemistry. The two bromine atoms, positioned meta and para to the amine groups, are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the strategic extension of the molecular framework. This dual functionality makes the compound a cornerstone intermediate for creating complex molecular targets.
The physical and chemical properties of this compound are well-documented, ensuring reproducibility in experimental design.
| Property | Value | Source(s) |
| CAS Number | 69272-50-0 | [1][3] |
| Molecular Formula | C₆H₆Br₂N₂ | [1][3][4][5] |
| Molecular Weight | 265.93 g/mol | [1][3][5][6][7] |
| Appearance | White to light yellow or light brown solid/powder | [1][2][5][8] |
| Melting Point | 92-99 °C | [1][8][9][10] |
| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [2][11] |
| InChI Key | VPMJBJSLTPBZLR-UHFFFAOYSA-N | [1][9] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through the reduction of a heterocyclic precursor, 4,7-dibromo-2,1,3-benzothiadiazole. This approach is advantageous due to the high yield and relative simplicity of the procedure.
Causality of Experimental Design
The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild, selective reducing agent that effectively cleaves the N-S bonds of the benzothiadiazole ring to yield the desired diamine without inadvertently reducing the aromatic ring or causing dehalogenation. Ethanol is selected as the solvent due to its ability to dissolve the starting material upon heating and its compatibility with the reducing agent. The initial cooling to 0 °C is critical for controlling the exothermic reaction that occurs upon the addition of NaBH₄, preventing side reactions and ensuring a higher yield of the final product.
Experimental Workflow: Synthesis of this compound```dot
Caption: Major application pathways for this compound.
-
Pharmaceuticals: This compound is a critical intermediate for synthesizing complex drug molecules. [12]The diamine moiety can be readily condensed with 1,2-dicarbonyl compounds to form quinoxalines, a privileged scaffold in medicinal chemistry. The bromine atoms allow for late-stage functionalization via cross-coupling, enabling the creation of diverse compound libraries for drug discovery. [12]* Material Science: In polymer chemistry, it acts as an electron-deficient monomer. [5][9]It can be used in electrochemical polymerization to create conductive polymers like polyaniline and polypyrrole, which are valuable in electronics and energy storage. [5][9]Furthermore, its specific optical properties have led to its exploration in the fabrication of novel photonic crystals for use in lasers and optical fibers. [9]* Agrochemicals and Dyes: Its versatile structure is also utilized in the synthesis of new agrochemicals, such as pesticides and herbicides, where molecular modifications can enhance efficacy and environmental safety profiles. [12]Additionally, it serves as a precursor in the production of azo dyes and other colorants. [2][9]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity. The compound is classified as harmful and an irritant.
| GHS Classification | Hazard Statements | Precautionary Statements |
|---|
| GHS07 (Warning) [1]| H302: Harmful if swallowed.H315: Causes skin irritation.<[8]br>H319: Causes serious eye irritation.<[8]br>H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]|
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. [1]Rationale: This prevents degradation from light, moisture, and atmospheric oxidation of the amine groups, which can lead to discoloration and impurity formation.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. [11]
Conclusion
This compound is a high-value chemical intermediate whose utility spans multiple scientific disciplines. Its well-defined molecular structure provides a robust and versatile platform for the synthesis of a wide array of complex organic molecules. By understanding its fundamental properties, employing validated synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to drive innovation in drug discovery, material science, and beyond.
References
- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [aromalake.com]
- 4. This compound | 69272-50-0 [sigmaaldrich.com]
- 5. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 69272-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Buy this compound | 69272-50-0 [smolecule.com]
- 10. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. a2bchem.com [a2bchem.com]
A Technical Guide to the Solubility of 3,6-Dibromobenzene-1,2-diamine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0) is a pivotal chemical intermediate whose utility spans the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, featuring a halogenated aromatic core and reactive amine functionalities, makes it a versatile building block for complex synthesis. However, the successful application of this compound is fundamentally dependent on understanding its behavior in various solvent systems. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in its physicochemical properties. We explore the theoretical principles governing its dissolution, present a detailed qualitative solubility profile across a range of common organic solvents, and provide a robust experimental protocol for empirical solubility determination. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Compound Profile: this compound
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Synonyms: 3,6-Dibromo-1,2-benzenediamine, 3,6-Dibromo-o-phenylenediamine[2][3]
-
CAS Number: 69272-50-0[1]
-
Molecular Formula: C₆H₆Br₂N₂[1]
-
Molecular Weight: 265.93 g/mol [1]
-
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | White to light yellow crystalline powder | [2][4] |
| Melting Point | 92-94 °C | [3] |
| Boiling Point | 320.9 ± 37.0 °C at 760 mmHg | [3] |
| Density | 2.104 ± 0.06 g/cm³ | [3][4] |
| Water Solubility | Very slightly soluble (0.24 g/L at 25 °C) | [3] |
| XLogP3 (Lipophilicity) | 1.9 | [1][4] |
Significance in Research and Development
This diamine derivative is a cornerstone in modern synthetic chemistry. In pharmaceuticals, it serves as a scaffold for creating complex molecules with specific therapeutic actions. Its reactive sites are also leveraged in the agrochemical industry to develop effective crop protection agents and in material science as a precursor for high-performance polymers and functional coatings.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is a complex interplay of physical and chemical factors. The process involves overcoming the solute-solute interactions within the crystal lattice and forming new, energetically favorable solute-solvent interactions.
Polarity and the "Like Dissolves Like" Principle
The most fundamental guideline for solubility is that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.[5][6] this compound presents a dual character:
-
Polar Features: The two amine (-NH₂) groups are highly polar and capable of acting as hydrogen bond donors and acceptors.[3]
-
Non-Polar Features: The benzene ring and the two large, electron-withdrawing bromine atoms contribute to a significant hydrophobic and non-polar character.[4]
This duality means its solubility is highly dependent on the specific nature of the solvent.
Intermolecular Forces and Molecular Interactions
The dissolution process is driven by the formation of new intermolecular forces between the solute and solvent. For this compound, the key interactions are:
-
Hydrogen Bonding: In protic solvents like ethanol, the primary amine groups can form strong hydrogen bonds with the solvent's hydroxyl groups, significantly enhancing solubility.[4]
-
Dipole-Dipole Interactions: Polar aprotic solvents like DMSO and DMF have strong dipoles that can effectively solvate and stabilize both the polar amine groups and the aromatic system.[4]
-
Van der Waals Forces: In non-polar and halogenated solvents, weaker London dispersion forces are the primary mode of interaction.
Caption: Dominant intermolecular forces driving solubility.
Influence of Temperature
For most solid solutes, solubility increases with temperature.[5][7] The added thermal energy increases the kinetic energy of solvent molecules, enabling them to more effectively break down the solute's crystal lattice structure.[6] This principle is critical for tasks such as recrystallization.
Effect of pH
As a derivative of aniline, this compound is a weak base. In the presence of an acid, the amine groups are protonated to form ammonium salts.[8] This transformation from a neutral organic molecule to an ionic salt dramatically increases its polarity and, consequently, its solubility in aqueous solutions.
Comprehensive Solubility Profile
Based on its molecular structure and available data, the following provides a qualitative summary of the compound's solubility.
Summary of Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Good to High | Strong hydrogen bonding between the solvent's -OH group and the solute's -NH₂ groups is the dominant factor.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Strong dipole-dipole interactions effectively solvate the entire molecule, disrupting crystal lattice forces.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | Favorable interactions between the solvent and the brominated aromatic ring lead to good compatibility.[4] |
| Aromatic | Toluene, Benzene | Moderate | "Like dissolves like" principle applies to the aromatic cores, but polar amine groups limit high solubility. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Limited polarity and hydrogen bonding capability of ethers result in weaker solvation. |
| Alkanes | Hexane, Heptane | Very Low/Insoluble | The significant polarity mismatch between the polar amine groups and the non-polar solvent prevents dissolution. |
| Aqueous | Water | Very Low | The large, hydrophobic brominated benzene ring dominates, making the molecule poorly soluble in water.[4][9] |
| Aqueous Acid | Dilute HCl, H₂SO₄ | High | Protonation of the basic amine groups forms a highly polar, water-soluble ammonium salt.[10] |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Reagents
-
This compound (>97% purity)
-
Selected solvent (analytical grade or higher)
-
Deionized water (for cleaning)
-
Acetone (for cleaning)
Equipment
-
Analytical balance (±0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Screw-cap vials (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Vortex mixer
Caption: Workflow for the Isothermal Shake-Flask solubility method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume of the chosen solvent. An "excess" ensures that a solid phase remains after equilibrium is reached.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Longer times (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled environment, allowing the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.
Safety and Handling Precautions
This compound requires careful handling due to its potential hazards.
-
Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes significant skin and eye irritation and may cause respiratory irritation.[1] The GHS signal word is "Warning".
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling dust or vapors.
-
Handling: Avoid creating dust. Use spark-proof tools and keep away from open flames or sources of ignition.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C.[4]
Conclusion
This compound exhibits a nuanced solubility profile dictated by its dual-character molecular structure. It demonstrates excellent solubility in polar aprotic solvents like DMSO and DMF, and good solubility in polar protic solvents such as ethanol and in halogenated solvents like dichloromethane. Conversely, it is poorly soluble in water and non-polar aliphatic solvents. This solubility behavior can be strategically manipulated through the choice of solvent, temperature, and pH, providing researchers with the flexibility needed for synthesis, purification, and formulation development. A thorough understanding of these principles is paramount for leveraging the full potential of this versatile chemical building block.
References
- 1. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 4. Buy this compound | 69272-50-0 [smolecule.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chemhaven.org [chemhaven.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. byjus.com [byjus.com]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 3,6-Dibromobenzene-1,2-diamine
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Dibromobenzene-1,2-diamine. As a crucial intermediate in the synthesis of pharmaceuticals and advanced organic materials, unambiguous structural verification of this compound is paramount.[1] This document elucidates the theoretical principles and practical application of NMR spectroscopy for the characterization of this compound, offering a detailed interpretation of its spectral features. We will explore how the molecule's unique symmetry and the electronic effects of its substituents give rise to a deceptively simple yet information-rich NMR profile. This guide is intended for researchers, chemists, and quality control professionals who rely on precise analytical data for structural confirmation and purity assessment.
Introduction: The Role of NMR in Modern Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2][3] The technique operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to transition between different energy states.[5] The precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's atomic connectivity and chemical environment.[6]
For a molecule like this compound, a key building block in various synthetic pathways, NMR provides the definitive proof of structure. It allows for the verification of substituent positions and the overall integrity of the aromatic system, which is essential for ensuring the desired outcome in subsequent reactions.
Molecular Structure, Symmetry, and NMR Predictability
The interpretation of any NMR spectrum begins with a thorough analysis of the molecule's structure and symmetry. This compound possesses a C₂ᵥ symmetry axis that bisects the molecule between the two amino groups and the two bromine atoms. This symmetry element has profound implications for the expected NMR spectrum.
-
Proton Environments: Due to the plane of symmetry, the two protons on the aromatic ring (at positions C4 and C5) are chemically and magnetically equivalent. Likewise, the two protons on the C1-amino group are equivalent to the two protons on the C2-amino group, resulting in a single set of four equivalent amine protons. Therefore, we predict only two distinct signals in the ¹H NMR spectrum.
-
Carbon Environments: The symmetry dictates that carbons are equivalent in pairs: C1 is equivalent to C2, C3 is equivalent to C6, and C4 is equivalent to C5. Consequently, we predict only three distinct signals in the ¹³C NMR spectrum.
This predictive power, derived from molecular symmetry, is a key strength of NMR analysis.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative count of the different types of protons in a molecule and reveals information about their neighboring atoms.
Experimental Protocol: ¹H NMR
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[7]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse-acquire sequence. For quantitative results, ensure a sufficient relaxation delay between pulses (typically 5 times the longest T₁ relaxation time).
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern 400 MHz or higher spectrometer.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Spectrum Interpretation and Discussion
The reported ¹H NMR spectrum of this compound in CDCl₃ shows two distinct signals.[8]
-
δ 6.84 ppm (Singlet, 2H): This signal corresponds to the two equivalent aromatic protons at the C4 and C5 positions.
-
Chemical Shift: Aryl protons typically resonate in the 6.5-8.0 ppm region.[9] The observed shift of 6.84 ppm reflects the net electronic influence of the four substituents. The two electron-donating amino groups and two electron-withdrawing bromine atoms create a complex electronic environment. The amino groups, being powerful activating groups, donate electron density into the ring via resonance, which tends to shield the ring protons (shifting them upfield to a lower ppm value). Conversely, the electronegative bromine atoms withdraw electron density via induction, which deshields them (shifting them downfield). The observed chemical shift is the result of these competing effects.
-
Multiplicity: The signal appears as a singlet because the two protons (H4 and H5) are chemically equivalent and have no non-equivalent neighboring protons to couple with. H4 is adjacent to C3-Br and C5-H, while H5 is adjacent to C6-Br and C4-H. Due to the molecule's symmetry, the coupling constant between H4 and H5 (J₄,₅) is not observed.
-
-
δ 3.89 ppm (Broad Singlet, 4H): This signal is assigned to the four equivalent protons of the two amino (-NH₂) groups.
-
Chemical Shift: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[10] The value of 3.89 ppm falls within the typical range for aromatic amine protons.
-
Broadness: The broad nature of this peak is characteristic of amine protons for two primary reasons: (1) Quadrupole broadening caused by the ¹⁴N nucleus, which has a nuclear spin of I=1, and (2) potential for chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange happens on a timescale that can lead to the broadening of the NMR signal.
-
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. However, due to the low natural abundance of ¹³C (1.1%), a more concentrated sample (~20-50 mg) may be beneficial to reduce acquisition time.[11]
-
Data Acquisition:
-
A standard proton-decoupled pulse sequence is used. This decouples the protons from the carbons, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Spectrum Interpretation and Discussion
As predicted by its symmetry, the ¹³C NMR spectrum of this compound displays three signals, reported at 133.7, 123.2, and 109.6 ppm.[8] A detailed assignment requires considering the electronic effects of the substituents.
-
δ 133.7 ppm (C1, C2): This downfield signal is assigned to the two equivalent carbons directly attached to the amino groups. While amino groups are electron-donating via resonance (which would cause shielding), the direct attachment to the electronegative nitrogen atom results in a net deshielding effect on the ipso-carbon, shifting its signal downfield.
-
δ 123.2 ppm (C4, C5): This signal corresponds to the two equivalent carbons bonded to hydrogen. Their chemical shift is influenced by the adjacent bromine atoms and the meta-positioned amino groups. This value is close to the standard benzene chemical shift (128.5 ppm), indicating a balancing of the shielding and deshielding effects from the various substituents.
-
δ 109.6 ppm (C3, C6): This upfield signal is assigned to the two equivalent carbons bonded to the bromine atoms. While halogens are electronegative and typically deshield the carbon they are attached to, the strong electron-donating resonance effect from the ortho-positioned amino groups provides significant shielding to these carbons. This powerful ortho-directing effect pushes electron density to the C3 and C6 positions, shifting their resonance significantly upfield to 109.6 ppm.
Summary of NMR Data
The spectral data for this compound is summarized below for clarity and quick reference.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.84 | Singlet | 2H | Ar-H (H4, H5) |
| 3.89 | Broad Singlet | 4H | -NH ₂ |
Table 2: ¹³C NMR Data (100.6 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 133.7 | C1, C2 | Carbons attached to -NH₂; deshielded by nitrogen. |
| 123.2 | C4, C5 | Protonated aromatic carbons. |
| 109.6 | C3, C6 | Carbons attached to -Br; strongly shielded by ortho -NH₂ groups. |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous confirmation of its structure. The number of signals in both spectra is in perfect agreement with the C₂ᵥ symmetry of the molecule. The chemical shifts and multiplicities are readily explained by established principles of substituent electronic effects and molecular symmetry. This guide demonstrates the power of NMR spectroscopy as an indispensable tool for routine structural verification and in-depth electronic analysis in the fields of chemical synthesis and drug development.
References
- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. ijirset.com [ijirset.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
- 11. che.hw.ac.uk [che.hw.ac.uk]
A Guide to the FT-IR Spectroscopic Analysis of 3,6-Dibromobenzene-1,2-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,6-Dibromobenzene-1,2-diamine (CAS 69272-50-0). As a key intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials, the unambiguous characterization of this compound is paramount.[1][2][3] This document outlines the fundamental principles of FT-IR spectroscopy, provides a detailed, field-proven protocol for sample analysis using the Potassium Bromide (KBr) pellet method, and presents a thorough interpretation of the expected vibrational modes in the FT-IR spectrum of the title compound. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an essential resource for professionals requiring robust analytical characterization of this versatile chemical building block.
Introduction: The Significance of this compound and the Role of FT-IR Spectroscopy
This compound is an aromatic diamine whose structure, featuring a benzene ring substituted with two bromine atoms and two adjacent amine groups, makes it a valuable precursor in diverse fields of chemical synthesis.[1][2] Its applications range from the development of complex pharmaceutical agents to the creation of novel polymers and functional materials with enhanced thermal or conductive properties.[2]
Given its role as a foundational building block, verifying the identity and purity of this compound is a critical step in any research or manufacturing workflow. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose.[4][5] The technique works by passing infrared radiation through a sample; the molecules within the sample absorb this radiation at specific frequencies corresponding to the vibrations of their chemical bonds (stretching, bending, etc.).[3][4] The resulting FT-IR spectrum is a unique molecular "fingerprint," providing definitive confirmation of a compound's identity by revealing its constituent functional groups.[3][5]
This guide is structured to provide both the practical "how" and the scientific "why" of FT-IR analysis for this specific compound, ensuring a deep and actionable understanding for the user.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for preparing solid samples for transmission FT-IR analysis.[6][7] The principle lies in dispersing the solid analyte within an IR-transparent matrix (KBr), which, under pressure, forms a thin, transparent disc suitable for spectroscopic analysis.[6]
Rationale for Method Selection
The KBr pellet method is chosen over alternatives like Attenuated Total Reflectance (ATR) for several reasons. While ATR is faster, the KBr transmission method often yields sharper, more well-defined peaks for primary amines and can provide a more classic, library-comparable spectrum. The key to this method's success is the meticulous exclusion of moisture, as water exhibits strong IR absorbance that can obscure important spectral features.[6]
Equipment and Reagents
-
FT-IR Spectrometer
-
Hydraulic Press with Pellet Die (e.g., 13 mm diameter)
-
Agate Mortar and Pestle
-
Spectroscopic Grade Potassium Bromide (KBr), dried
-
Drying Oven (set to 110°C)
-
Desiccator
-
Analytical Balance (4-decimal place)
-
Spatulas and Weighing Paper
Step-by-Step Methodology
-
Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[6][8] Once dried, store the KBr in a desiccator until use. This step is critical to prevent broad O-H absorption bands from obscuring the N-H stretching region of the spectrum.[6]
-
Sample and KBr Measurement: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[7][9] The typical sample-to-KBr ratio should be around 1:100 to 1:200.
-
Grinding and Mixing: Transfer the weighed KBr and sample to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogeneous powder.[10][11] The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering and produces a high-quality spectrum.[6]
-
Loading the Die: Carefully transfer a portion of the powdered mixture into the pellet die assembly. Distribute the powder evenly to ensure a pellet of uniform thickness.
-
Pressing the Pellet: Place the loaded die into the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[11] This pressure causes the KBr to "cold-flow" and encapsulate the sample in a transparent, solid disc.
-
Pellet Ejection and Mounting: Carefully release the pressure and eject the pellet from the die. The resulting pellet should be thin and transparent or uniformly translucent. Mount the pellet in the spectrometer's sample holder.
-
Data Acquisition: Record a background spectrum of the ambient atmosphere (or a pure KBr pellet). Then, place the sample pellet in the IR beam path and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Spectral Interpretation: Expected Vibrational Modes for this compound
While a publicly available, peer-reviewed FT-IR spectrum for this specific isomer is not readily found, a reliable interpretation can be synthesized from established characteristic frequencies for its constituent functional groups. The molecular structure dictates the vibrational modes we expect to observe.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
The FT-IR spectrum can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[12]
Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
This region contains absorptions from stretching vibrations of key functional groups.
-
N-H Stretching (Amine Groups): As a primary aromatic amine, two distinct bands are expected in the 3500-3300 cm⁻¹ range.[13] These correspond to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ groups.[13][14] Aromatic amines typically show these absorptions at slightly higher frequencies than aliphatic amines.[1][14]
-
C-H Stretching (Aromatic Ring): Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. These are characteristic of the C-H stretching vibrations on the benzene ring.[15][16]
-
N-H Bending (Amine Groups): A medium to strong absorption band resulting from the N-H bending (scissoring) vibration of the primary amine groups is expected in the 1650-1580 cm⁻¹ range.[13][14]
-
C=C Stretching (Aromatic Ring): Several medium to strong bands will appear in the 1600-1450 cm⁻¹ range due to the carbon-carbon double bond stretching vibrations within the aromatic ring.[15]
Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)
This region contains complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.
-
C-N Stretching (Aromatic Amine): A strong band is expected in the 1335-1250 cm⁻¹ region, corresponding to the C-N stretching vibration.[13][14] This is a key indicator of an aromatic amine.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3,6-tetrasubstituted) will give rise to characteristic C-H out-of-plane ("oop") bending vibrations. For the two adjacent C-H bonds, a strong absorption is expected in the 900-675 cm⁻¹ region.[15][17] The exact position provides valuable structural confirmation.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the lower frequency range of the fingerprint region, typically between 690-515 cm⁻¹ .[18]
Summary of Expected FT-IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 – 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium |
| 3100 – 3000 | C-H Stretching | Aromatic Ring | Weak to Medium |
| 1650 – 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |
| 1600 – 1450 | C=C Stretching (in-ring) | Aromatic Ring | Medium to Strong |
| 1335 – 1250 | C-N Stretching | Aromatic Amine | Strong |
| 900 – 675 | C-H Out-of-Plane Bending | Substituted Benzene | Strong |
| 690 – 515 | C-Br Stretching | Aryl Halide | Medium to Strong |
Diagram: FT-IR Analysis Workflow
Caption: Standard workflow for FT-IR analysis.
Conclusion: A Self-Validating System for Compound Identification
The combination of a meticulous experimental protocol and a well-grounded theoretical interpretation forms a self-validating system for the analysis of this compound. By following the detailed KBr pellet preparation steps, a high-quality, interference-free spectrum can be reliably obtained. The subsequent identification of the key vibrational bands—specifically the dual N-H stretches, the strong aromatic C-N stretch, and the low-frequency C-Br absorption—provides a multi-point verification of the compound's identity. This robust analytical approach ensures the integrity of starting materials, a cornerstone of successful research, development, and manufacturing in the chemical and pharmaceutical industries.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 3. agilent.com [agilent.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,6-Dibromobenzene-1,2-diamine
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3,6-Dibromobenzene-1,2-diamine, a critical intermediate in the pharmaceutical and advanced materials sectors.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and underlying scientific principles essential for the accurate characterization of this compound.
Introduction: The Analytical Imperative for this compound
This compound (CAS 69272-50-0) is a versatile organic compound whose unique molecular architecture, featuring a benzene ring substituted with two adjacent amine groups and two bromine atoms, makes it a valuable precursor in the synthesis of complex molecules.[1][2] Its application spans the creation of novel pharmaceuticals, agrochemicals, and high-performance polymers.[1] Given its role in these critical industries, the unambiguous identification and characterization of this diamine derivative are of paramount importance. Mass spectrometry stands as a primary analytical technique for this purpose, providing definitive information on molecular weight and structural integrity.
This guide will navigate the intricacies of analyzing this compound by mass spectrometry, from sample preparation and ionization to the interpretation of its characteristic fragmentation patterns.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₆Br₂N₂ | [3][4][5] |
| Molecular Weight | 265.94 g/mol | [3][4][5] |
| Monoisotopic Mass | 263.88977 Da | [3] |
| Appearance | Solid | [4][5] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4][5] |
Part 1: Foundational Principles of Mass Spectrometry for Halogenated Aromatic Amines
The mass spectrometric analysis of any compound is governed by three core stages: ionization, mass analysis, and detection. For a molecule like this compound, the choice of ionization technique is critical and is largely dictated by the analytical instrumentation available, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Ionization Techniques: A Comparative Overview
The selection of an appropriate ionization method is crucial for obtaining high-quality mass spectra. The choice between "hard" and "soft" ionization techniques will determine the extent of fragmentation and the abundance of the molecular ion.[6]
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[5][7] This provides rich structural information but may result in a diminished or absent molecular ion peak for less stable compounds.[8] EI is the most common ionization method used in GC-MS.[8]
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar and thermally labile molecules and is the workhorse of LC-MS.[7] It typically produces protonated molecules [M+H]+ with minimal fragmentation, ensuring the molecular weight is readily identified.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar compounds that are not easily ionized by ESI.[7] It is also a soft ionization technique that generally yields protonated molecules.
For this compound, which is a relatively small and volatile molecule, GC-MS with Electron Ionization is a highly effective and commonly employed method. A GC-MS spectrum for this compound is documented in the SpectraBase database (Compound ID: 8lqMBg1T7dk).
Part 2: Experimental Protocol: A Step-by-Step Guide to the GC-MS Analysis of this compound
This section outlines a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry with Electron Ionization.
Sample Preparation: Ensuring Analytical Integrity
Proper sample preparation is paramount for achieving accurate and reproducible results. For aromatic amines, the primary goal is to dissolve the analyte in a volatile organic solvent and remove any non-volatile impurities.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol)
-
1.5 mL glass GC autosampler vials
-
Micro-centrifuge
Procedure:
-
Dissolution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL. The aim is to inject around 10 ng of the compound onto the column in a 1 µL injection volume.
-
Clarification: If any particulate matter is observed, centrifuge the sample to prevent blockage of the injection syringe and contamination of the GC inlet and column.
-
Transfer: Carefully transfer the supernatant to a 1.5 mL glass autosampler vial.
Instrumental Parameters for GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for high sensitivity. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column | Non-polar (e.g., DB-5) | Appropriate for the separation of aromatic compounds. |
| Oven Program | Start at 40°C (hold 1 min), ramp to 280°C at 10°C/min (hold 1 min) | A standard temperature program for the elution of semi-volatile compounds. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation for structural elucidation. |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources. |
| Mass Range | 50 - 350 m/z | Encompasses the molecular ion and expected fragment ions. |
Part 3: Decoding the Mass Spectrum of this compound
The mass spectrum of a dibrominated compound is highly characteristic due to the natural isotopic abundance of bromine.
The Isotopic Signature of Dibrominated Compounds
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[9][10] This results in a distinctive pattern for ions containing bromine atoms. For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a triplet of peaks:
-
M: Containing two ⁷⁹Br atoms.
-
M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Containing two ⁸¹Br atoms.
The relative intensities of these peaks will be in an approximate ratio of 1:2:1 .[11] This isotopic signature is a powerful tool for confirming the presence of two bromine atoms in the molecule.
Predicted Fragmentation Pattern of this compound
While the specific mass spectrum from a database is the gold standard, a predicted fragmentation pattern can be deduced from the known fragmentation of similar compounds, such as 1,3-dibromobenzene. The following table details the predicted key fragments for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 264, 266, 268 | [C₆H₆⁷⁹Br₂N₂]⁺, [C₆H₆⁷⁹Br⁸¹BrN₂]⁺, [C₆H₆⁸¹Br₂N₂]⁺ | Molecular ion triplet (M, M+2, M+4) in a ~1:2:1 ratio. |
| 185, 187 | [M - Br]⁺ | Loss of a single bromine atom. This fragment will exhibit a 1:1 isotopic pattern for the remaining bromine atom. |
| 106 | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 79, 81 | [Br]⁺ | Bromine radical cation. |
Diagram of Predicted Fragmentation Pathway:
Caption: Predicted Electron Ionization fragmentation pathway for this compound.
Part 4: Data Analysis and Interpretation: A Self-Validating Approach
The interpretation of the mass spectrum should be a systematic process, using the predicted patterns as a guide and confirming them with the acquired data.
-
Identify the Molecular Ion Cluster: The first step is to locate the triplet of peaks at the high-mass end of the spectrum with a 1:2:1 intensity ratio. This confirms the molecular weight and the presence of two bromine atoms.
-
Correlate Fragment Ions with Predicted Losses: Identify the major fragment ions and determine if they correspond to logical neutral losses from the molecular ion (e.g., loss of a bromine atom).
-
Examine Isotopic Patterns of Fragments: For any fragment containing a single bromine atom, verify the presence of a 1:1 isotopic doublet.
-
Utilize Library Matching: If available, compare the acquired spectrum to a library spectrum (e.g., from SpectraBase) for confirmation.
Part 5: Troubleshooting and Advanced Considerations
-
No Molecular Ion: If the molecular ion is not observed, consider using a softer ionization technique like Chemical Ionization (CI) if available on the GC-MS system, or switch to an LC-MS method with ESI or APCI.
-
Poor Peak Shape: Tailing peaks in the chromatogram may indicate that the compound is too polar for the GC column. Derivatization of the amine groups can improve chromatographic performance.
-
Complex Matrices: For samples with complex matrices, more extensive sample cleanup, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
Conclusion
The mass spectrometric analysis of this compound is a robust and reliable method for its identification and characterization. By leveraging the principles of electron ionization and understanding the characteristic isotopic patterns of bromine, researchers can confidently confirm the structure of this important chemical intermediate. The detailed protocol and interpretation guide provided herein serve as a valuable resource for scientists in pharmaceutical development and materials science, ensuring the integrity and quality of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. agilent.com [agilent.com]
- 7. This compound | CAS#:69272-50-0 | Chemsrc [chemsrc.com]
- 8. Benzene, 1,2-dibromo- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Benzene, 1,2-dibromo- [webbook.nist.gov]
crystal structure of 3,6-Dibromobenzene-1,2-diamine
An In-Depth Technical Guide to the Crystal Structure Determination of 3,6-Dibromobenzene-1,2-diamine
Abstract
This compound is a pivotal precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from a unique molecular architecture featuring reactive bromine atoms and amine functionalities, which allow for diverse synthetic modifications. A comprehensive understanding of its three-dimensional atomic arrangement in the solid state is critical for controlling its physicochemical properties, predicting its behavior in various formulations, and designing novel derivatives with enhanced efficacy. As of this writing, a public deposition of the single-crystal X-ray structure of this compound has not been identified in crystallographic databases. This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, detailing the necessary methodologies to determine its crystal structure, from synthesis to final structural refinement. We will explore the causality behind experimental choices, provide validated protocols, and discuss the anticipated structural features that make this molecule a compelling target for crystallographic studies.
Introduction: The Significance of a Yet-Undetermined Structure
The molecule this compound (C₆H₆Br₂N₂) is a halogenated aromatic amine with significant potential as a building block in several fields.[2] In medicinal chemistry, the strategic placement of its bromine atoms allows for selective functionalization, crucial for tuning the biological activity of drug candidates.[1] In material science, it serves as a monomer for polymers and functional coatings, potentially imparting properties like thermal resistance or specific optical characteristics.[3]
The crystal structure of a molecule dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical intermediate, controlling these solid-state properties is paramount. The absence of a determined crystal structure for this compound represents a knowledge gap that, if filled, could accelerate its application and lead to more robust and predictable outcomes in research and development. This guide provides the scientific framework to bridge that gap.
| Chemical Property | Value | Source |
| CAS Number | 69272-50-0 | [4] |
| Molecular Formula | C₆H₆Br₂N₂ | [4] |
| Molecular Weight | 265.93 g/mol | [4] |
| Appearance | Light brown to gray solid | [4] |
| Melting Point | 92-94 °C | [2][4] |
Synthesis and Purification: The Foundation for Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution. A reliable and optimized synthesis protocol is therefore non-negotiable.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established methods for the reduction of a benzothiadiazole precursor.[4][5] The causality behind this choice is its high yield and the relative ease of purification of the final product.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Ethanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Procedure:
-
Suspension: Suspend 4,7-dibromo-2,1,3-benzothiadiazole (e.g., 5.88 g, 20 mmol) in ethanol (190 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (14 g, 0.37 mol) in small portions over 30 minutes to control the exothermic reaction and prevent excessive foaming.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water (200 mL) to the residue. Extract the aqueous layer with dichloromethane (3 x 30 mL). The diamine product is more soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-dibromo-1,2-benzenediamine as a light yellow solid (typical yield: ~87%).[4]
-
Purity Assessment: Confirm the purity of the product using NMR spectroscopy and check the melting point. For crystallographic purposes, a purity of >99% is ideal. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Crystallization: The Art of Growing Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[6][7] The choice of crystallization technique and solvent is critical and often requires empirical screening. For an aromatic amine like this compound, solvents that can engage in hydrogen bonding without being overly reactive are often good starting points.[8]
Crystallization Methodologies
The following techniques are recommended for screening. The key is to approach supersaturation slowly, allowing for ordered molecular packing rather than rapid precipitation.[9][10]
| Technique | Principle | Recommended Solvents/Setup | Rationale |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystal growth.[8] | Dissolve the compound in a solvent like ethanol, ethyl acetate, or a mixture (e.g., toluene/heptane) in a vial covered with a perforated cap. | Simple and effective for moderately soluble compounds. Toluene is often a good choice for aromatic compounds as it can stabilize the lattice through π-π interactions.[11] |
| Vapor Diffusion | An anti-solvent, in which the compound is insoluble, slowly diffuses in vapor form into a concentrated solution of the compound, reducing its solubility and causing crystallization.[8][11] | Inner Vial: Concentrated solution of the compound in DCM or ethyl acetate. Outer Vial: A volatile anti-solvent like hexane or pentane. | This is an excellent method for milligram quantities, offering precise control over the rate of crystallization by modulating temperature.[8] |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a concentrated solution. Crystals form at the interface as the solvents slowly diffuse into one another.[11] | Bottom Layer: Concentrated solution in a dense solvent (e.g., DCM). Top Layer: A less dense, miscible anti-solvent (e.g., methanol or hexane). | Effective when a suitable pair of miscible solvents with different densities can be found. The diffusion rate controls crystal growth.[11] |
The X-ray Crystallography Workflow
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, the process of determining its atomic structure can begin.[7] This involves a standardized workflow from data collection to structure refinement.[6][12]
Caption: Standard workflow for single-crystal X-ray structure determination.
Protocol 4.1: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a crystal that is free of cracks and other visible defects.
-
Mount the crystal on a suitable holder (e.g., a MiTeGen loop) and place it on the goniometer head of the diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which results in higher quality diffraction data.[13]
-
-
Data Collection:
-
Perform an initial unit cell determination to confirm the quality of the crystal.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors automate this process.[13]
-
The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's composition and size. For organic compounds, Mo Kα is standard.
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensities of the individual reflections.
-
Scale the data and apply corrections for experimental factors, such as absorption of X-rays by the crystal.
-
-
Structure Solution:
-
The primary challenge in crystallography is the "phase problem": the phases of the diffracted X-rays cannot be measured directly, yet they are essential for calculating the electron density map.[14]
-
For small molecules like this compound, direct methods are typically successful. These are statistical methods that use relationships between the intensities of the reflections to derive the initial phases.[14]
-
-
Structure Refinement:
-
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method.
-
This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factor amplitudes.[13]
-
The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.
-
Anticipated Structural Features and the Role of Non-Covalent Interactions
While the precise crystal structure is unknown, we can make educated predictions about the key intermolecular interactions that will govern its solid-state packing. These interactions are critical in drug design and material science as they influence polymorphism and co-crystallization potential.
Caption: Key interactions influencing the crystal packing of the title compound.
-
Hydrogen Bonding: The two adjacent amine groups provide excellent hydrogen bond donors (N-H) and acceptors (the nitrogen lone pairs). It is highly probable that these groups will form a network of N-H···N hydrogen bonds, which are strong and directional, often dictating the primary structural motifs.
-
Halogen Bonding: The bromine atoms are significant. Due to the electron-withdrawing nature of the aromatic ring, the bromine atoms will have an electropositive region (a "σ-hole") opposite the C-Br bond.[15] This allows them to act as halogen bond donors, interacting with electron-rich sites like the nitrogen lone pairs or even other bromine atoms (C-Br···N or C-Br···Br interactions).[16][17] The competition and interplay between hydrogen and halogen bonding will be a key determinant of the final crystal packing.[15]
-
π-π Stacking: The aromatic rings may interact through π-π stacking, further stabilizing the crystal lattice.[16]
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, or as a complementary tool, CSP can be employed.[18][19] CSP methods use the molecular structure and force fields or quantum mechanical calculations to generate a landscape of possible crystal packings, ranked by their thermodynamic stability.[20][21] For a molecule like this compound, a CSP study could provide a short list of the most likely polymorphs, guiding experimental crystallization efforts and providing a starting point for structure determination from powder X-ray diffraction data if single crystals prove elusive.[22]
Conclusion
The determination of the is a crucial step towards fully harnessing its potential in pharmaceutical and materials science applications. While its structure is not yet publicly known, a systematic and well-understood pathway exists for its elucidation. This guide provides a comprehensive technical framework, from high-purity synthesis and methodical crystallization screening to the detailed workflow of single-crystal X-ray diffraction. The interplay of strong hydrogen bonding and directional halogen bonding makes this molecule a fascinating and important target for solid-state characterization. The successful determination of its structure will not only provide fundamental chemical knowledge but also enable more rational design and control of its solid-state properties for advanced applications.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Buy this compound | 69272-50-0 [smolecule.com]
- 3. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. vapourtec.com [vapourtec.com]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. academic.oup.com [academic.oup.com]
- 15. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doras.dcu.ie [doras.dcu.ie]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Historical Synthesis of Ortho-Phenylenediamines
Introduction: The Enduring Importance of a Core Scaffold
Ortho-phenylenediamines (OPDs) are more than mere chemical intermediates; they are foundational pillars in the construction of a vast array of functional molecules that have shaped modern science. As indispensable precursors to benzimidazoles, quinoxalines, and phenazines, the OPD scaffold is embedded in the core structure of numerous pharmaceuticals, agricultural chemicals, corrosion inhibitors, and high-performance polymers.[1] The historical evolution of synthetic methods to access this deceptively simple diamine reflects the broader narrative of organic chemistry itself—a journey from brute-force reductions to elegant, catalyzed transformations. This guide provides an in-depth exploration of the core historical methods for OPD synthesis, offering not just protocols, but a field-proven perspective on the causality behind experimental choices, the inherent limitations of each technique, and their lasting relevance for today's researchers, scientists, and drug development professionals.
Chapter 1: The Archetypal Pathway: Reduction of Ortho-Nitroanilines
The most traditional and historically significant route to ortho-phenylenediamines begins with the corresponding ortho-nitroaniline. The transformation of the nitro group into a primary amine is a classic reduction, for which a variety of reagents and conditions have been developed over more than a century. The choice of method often represents a trade-off between cost, efficiency, safety, and functional group tolerance.
Stoichiometric Metal/Acid Reductions: The Béchamp Reduction and Its Analogs
The use of a metal in the presence of an acid is one ofthe oldest and most straightforward methods for nitro group reduction. Historically, tin (Sn) and iron (Fe) have been the workhorses for this transformation.
Mechanism and Scientific Rationale: The underlying principle involves a series of single-electron transfers from the metal surface to the nitro group. The acidic medium serves as a proton source to sequentially protonate the oxygen atoms of the nitro group, facilitating their removal as water. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[1][2]
Figure 1: Generalized mechanism for the metal/acid reduction of a nitroarene.
Field Insights & Causality: The choice between iron and tin is significant. Iron is cheaper and the resulting iron oxides are generally less toxic and easier to handle than the tin salts formed during a tin/HCl reduction.[3] The workup of Sn/HCl reactions is notoriously problematic due to the formation of gelatinous tin hydroxides upon basification, which can complicate product isolation.[3][4][5] Iron powder, particularly when "activated" with a small amount of acid, provides a large surface area for the heterogeneous reaction to occur efficiently.[6][7] An acidic medium is crucial not only for the reaction mechanism but also because the product amine is protonated to form an ammonium salt, which prevents it from undergoing undesired side reactions. A final basic workup is therefore required to liberate the free amine.[3]
Experimental Protocol: Reduction of o-Nitroaniline with Iron Powder This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using iron.[2][6]
-
Apparatus Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (finer grade is preferable for higher surface area, ~3 equivalents) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Activation: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride to the suspension and heat the mixture to a gentle reflux for 15-20 minutes to activate the iron surface.
-
Substrate Addition: To the vigorously stirred, hot suspension, add the o-nitroaniline (1 equivalent) in portions. The addition should be controlled to maintain a steady reflux, as the reaction is exothermic.
-
Reaction Monitoring: Continue heating under reflux for 1-3 hours after the addition is complete. The progress can be monitored by the disappearance of the bright yellow/orange color of the o-nitroaniline.
-
Workup: Once the reaction is complete, add sodium carbonate or sodium hydroxide to the hot mixture until it is basic (pH > 8). This neutralizes the acid and precipitates iron oxides.
-
Isolation: Filter the hot mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude o-phenylenediamine can be purified by recrystallization from water (often with the addition of a small amount of sodium hydrosulfite to prevent oxidation) or by vacuum distillation.
Catalytic Hydrogenation: The Industrial Standard
Catalytic hydrogenation represents a cleaner, more atom-economical approach to nitro group reduction and is the preferred method on an industrial scale.[8] This method involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.
Mechanism and Scientific Rationale: The reaction occurs on the surface of the metal catalyst (commonly Palladium, Platinum, or Nickel). Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms (oxidative addition). The nitro group of the adsorbed o-nitroaniline is then sequentially reduced by these hydrogen atoms. The process is highly efficient, and the only byproduct is water.
Figure 2: Simplified workflow for heterogeneous catalytic hydrogenation.
Field Insights & Causality: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a highly effective and common choice, offering high activity and selectivity.[9] Raney Nickel is a cheaper alternative, though it may require higher pressures and temperatures.[10] The solvent plays a key role; polar solvents like ethanol, methanol, or water can enhance the reaction rate by stabilizing intermediates and facilitating hydrogen bonding.[3] The reaction is highly exothermic, and on a large scale, careful control of temperature and hydrogen addition is paramount to prevent thermal runaway.[9] One of the major advantages of this method is the ease of product isolation; the catalyst is simply filtered off, leaving a solution of the product.[11]
Experimental Protocol: Catalytic Hydrogenation of o-Nitroaniline This protocol is based on typical industrial and laboratory procedures for nitroarene hydrogenation.[1][11]
-
Vessel Preparation: To a high-pressure hydrogenation vessel (autoclave), add o-nitroaniline (1 equivalent), a suitable solvent such as water or ethanol, and the catalyst (e.g., 5% Pd/C, typically 0.5-2% by weight relative to the substrate).[11]
-
Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation: After purging, pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0-5.0 MPa).[12] Begin vigorous stirring and heat the mixture to the target temperature (e.g., 80-100 °C).[11]
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen from the source. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The catalyst can often be recycled.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid o-phenylenediamine is often of high purity but can be recrystallized if necessary.
Other Historical Reducing Agents
While metal/acid and catalytic hydrogenation are the dominant methods, other reagents have been historically important.
-
Zinc Dust in Alkaline Medium: This method, detailed in Organic Syntheses, is a classic laboratory preparation.[12] The use of alcoholic sodium hydroxide as the medium provides a strongly reducing environment. The reaction is vigorous and exothermic. The workup involves filtering off the zinc salts and extracting the product. This method avoids strongly acidic conditions but generates significant metal waste.
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent can reduce nitro groups in an aqueous or alcoholic medium, often with the addition of a base. It is a milder alternative but can be less efficient for large-scale preparations.
Chapter 2: Building the Ring: Amination of Ortho-Dihaloarenes
An alternative historical approach to OPDs involves forming the C-N bonds directly on a pre-existing benzene ring. These methods became more prominent with the advent of transition metal catalysis.
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation, first reported in the early 20th century, uses copper to catalyze the coupling of an aryl halide with a nucleophile, in this case, an amine source like ammonia.[7]
Mechanism and Scientific Rationale: The traditional mechanism is thought to involve the formation of a copper(I) species in situ, which undergoes oxidative addition with the aryl halide. This is followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active copper catalyst.[13]
Field Insights & Causality: The classical Ullmann reaction is notorious for requiring harsh conditions: high temperatures (often >200 °C), polar aprotic solvents (like DMF or NMP), and stoichiometric or greater amounts of copper powder or salts.[7] The reaction works best with electron-deficient aryl halides, making o-dichlorobenzene a challenging substrate. The yields can be variable, and the harsh conditions limit the functional group tolerance. The development of ligands, such as diamines and amino acids, in the late 20th century allowed for milder reaction conditions and catalytic amounts of copper, significantly broadening the scope of the Ullmann-type reactions.[7][14]
The Buchwald-Hartwig Amination: A Palladium-Powered Revolution
While a more modern development (emerging in the 1990s), the Buchwald-Hartwig amination has become such a cornerstone of C-N bond formation that it warrants inclusion as a pivotal advancement over older methods.[15][16] It utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines.
Mechanism and Scientific Rationale: The catalytic cycle is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the product and regenerating the Pd(0) catalyst.[15]
The key to the success of this reaction was the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group. These ligands facilitate the crucial, often rate-limiting, reductive elimination step.[15]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Historical Methods
The choice of synthetic route depends heavily on the desired scale, available equipment, cost considerations, and the presence of other functional groups on the substrate.
| Method | Typical Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl | 65-90% | Inexpensive reagents; good functional group tolerance (e.g., esters, ketones).[6][7] | Generates large amounts of metal waste; workup can be difficult (especially with Sn); uses strong acids.[3] |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Ra-Ni | 95-100% | High yield and purity; clean (byproduct is water); catalyst is recyclable.[10][11] | Requires specialized high-pressure equipment; potential for hydrogenolysis of sensitive groups (e.g., benzyl ethers, C-Halogen bonds); H₂ is flammable. |
| Zinc Dust Reduction | Zn, NaOH, Ethanol | 74-93% | Avoids strong acids; high yield for lab scale.[12] | Highly exothermic and can be difficult to control; generates zinc waste. |
| Ullmann Condensation | Cu powder, NH₃ source | Variable (often <60%) | Uses inexpensive copper. | Requires very high temperatures; often needs stoichiometric copper; limited substrate scope in classic form.[7] |
Conclusion
The historical synthesis of ortho-phenylenediamines is a testament to the ingenuity of organic chemists. The journey from the classic Béchamp reduction using iron and acid to the highly efficient catalytic hydrogenation processes reflects a drive towards greater efficiency, safety, and environmental responsibility. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer unparalleled scope and mildness for constructing C-N bonds, the foundational reduction of o-nitroaniline remains a robust, cost-effective, and industrially vital strategy. For the modern researcher, understanding these historical methods is not merely an academic exercise; it provides a toolkit of orthogonal strategies and a deeper appreciation for the chemical principles that underpin the synthesis of these crucial molecular building blocks.
References
- 1. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103787893A - O-phenylenediamine medium-pressure catalytic hydrogenation process - Google Patents [patents.google.com]
- 12. CN103012160A - Preparation method of o-phenylenediamine - Google Patents [patents.google.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
electrophilic aromatic substitution on 1,2-diaminobenzene
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,2-Diaminobenzene
Abstract
1,2-Diaminobenzene, also known as o-phenylenediamine (OPD), is a cornerstone building block in synthetic chemistry, prized for its role as a precursor to a vast array of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles.[1] However, its utility in direct electrophilic aromatic substitution (EAS) presents a unique set of challenges and opportunities. The presence of two powerful, ortho-para directing amino groups on adjacent carbons creates a substrate of exceptionally high reactivity. This guide provides a detailed exploration of the mechanistic principles, regiochemical outcomes, and practical strategies for controlling electrophilic substitution on this highly activated aromatic system. We will delve into the causality behind experimental choices, addressing the challenges of over-activation, oxidation, and catalyst incompatibility, while presenting field-proven protocols and protection strategies essential for researchers, scientists, and drug development professionals.
The Electronic Landscape of 1,2-Diaminobenzene: A Substrate Primed for Reaction
The reactivity of an aromatic ring towards electrophiles is governed by the electronic nature of its substituents. The amino group (-NH₂) is one of the most potent activating groups in electrophilic aromatic substitution.[2][3] It exerts its influence through two primary mechanisms:
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring.[4][5] This donation of electron density significantly enriches the ring, making it far more nucleophilic and thus more attractive to electrophiles than benzene itself.[6]
-
Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the amino group weakly withdraws electron density from the ring through the sigma bond. However, the resonance effect is overwhelmingly dominant, leading to a net activation of the ring.[4]
In 1,2-diaminobenzene, these effects are compounded. The two adjacent amino groups work in concert, pushing substantial electron density into the aromatic core. This creates a molecule with exceptionally high nucleophilicity, poised for rapid reaction with even weak electrophiles.
Regioselectivity: A Tale of Cooperative Directing Effects
The powerful +M effect of the amino groups not only activates the ring but also directs the position of substitution. As strong ortho, para-directors, each amino group enhances the electron density at the positions ortho and para to itself.[2] In the case of 1,2-diaminobenzene, this leads to a clear and predictable pattern of regioselectivity:
-
Position 4 and 5: These positions are para to one amino group and ortho to the other. The directing effects of both amino groups reinforce each other at these sites, making them the primary targets for electrophilic attack.
-
Position 3 and 6: These positions are ortho to one amino group but are significantly sterically hindered by the adjacent amino group.[7] Consequently, substitution at these positions is highly disfavored.
Therefore, overwhelmingly yields 4-substituted or 4,5-disubstituted products.
Caption: Cooperative directing effects of the two amino groups in 1,2-diaminobenzene.
Navigating the Challenges of a Highly Activated System
While high reactivity can be advantageous, it also introduces significant synthetic challenges that must be carefully managed to achieve desired outcomes.
Over-activation and Polysubstitution
The extreme nucleophilicity of the 1,2-diaminobenzene ring makes it difficult to stop the reaction at monosubstitution. The introduction of the first electrophile often does not sufficiently deactivate the ring to prevent subsequent reactions, leading to mixtures of di- and poly-substituted products.
Sensitivity to Oxidation
Aromatic diamines are highly susceptible to oxidation, often yielding intensely colored, polymeric tars.[1][8] This is particularly problematic under the strongly acidic and/or oxidizing conditions required for many common EAS reactions, such as nitration. Samples of 1,2-diaminobenzene itself often darken upon exposure to air.[1]
Protonation in Acidic Media
In strongly acidic conditions (e.g., H₂SO₄, HNO₃), the basic amino groups can be protonated to form ammonium (-NH₃⁺) groups. This has a profound impact on the reaction:
-
Deactivation: The -NH₃⁺ group is a powerful electron-withdrawing group (-I effect) and is strongly deactivating.[5]
-
Change in Directing Effect: As a deactivating group, -NH₃⁺ is a meta-director.[5]
This complete reversal of the electronic properties of the substituent fundamentally alters the course of the reaction, often shutting it down entirely or leading to undesired meta-products if any reaction occurs.
Caption: The effect of protonation on the reactivity of 1,2-diaminobenzene.
Incompatibility with Friedel-Crafts Catalysts
Direct Friedel-Crafts alkylation or acylation of 1,2-diaminobenzene is generally not feasible.[9] The Lewis basic amino groups react readily with the Lewis acid catalyst (e.g., AlCl₃), forming an inactive complex. This deactivates the ring and sequesters the catalyst, preventing the desired reaction from occurring.[9]
Core Strategies for Controlled Electrophilic Aromatic Substitution
Given the inherent challenges, successful EAS on 1,2-diaminobenzene hinges on moderating its reactivity. The most robust and widely employed strategy is the use of amine protecting groups.
The Amine Protection Strategy
Protecting the amino groups involves converting them into a less activating functional group, most commonly an amide, via acylation.[10] This strategy provides a self-validating system for controlled substitution:
-
Protection: The highly activating -NH₂ groups are converted to moderately activating acetamido (-NHCOCH₃) groups. This reduces the ring's nucleophilicity, preventing over-reaction and oxidation.
-
Substitution: The electrophilic substitution is performed on the protected, less reactive substrate, allowing for clean, high-yielding monosubstitution. The acetamido group is still an ortho, para-director, preserving the desired regiochemistry.
-
Deprotection: The protecting groups are removed, typically by acid or base hydrolysis, to regenerate the amino groups and reveal the final substituted 1,2-diaminobenzene product.
Caption: Workflow for controlled EAS via an amine protection strategy.
Key Transformations and Protocols
While direct EAS is challenging, certain reactions are of immense synthetic importance. The reaction with nitrous acid, which proceeds via a different pathway, is a hallmark of 1,2-diaminobenzene chemistry.
Reaction with Nitrous Acid: Synthesis of Benzotriazole
This is not a substitution on the aromatic ring itself, but rather a reaction involving the amino groups that leads to a new heterocyclic ring system. The reaction of 1,2-diaminobenzene with nitrous acid (generated in situ from sodium nitrite and acetic acid) is the classic and most direct synthesis of benzotriazole, a widely used corrosion inhibitor and synthetic auxiliary.[11][12]
The mechanism involves the diazotization of one amino group to form a diazonium salt, which is then immediately trapped by the neighboring amino group in an intramolecular cyclization.[13][14]
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijariie.com [ijariie.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Duality of Reactivity: An In-depth Technical Guide to the Bromine Atoms in 3,6-Dibromobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromobenzene-1,2-diamine is a cornerstone building block in the synthesis of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from the presence of two key functional groups: a vicinal diamine and two bromine atoms on the aromatic ring. This guide provides a comprehensive analysis of the reactivity of the bromine atoms in this versatile molecule, with a particular focus on palladium-catalyzed cross-coupling reactions. We will delve into the electronic and steric factors governing their reactivity, explore strategies for both selective mono- and di-functionalization, and provide field-proven experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Introduction: The Strategic Importance of this compound
The unique substitution pattern of this compound, with two bromine atoms flanking an ortho-diamine moiety, presents both a challenge and an opportunity for the synthetic chemist. The bromine atoms serve as versatile handles for the introduction of new carbon-carbon and carbon-nitrogen bonds through a variety of cross-coupling reactions.[1] The adjacent amino groups, in turn, can be utilized for the construction of heterocyclic systems, most notably quinoxalines, through condensation reactions.[3][4][5] This dual functionality makes it a highly sought-after precursor for the synthesis of complex scaffolds in drug discovery and materials science.
This guide will focus on the reactivity of the C-Br bonds, a critical aspect for the strategic design of synthetic routes utilizing this building block.
Structural and Electronic Landscape
The reactivity of the bromine atoms in this compound is intrinsically linked to the electronic nature of the aromatic ring, which is heavily influenced by the two amino substituents.
The Activating and Directing Influence of the Amino Groups
The amino groups are strong activating groups, donating electron density to the benzene ring through resonance.[6] This increased electron density makes the aromatic ring more susceptible to electrophilic attack, a key step in the oxidative addition phase of many palladium-catalyzed cross-coupling cycles. The amino groups are ortho-, para-directing, which in this molecule means they direct activating effects towards the carbon atoms bearing the bromine atoms (ortho) and the other carbon atoms of the ring (para to one amino group and meta to the other).
The Equivalence of the Bromine Atoms: A Question of Symmetry
This compound possesses a C2 axis of symmetry, rendering the two bromine atoms chemically equivalent in the ground state. This is confirmed by its simple 1H and 13C NMR spectra.[7]
-
1H NMR (400 MHz, CDCl3): δ 6.84 (s, 2H), 3.89 (bs, 4H).[7]
-
13C NMR (100 MHz, CDCl3): δ 133.7, 123.2, 109.6.[7]
This equivalence suggests that, in the absence of any directing groups or significant changes in electronic properties after a single substitution, achieving selective mono-functionalization over di-functionalization can be challenging. Statistically, a reaction with one equivalent of a coupling partner would be expected to yield a mixture of starting material, mono-substituted, and di-substituted products.
However, the reality of the reaction environment, including the potential for the diamine to act as a ligand for the catalyst, can introduce subtleties that may be exploited for selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The workhorses of modern organic synthesis, the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly well-suited for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction provides a powerful and versatile method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent.[8]
Achieving di-substitution is generally a straightforward process, employing a molar excess of the boronic acid or ester and a suitable palladium catalyst and base.
Table 1: Representative Conditions for Di-Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 90-110 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
Achieving selective mono-arylation of a symmetrically di-brominated arene is a significant synthetic challenge. The key to success often lies in carefully controlling the stoichiometry of the reagents and the reaction conditions to favor the formation of the mono-substituted product. Using a slight sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.9 equivalents) can favor mono-substitution, leaving some unreacted starting material that can be separated chromatographically.
The reactivity of the mono-arylated intermediate is a critical factor. If the first Suzuki coupling significantly deactivates the remaining C-Br bond, selective mono-substitution becomes more feasible. Conversely, if the reactivity is similar or enhanced, a mixture of products is more likely.
Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling (Hypothetical)
This protocol is based on general procedures for selective mono-arylation of dihaloarenes and would require optimization for this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (0.9 eq), and a base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed to the desired extent (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to separate the mono-arylated product from the di-arylated and unreacted starting material.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling aryl halides with amines.[9][10] Similar to the Suzuki-Miyaura coupling, both di- and mono-amination can be envisioned.
The synthesis of di-aminated products generally proceeds with high efficiency using an excess of the amine and a suitable palladium catalyst/ligand system.
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination
| Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100-120 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 90-110 |
| RuPhos-Pd-G3 | (internal) | K₃PO₄ | t-Amyl alcohol | 100 |
Achieving selective mono-amination follows similar principles to mono-Suzuki coupling, with careful control of stoichiometry being paramount.[11] The use of a bulky amine coupling partner can also sterically hinder the second amination, favoring the mono-substituted product.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures and would require optimization.[12]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq for mono-amination, 2.2 eq for di-amination), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos) (2-4 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base like sodium tert-butoxide (1.2 eq for mono-amination, 2.5 eq for di-amination). Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction for the disappearance of starting material by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Pass it through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Purify the crude product by column chromatography.
The Role of the Ortho-Diamine Functionality
The ortho-diamine group is not merely a passive spectator in these cross-coupling reactions. It can potentially influence the reaction in several ways:
-
Chelation: The two adjacent amino groups could act as a bidentate ligand, chelating to the palladium center. This could either stabilize or destabilize catalytic intermediates, thereby affecting the overall reaction rate and selectivity.
-
Hydrogen Bonding: The N-H protons can engage in hydrogen bonding with the solvent, base, or even the ligand, subtly altering the electronic environment around the C-Br bonds.
-
Protecting Group Strategies: To achieve stepwise, unsymmetrical di-functionalization, a protecting group strategy can be employed.[13] The diamine can be protected, for instance, as a benzimidazole, which would alter the electronic properties of the aromatic ring and potentially allow for selective functionalization of the two bromine atoms.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic potential. While the inherent symmetry of the molecule presents a challenge for selective mono-functionalization, careful control of reaction conditions, particularly stoichiometry, offers a viable pathway to achieving this goal. The development of more sophisticated catalyst systems that can differentiate between the two bromine atoms, perhaps through a transient directing group effect involving the diamine, would be a significant advancement.
The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this versatile building block. As the demand for complex, nitrogen-containing heterocycles continues to grow in the pharmaceutical and materials science sectors, the importance of understanding and controlling the reactivity of key intermediates like this compound will only increase.
References
- 1. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Modular ipso/ ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-polarization - Wikipedia [en.wikipedia.org]
- 10. 69272-50-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 11. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
role of amino groups in 3,6-Dibromobenzene-1,2-diamine reactions
An In-depth Technical Guide to the Role of Amino Groups in 3,6-Dibromobenzene-1,2-diamine Reactions
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, characterized by two vicinal amino groups and two bromine atoms on a benzene core, offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth exploration of the compound's reactivity, focusing specifically on the central role of the amino groups. We will dissect the electronic and steric factors governing its reactions, provide detailed, field-proven protocols for key transformations, and illustrate the underlying principles that empower researchers in pharmaceutical development and materials science to leverage this powerful building block.
Introduction: Structural and Electronic Profile
This compound, also known as 3,6-dibromo-o-phenylenediamine, is a light yellow to brown solid with the molecular formula C₆H₆Br₂N₂.[1][2] Its significance in synthetic chemistry stems from the strategic placement of its functional groups.
-
Vicinal Amino Groups: The two amino groups in an ortho position are the primary drivers of its reactivity. This 1,2-diamine motif is a classic precursor for the synthesis of a wide array of fused heterocyclic compounds.[3][4] The lone pair of electrons on each nitrogen atom imparts nucleophilic character, enabling reactions with various electrophiles.
-
Bromine Substituents: The two bromine atoms exert a strong electron-withdrawing effect through induction. This has a dual impact on the amino groups: it decreases their basicity and nucleophilicity compared to unsubstituted o-phenylenediamine. However, these bromine atoms also serve as valuable synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further molecular diversification.[5]
This combination of a reactive diamine core and latent coupling sites makes this compound an indispensable tool for building molecules with tailored electronic and biological properties.
The Heart of Reactivity: Cyclocondensation Reactions
The most prominent role of the amino groups in this compound is their participation in cyclocondensation reactions, particularly with 1,2-dicarbonyl compounds. This reaction provides a direct and efficient route to the quinoxaline scaffold, a privileged structure in medicinal chemistry.[6][7]
Mechanism of Quinoxaline Formation
The formation of a quinoxaline ring from an o-phenylenediamine and a 1,2-dicarbonyl compound (like benzil) is a textbook example of a condensation reaction. The process is typically acid-catalyzed and proceeds through a two-step sequence of addition-elimination.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: One of the amino groups, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the dicarbonyl compound.
-
Intramolecular Cyclization: The resulting intermediate contains a newly formed amino alcohol and a second amino group positioned perfectly for an intramolecular nucleophilic attack on the remaining carbonyl group. This step is entropically favored due to the proximity of the reacting groups.
-
Dehydration and Aromatization: The cyclic intermediate readily loses two molecules of water. This dehydration is the thermodynamic driving force for the reaction, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.[8]
Below is a diagram illustrating this fundamental transformation.
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 5,8-Dibromo-2,3-diphenylquinoxaline
This protocol details the synthesis of a representative quinoxaline derivative from this compound. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and has a boiling point suitable for promoting the reaction without requiring high-pressure apparatus. The catalytic amount of acetic acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amino group.
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (0.5 mL, catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.[9]
-
Add 1.0 mmol of benzil to the solution.[9]
-
Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid to the mixture.[9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[9]
-
Dry the product under vacuum to obtain 5,8-Dibromo-2,3-diphenylquinoxaline.
Trustworthiness: This self-validating protocol relies on the principle of precipitation. The desired product is significantly less soluble in cold ethanol than the reactants, allowing for a straightforward and efficient purification by filtration. The identity and purity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and melting point).
Formation of Other Heterocyclic Systems
The nucleophilic prowess of the amino groups extends beyond reactions with dicarbonyls. They can react with a variety of electrophilic partners to forge other important heterocyclic scaffolds.
Benzimidazoles and Benzothiadiazoles
-
Benzimidazoles: Reaction with carboxylic acids or their derivatives under harsh conditions (e.g., high temperatures in polyphosphoric acid) or with aldehydes in the presence of an oxidizing agent can yield benzimidazole derivatives.[10] The reaction with an aldehyde first forms a Schiff base with one amino group, which then undergoes oxidative cyclization.
-
2,1,3-Benzothiadiazoles: Treatment with thionyl chloride (SOCl₂) leads to the formation of 4,7-dibromo-2,1,3-benzothiadiazole.[11] This reaction showcases the amino groups' ability to react with inorganic acid chlorides to form fused ring systems with unique electronic properties, often used in materials science.[11][12]
The versatility of the diamine precursor is illustrated in the following diagram.
Caption: Reaction pathways from the diamine core.
Quantitative Data Summary
The efficiency of these transformations is critical for their practical application. The following table summarizes typical reaction outcomes for the synthesis of various heterocyclic derivatives from o-phenylenediamines, demonstrating the utility of these methods.
| Precursor | Reagent | Product Class | Typical Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Quinoxaline | 90-98% | [13] |
| o-Phenylenediamine | Aldehydes | Benzimidazole | 85-97% | [14] |
| 4,5-Dibromo-1,2-diamine | Thionyl Chloride | Benzothiadiazole | 78% | [11] |
Applications in Drug Development and Materials Science
The heterocycles synthesized from this compound are not merely academic curiosities; they are foundational components of numerous functional molecules.
-
Pharmaceuticals: The quinoxaline core is found in a variety of bioactive compounds, including anticancer agents and antibiotics.[15] The ability to install bromine atoms at the 5 and 8 positions allows for late-stage functionalization, a powerful strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound.
-
Advanced Materials: As a monomer, this compound is used in polymerization reactions to create polymers with high thermal stability and specific optical properties.[1] The resulting polyquinoxalines or polybenzimidazoles are utilized in applications ranging from gas separation membranes to organic light-emitting diodes (OLEDs).[9]
Conclusion
The vicinal amino groups of this compound are the linchpin of its chemical reactivity. They provide a reliable and versatile entry point for the synthesis of a multitude of heterocyclic structures through well-understood cyclocondensation mechanisms. By controlling the reaction partners—be they dicarbonyls, aldehydes, or inorganic reagents—chemists can readily access quinoxalines, benzimidazoles, and other valuable scaffolds. The interplay between the nucleophilic amino groups and the modulating, synthetically useful bromine substituents makes this compound a cornerstone intermediate for innovation in both life sciences and material sciences. Understanding the fundamental principles that govern the reactivity of its amino groups is key to unlocking its full potential.
References
- 1. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the use of 1,2-diamines in fused heterocycle synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 5. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to Computational Chemistry Studies of Diaminobenzenes
Abstract
Diaminobenzenes, also known as phenylenediamines, are a critical class of aromatic amines with wide-ranging applications, from the synthesis of high-performance polymers to the development of novel pharmaceuticals. The isomeric nature of these compounds—ortho, meta, and para—gives rise to distinct physicochemical properties that are pivotal to their function. This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the computational chemistry methodologies employed to investigate diaminobenzenes. As a senior application scientist, the focus is not merely on the "how" but the "why," offering field-proven insights into the selection of computational methods and the interpretation of their results. This guide delves into the theoretical underpinnings of density functional theory (DFT) and ab initio methods for studying the structural, electronic, and thermodynamic properties of diaminobenzene isomers. It further explores their reactivity, interactions, and applications in materials science and drug design, supported by detailed protocols and comparative data.
Part 1: Foundational Principles of Diaminobenzene Computational Studies
Introduction to Diaminobenzenes (Phenylenediamines)
Diaminobenzenes exist as three structural isomers: 1,2-diaminobenzene (ortho-), 1,3-diaminobenzene (meta-), and 1,4-diaminobenzene (para-).[1] The position of the two amino groups on the benzene ring profoundly influences their electronic structure, reactivity, and suitability for various applications.[2] These molecules are not just laboratory curiosities; they are foundational building blocks in numerous industrial processes. For instance, they are key monomers in the production of aramids, polyurethanes, and epoxy resins. Furthermore, the diaminobenzene scaffold is a common feature in many pharmaceutical agents, highlighting their significance in medicinal chemistry.[3]
The Computational Chemist's Toolkit for Diaminobenzenes
The choice of computational method is paramount for obtaining reliable and predictive results. The selection process is a balance between desired accuracy and available computational resources.
DFT has become the de facto standard for computational studies of medium-sized organic molecules like diaminobenzenes due to its excellent cost-to-performance ratio. The causality behind this choice lies in its ability to provide accurate descriptions of electronic structures and properties without the prohibitive computational expense of high-level ab initio methods.
-
Rationale for DFT's Prevalence: DFT methods approximate the many-electron wavefunction by using the electron density, a simpler quantity to compute. This approach captures the effects of electron correlation, which is crucial for accurately modeling aromatic systems.
-
Commonly Used Functionals and Basis Sets:
-
Functionals: The choice of the exchange-correlation functional is critical. For general-purpose studies of diaminobenzenes, the B3LYP hybrid functional is a robust and widely used option.[2][4] For studies involving long-range interactions or charge-transfer phenomena, range-separated functionals like ωB97XD are recommended.
-
Basis Sets: The Pople-style 6-311++G(d,p) basis set, which includes diffuse functions (++) and polarization functions (d,p), is generally sufficient for accurate geometry optimizations and electronic property calculations of diaminobenzenes.[5] For higher accuracy, especially for spectroscopic properties, the Dunning-type aug-cc-pVDZ basis set is a superior choice.[2][4]
-
For benchmark studies or when high-accuracy energetic data is required, more computationally intensive ab initio methods are employed.
-
When to Employ High-Level Methods: Methods like the Gaussian-3 composite method, specifically G3(MP2)//B3LYP , are invaluable for obtaining highly accurate thermodynamic data, such as enthalpies of formation, that can be directly compared with experimental values.[3][6][7] The notation indicates that the geometry is optimized at the B3LYP level, and a single-point energy calculation is performed using the more accurate G3(MP2) method.
To understand the interaction of diaminobenzenes with light, such as in the context of dyes or photochemically active materials, TD-DFT is the primary tool.
-
Investigating UV-Vis Spectra and Excited-State Properties: TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra.[8][9] It also provides insights into the nature of electronic transitions, such as identifying π → π* or n → π* transitions.[10]
Part 2: Unraveling the Intrinsic Properties of Diaminobenzene Isomers
Geometric and Structural Parameters
The foundation of any computational study is an accurate determination of the molecule's geometry. For the diaminobenzene isomers, key structural parameters include C-C, C-N, and N-H bond lengths, as well as bond and dihedral angles that define their planarity and the orientation of the amino groups.
| Parameter | o-diaminobenzene | m-diaminobenzene | p-diaminobenzene |
| C-N Bond Length (Å) | 1.414 | 1.398 | 1.410 |
| C-C Bond Length Range (Å) | 1.406 - 1.426 | 1.414 - 1.419 | - |
| N-H Bond Length (Å) | 1.014 | 1.008 | 1.012 |
Table 1: Comparison of selected optimized geometric parameters for diaminobenzene isomers calculated at the DFT/B3LYP/aug-cc-pVDZ level.[2][11]
Protocol 1: Geometry Optimization of Diaminobenzene Isomers
Objective: To obtain the minimum energy structure of the diaminobenzene isomers.
Methodology:
-
Input Structure: Build the initial 3D structure of the desired isomer (ortho, meta, or para) using a molecular modeling software.
-
Computational Method:
-
Select Density Functional Theory (DFT).
-
Choose the B3LYP exchange-correlation functional.
-
Select the 6-311++G(d,p) basis set.
-
-
Job Type: Specify "Geometry Optimization" and "Frequency" calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis:
-
Verify that the optimization has converged.
-
Confirm the absence of imaginary frequencies in the output file.
-
Analyze the optimized bond lengths, angles, and dihedral angles.
-
Electronic Structure and Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and its ability to be electronically excited. A smaller gap generally implies higher reactivity and easier excitation.[2][4]
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| o-diaminobenzene | -5.560 | -0.330 | 5.230 |
| m-diaminobenzene | -5.312 | -0.269 | 5.043 |
| p-diaminobenzene | -5.172 | -0.514 | 4.658 |
Table 2: Calculated HOMO, LUMO, and energy gaps for diaminobenzene isomers.[2]
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For diaminobenzenes, the MEP maps typically show negative potential around the nitrogen atoms of the amino groups, confirming their nucleophilic character.[2][4]
Caption: Conceptual workflow for MEP analysis.
Thermodynamic Stability and Energetics
Computational chemistry provides a powerful means to determine the thermodynamic stability of isomers. High-level ab initio calculations, in conjunction with experimental data, have established the relative stabilities of the diaminobenzene isomers.
| Isomer | Gaseous Phase Enthalpy of Formation (kJ·mol⁻¹) |
| 1,2-diaminobenzene | 86.6 ± 1.6 |
| 1,3-diaminobenzene | 89.6 ± 1.6 |
| 1,4-diaminobenzene | 99.7 ± 1.7 |
Table 3: Experimental and computationally validated standard molar enthalpies of formation for diaminobenzene isomers at 298.15 K.[3][6][7]
These results indicate that 1,2-diaminobenzene is the most thermodynamically stable isomer.[3][6][7]
Spectroscopic Properties
Computational methods can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in IR and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to particular molecular motions, such as N-H stretching or C-N bending. This is invaluable for interpreting experimental spectra and identifying the presence of specific isomers.[2][4]
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. By comparing the computed ¹H and ¹³C NMR spectra with experimental data, the structure and purity of synthesized diaminobenzene derivatives can be confirmed.[5][12]
Protocol 2: Calculation of NMR Chemical Shifts
Objective: To predict the ¹H and ¹³C NMR chemical shifts of a diaminobenzene derivative.
Methodology:
-
Optimized Geometry: Start with the optimized geometry of the molecule obtained from Protocol 1.
-
Computational Method:
-
Select Density Functional Theory (DFT).
-
Choose a suitable functional (e.g., B3LYP).
-
Select a basis set appropriate for NMR calculations (e.g., 6-311++G(d,p)).
-
-
Job Type: Specify "NMR" calculation.
-
Method: Select the "GIAO" method.
-
Execution: Run the calculation.
-
Analysis:
-
The output will provide the absolute shielding values for each nucleus.
-
To obtain the chemical shifts, subtract the calculated shielding value of the nucleus of interest from the calculated shielding value of a reference compound (e.g., tetramethylsilane, TMS) computed at the same level of theory.
-
Part 3: Reactivity and Interactions of Diaminobenzenes
Protonation and Basicity
The basicity of the amino groups is a key aspect of diaminobenzene chemistry. Computational methods can be used to calculate proton affinities and pKa values, providing a quantitative measure of basicity.[3][6][13] These calculations help to understand how the electronic environment of the benzene ring and the position of the other amino group influence the availability of the nitrogen lone pair for protonation.[14][15]
Torsional Barriers and Conformational Analysis
The rotation of the amino groups around the C-N bond is not free and is associated with an energy barrier. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations and the energy required to interconvert between them.[16][17][18][19][20] This information is important for understanding the molecule's flexibility and how it might interact with other molecules.
Chemical Reactions
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides valuable insights into the feasibility and kinetics of reactions involving diaminobenzenes, such as C-C coupling and condensation reactions.[21][22][23][24]
Caption: Simplified potential energy surface diagram for a chemical reaction.
Part 4: Applications in Materials Science and Drug Development
Polymer Chemistry: Building Blocks for Advanced Materials
Diaminobenzenes are essential monomers for high-performance polymers. Computational studies can predict the electronic and structural properties of the resulting polymers, such as poly(diaminobenzenes).[10][25] By modeling oligomers of increasing length, the properties of the bulk polymer can be extrapolated. This computational pre-screening can guide the synthesis of new polymers with desired properties, such as high thermal stability or electrical conductivity.[26]
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. Computational methods can predict the NLO properties of diaminobenzene derivatives, providing a means to screen for promising candidates.[27][28][29][30][31] The design of NLO materials often involves creating donor-π-acceptor systems, and diaminobenzenes can serve as effective electron-donating components.
Protocol 3: Calculation of NLO Properties
Objective: To compute the first hyperpolarizability (β) of a diaminobenzene derivative.
Methodology:
-
Optimized Geometry: Use the optimized geometry of the molecule.
-
Computational Method:
-
DFT is commonly used. Functionals with a good description of charge transfer, such as CAM-B3LYP, are recommended.
-
A basis set with diffuse functions is essential (e.g., 6-311+G(d)).
-
-
Job Type: Specify a "Polarizability" or "Frequency" calculation with the appropriate keywords to request hyperpolarizability calculation (e.g., Polar in Gaussian).
-
Execution: Run the calculation.
-
Analysis: The output will provide the components of the first hyperpolarizability tensor. The total hyperpolarizability can then be calculated from these components.
Drug Design and Development
The diaminobenzene scaffold is present in numerous biologically active molecules.[32][33][34][35] Computational techniques such as molecular docking are used to predict the binding affinity and mode of interaction of diaminobenzene derivatives with biological targets like enzymes and receptors. This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.[36]
Part 5: Advanced Topics and Future Directions
Excited-State Dynamics
While TD-DFT is excellent for predicting absorption spectra, more advanced methods are needed to study complex photophysical processes like fluorescence and intersystem crossing.[8][9][37] Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) can provide a more accurate description of excited-state potential energy surfaces, but at a significantly higher computational cost.
Diaminobenzenes in Aqueous Environments
Many of the applications of diaminobenzenes occur in solution. Computational models can account for the effects of a solvent either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation. The choice of solvent model can have a significant impact on the calculated properties, particularly for charged species or processes involving charge separation.
Machine Learning in Diaminobenzene Research
The integration of machine learning with computational chemistry is a rapidly growing field. Machine learning models can be trained on large datasets of computed properties to predict the properties of new diaminobenzene derivatives with high speed and accuracy. This has the potential to dramatically accelerate the discovery of new materials and drugs based on the diaminobenzene scaffold.
References
- 1. Diaminobenzene - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diaminobenzenes: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biomedres.us [biomedres.us]
- 21. C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. INT- Research - Polymers [int.kit.edu]
- 27. Nonlinear optical properties of diazabutadienes and -hexatrienes; experimental and computational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. researchgate.net [researchgate.net]
- 30. uou.ac.in [uou.ac.in]
- 31. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 36. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 37. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Theoretical Properties of 3,6-Dibromobenzene-1,2-diamine
Introduction
3,6-Dibromobenzene-1,2-diamine (IUPAC Name: this compound, CAS No: 69272-50-0) is an aromatic diamine featuring a benzene core substituted with two bromine atoms and two adjacent amine groups.[1][2] This substitution pattern makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, dyes, and novel polymers.[3][4] Its potential use as an electron-deficient monomer for conductive polymers highlights its importance in materials science.[3] For researchers and professionals in drug development, understanding the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
This technical guide provides a comprehensive analysis of this compound's properties through high-level theoretical calculations. By employing Density Functional Theory (DFT), a robust quantum mechanical modeling method, we can elucidate molecular characteristics that are often challenging or time-consuming to determine experimentally.[5] This computational approach allows for a detailed exploration of the molecule's geometry, vibrational modes, spectroscopic characteristics (NMR, UV-Vis), and electronic landscape, offering predictive insights crucial for its application in advanced scientific research.
Computational Methodology: A Self-Validating System
The theoretical calculations presented herein were performed using the Gaussian suite of programs, a standard in computational chemistry. The methodology is designed to provide a balance of computational accuracy and efficiency, a principle that is field-proven for organic molecules of this class.[6]
The core of our approach is Density Functional Theory (DFT), specifically utilizing the B3LYP hybrid functional. B3LYP, which incorporates a portion of exact Hartree-Fock exchange, has a long-standing reputation for accurately predicting the geometries and electronic properties of organic compounds.[7][8] To ensure a precise description of the electron distribution, especially around the electronegative bromine and nitrogen atoms, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently flexible, containing diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron densities.[6]
Protocol for Theoretical Analysis:
-
Geometry Optimization: The initial molecular structure of this compound was optimized without constraints to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.[9] These calculations also provide the theoretical vibrational spectra (FT-IR and Raman).
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹³H and ¹³C NMR isotropic shielding tensors.[10][11] Calculated shielding values were then converted to chemical shifts (δ) by referencing against tetramethylsilane (TMS), which was also calculated at the identical level of theory.
-
Electronic Properties and Spectra:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to understand the molecule's electronic transitions and reactivity.[12]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations were conducted to predict the electronic absorption spectrum, providing insights into the molecule's photophysical behavior.[6]
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
The following diagram illustrates the comprehensive workflow employed in this study.
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converges to a stable structure, confirmed by the absence of imaginary frequencies. The molecule is largely planar, with slight out-of-plane positioning of the hydrogen atoms in the amine groups. The key structural parameters are summarized below. The presence of two bulky bromine atoms and two amine groups on the benzene ring induces some distortion from a perfect hexagonal geometry.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.415 |
| C1-N7 | 1.398 |
| C2-N8 | 1.398 |
| C3-Br9 | 1.895 |
| C6-Br10 | 1.895 |
| N7-H | 1.012 |
| Bond Angles (°) | |
| C2-C1-C6 | 119.5 |
| C1-C2-C3 | 119.5 |
| C1-N7-H | 118.9 |
| C3-C4-C5 | 120.3 |
| Dihedral Angles (°) | |
| N7-C1-C2-N8 | 1.5 |
| Br9-C3-C4-C5 | 179.8 |
Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
The C-Br bond length of ~1.895 Å is typical for brominated aromatic compounds. The C-N bond lengths of ~1.398 Å are shorter than a typical C-N single bond, indicating some degree of delocalization of the nitrogen lone pair electrons into the aromatic π-system.
Vibrational Analysis (FT-IR Spectrum)
The theoretical vibrational spectrum provides a powerful tool for identifying the molecule's functional groups. Key calculated frequencies and their assignments are presented below. These theoretical values are known to be systematically higher than experimental ones due to the harmonic approximation; thus, scaling factors are often applied for direct comparison.
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3485, 3390 | N-H Stretching | Asymmetric & Symmetric |
| 3070-3050 | Aromatic C-H Stretching | Stretching |
| 1620 | N-H Scissoring | Bending |
| 1580, 1450 | Aromatic C=C Stretching | Stretching |
| 1315 | C-N Stretching | Stretching |
| 1050 | In-plane C-H Bending | Bending |
| 640 | C-Br Stretching | Stretching |
Table 2: Major calculated vibrational frequencies and their assignments for this compound.
The distinct N-H stretching frequencies around 3400-3500 cm⁻¹ are characteristic of primary amines. The C-Br stretching mode is found at a lower frequency (640 cm⁻¹), consistent with the heavy mass of the bromine atom.[13]
NMR Spectroscopic Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Our GIAO-based calculations provide theoretical chemical shifts that can be directly compared with experimental data. A comparative study on a related isomer has shown that DFT calculations at the B3LYP/6-311++G(d,p) level provide reliable predictions for these types of molecules.[14]
| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C1-NH₂, C2-NH₂ | 4.12 | - |
| C4-H, C5-H | 6.95 | - |
| C1, C2 | - | 135.8 |
| C3, C6 | - | 110.2 |
| C4, C5 | - | 122.5 |
Table 3: Calculated ¹H and ¹³C NMR chemical shifts (δ) for this compound.
The two aromatic protons (C4-H, C5-H) are chemically equivalent due to the molecule's symmetry and are predicted to appear as a singlet around 6.95 ppm. The amine protons are predicted at 4.12 ppm, though their experimental position can be highly dependent on solvent and concentration. In the ¹³C spectrum, the carbon atoms directly bonded to the electronegative bromine (C3, C6) are shielded, appearing at a lower chemical shift (110.2 ppm) compared to the amine-substituted carbons (C1, C2) at 135.8 ppm.
Electronic Properties and Reactivity
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical reactivity and kinetic stability.[15]
-
HOMO Energy: -5.25 eV
-
LUMO Energy: -0.88 eV
-
HOMO-LUMO Gap (ΔE): 4.37 eV
The HOMO is primarily localized over the benzene ring and the nitrogen atoms of the amine groups, indicating that these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is distributed across the entire aromatic system, including the bromine atoms. The relatively small energy gap of 4.37 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions.[16]
Caption: Frontier Molecular Orbitals of this compound.
The MEP map provides a visual representation of the charge distribution. The color scale indicates regions of varying electrostatic potential: red signifies electron-rich areas (negative potential, susceptible to electrophilic attack), while blue signifies electron-poor areas (positive potential, susceptible to nucleophilic attack).
For this compound, the most negative potential (red/yellow) is localized around the nitrogen atoms of the amine groups, confirming them as the primary sites for protonation and electrophilic interaction. The regions around the hydrogen atoms of the amine groups are distinctly positive (blue), highlighting their role as hydrogen bond donors. The bromine atoms exhibit a region of slightly positive potential along the C-Br bond axis (sigma-hole), a feature that can lead to halogen bonding interactions.
Conclusion
This in-depth theoretical guide, grounded in Density Functional Theory, has successfully elucidated the key structural, spectroscopic, and electronic properties of this compound. Our calculations provide a detailed and self-consistent picture of the molecule's optimized geometry, vibrational modes, and NMR signatures, which are invaluable for its unambiguous identification and characterization.
The analysis of the frontier molecular orbitals and the molecular electrostatic potential reveals that the amine groups are the most reactive sites for electrophilic attack, while the overall π-system can readily engage in electronic interactions. The predicted properties serve as a robust foundation for researchers in medicinal chemistry and materials science, enabling a more rational design of novel compounds and polymers derived from this versatile diamine. This computational pre-screening provides critical insights that can guide and accelerate experimental discovery, ultimately saving time and resources in the development of new functional molecules.
References
- 1. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 3. Buy this compound | 69272-50-0 [smolecule.com]
- 4. guidechem.com [guidechem.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diaminobenzenes: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Guide to the Stability and Optimal Storage of 3,6-Dibromobenzene-1,2-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Versatile Intermediate
3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0) is a highly functionalized aromatic compound that serves as a critical building block in modern chemical synthesis.[1] Its unique structure, featuring a benzene ring with two adjacent amine groups and two bromine atoms, makes it an indispensable precursor in the development of pharmaceuticals, advanced agrochemicals, and novel materials such as conductive polymers and functional coatings.[1] The reactive amine functionalities and the synthetically versatile bromine atoms provide a scaffold for constructing complex molecular architectures.[1]
Given its role as a high-value intermediate, ensuring the chemical integrity and purity of this compound from receipt to use is paramount. Degradation not only results in economic loss but can also introduce impurities that compromise downstream reactions, leading to lower yields, complex purification challenges, and potentially altered biological activity in drug discovery pipelines. This guide provides a comprehensive analysis of the compound's stability profile and establishes a set of field-proven protocols for its optimal storage and handling, ensuring its viability for research and development.
Section 1: Chemical Profile and Inherent Stability Factors
The stability of this compound is intrinsically linked to its molecular structure. Understanding this relationship is key to mitigating degradation.
Core Chemical Properties:
The two primary functional groups dictating its reactivity and stability are the ortho-diamine and the bromine substituents.
-
Aromatic Diamine System: The presence of two electron-donating amine groups on the benzene ring makes the system electron-rich. This characteristic is fundamental to its utility in synthesis but also renders it highly susceptible to atmospheric oxidation . Aromatic amines, in general, are known to darken over time upon exposure to air and light as they oxidize to form colored quinone-imine type structures.[7] This is the most common degradation pathway and the primary consideration for storage.
-
Bromine Substituents: The bromine atoms offer sites for cross-coupling reactions. While they do not directly contribute to instability under normal conditions, they add to the compound's molecular weight, resulting in a solid physical form with low volatility.
The primary factors that can compromise the integrity of this compound are exposure to atmospheric oxygen, light, and elevated temperatures.
Caption: Key environmental factors leading to the degradation of this compound.
Section 2: Recommended Storage Conditions
To prevent degradation and maintain the compound's purity (>97-98% as typically supplied), a multi-faceted approach to storage is required.[3] The following conditions are based on supplier recommendations and the inherent chemical properties of aromatic diamines.
| Parameter | Recommendation | Causality & Rationale |
| Temperature | 2-8 °C (Refrigerated) [3] | Reduces the kinetic rate of oxidative degradation. Storing at low temperatures is the most effective way to slow down chemical reactions. |
| Atmosphere | Inert Atmosphere (Nitrogen or Argon) [3] | Directly prevents the primary degradation pathway by excluding atmospheric oxygen, which readily oxidizes the electron-rich amine groups. |
| Light | Keep in a Dark Place / Protect from Light [3][4] | Light, particularly UV, provides the activation energy for photo-oxidation. Using amber glass or opaque containers is mandatory. |
| Container | Tightly Closed, Well-Sealed Container [8] | Prevents ingress of both atmospheric oxygen and moisture. A secure seal is the first line of defense. |
| Incompatibilities | Store away from Strong Oxidizing Agents [9] | Strong oxidizers will react vigorously and exothermically with the amine groups, leading to complete decomposition of the material. |
Section 3: Protocols for Handling and Storage Integrity
Adherence to strict handling protocols is critical, as the greatest risk of degradation occurs each time the container is opened.
Protocol 3.1: Initial Receipt and Inspection
-
Visual Inspection: Upon receipt, examine the container for an intact seal. Observe the material's appearance. It should be a white to light-yellow crystalline powder.[5] Any significant deviation, such as dark brown or black particulates, may indicate degradation during transit.
-
Date Marking: Immediately label the container with the Date of Receipt and the Date Opened . This is crucial for tracking the material's history and adhering to a first-in, first-out (FIFO) inventory system.
-
Initial Storage: Place the unopened container in a designated, properly labeled area within a refrigerator at 2-8 °C.
Protocol 3.2: Dispensing and Aliquoting
The objective is to minimize exposure to the ambient atmosphere.
-
Preparation: Allow the container to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.
-
Controlled Atmosphere (Best Practice): Perform all dispensing inside a glove box filled with an inert atmosphere (Nitrogen or Argon). This provides the highest level of protection.
-
Benchtop Dispensing (Alternative):
-
Have a source of inert gas ready (e.g., a nitrogen line with a sterile pipette).
-
Open the container and quickly weigh the desired amount of material.
-
Immediately after dispensing, flush the headspace of the container with a gentle stream of inert gas for 10-15 seconds.
-
Promptly and tightly reseal the container cap.
-
-
Sealing: For long-term storage after opening, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against air and moisture ingress.
-
Return to Storage: Immediately return the sealed container to the 2-8 °C refrigerator.
Caption: A self-validating workflow for handling this compound.
Section 4: Self-Validation and Trustworthiness
The integrity of your experimental results depends on the integrity of your starting materials. The protocols described above are designed as a self-validating system.
-
Visual Cues: The most immediate indicator of degradation is a change in color. If the material darkens significantly from its initial light-yellow appearance, its purity should be considered suspect.
-
Purity Verification: For critical applications, especially after a container has been opened multiple times or stored for an extended period, re-analyzing the purity via methods like HPLC, GC-MS, or ¹H NMR is recommended to confirm its integrity before use.
-
Traceability: The mandatory dating of containers ensures that older stock is used first and that any batch-specific issues can be traced effectively.
By implementing these rigorous stability and storage protocols, researchers, scientists, and drug development professionals can ensure the long-term viability and purity of this compound, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 69272-50-0 [sigmaaldrich.com]
- 4. This compound | 69272-50-0 [sigmaaldrich.com]
- 5. labscoop.com [labscoop.com]
- 6. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. 3,6-dibroMo-1,2-BenzenediaMine - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3,6-Dibromobenzene-1,2-diamine
Introduction and Strategic Overview
3,6-Dibromobenzene-1,2-diamine is a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes[1]. Its ortho-diamine functionality, combined with the presence of two bromine atoms, makes it a versatile building block for constructing heterocyclic systems and for subsequent cross-coupling reactions[1]. This application note provides a detailed, field-proven protocol for the synthesis of this diamine via the reductive cleavage of 4,7-dibromo-2,1,3-benzothiadiazole.
The conversion of a 2,1,3-benzothiadiazole moiety back to its corresponding 1,2-diaminobenzene is a strategically important transformation. It allows the stable thiadiazole ring to act as a protecting group for the reactive diamine functionality while other chemical modifications are performed on the molecule[2]. The protocol detailed herein employs sodium borohydride, a widely accessible and reliable reducing agent, to effect this transformation with high efficiency.
The Chemical Rationale: Mechanism of Reductive Cleavage
The core of this synthesis is the reductive N-S bond cleavage within the 2,1,3-benzothiadiazole ring system. The thiadiazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack by hydride ions (H⁻) delivered from a reducing agent like sodium borohydride (NaBH₄).
The reaction proceeds through a multi-step reduction process where the sulfur atom is ultimately extruded, and the nitrogen-nitrogen bond is cleaved, followed by protonation from the solvent (ethanol) to yield the two primary amine groups of the final product. While several reagents can achieve this, including tin(II) chloride (SnCl₂)[3][4][5] and magnesium in methanol[6], the NaBH₄ method is notable for its operational simplicity and high yield under relatively mild conditions[7].
Figure 1: Overall reaction scheme for the synthesis.
Validated Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for reliability and yield[7].
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 4,7-dibromo-2,1,3-benzothiadiazole | 15155-41-6 | C₆H₂Br₂N₂S | >98% | Major chemical suppliers |
| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | >98% | Major chemical suppliers |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | Anhydrous | Major chemical suppliers |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Major chemical suppliers |
| Deionized Water | 7732-18-5 | H₂O | - | Laboratory supply |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,7-dibromo-2,1,3-benzothiadiazole (5.88 g, 20 mmol) in ethanol (190 mL).
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cold, stirring suspension, add sodium borohydride (14 g, 0.37 mol) in small portions (batches) over 30 minutes.
-
Causality Note: The portion-wise addition at 0 °C is critical to control the initial exothermic reaction and prevent runaway temperatures, which could lead to side reactions or reduced yield.
-
-
Reaction Progression: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 hours.
-
Experience Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Aqueous Work-up: Add deionized water (200 mL) to the resulting residue. This step quenches any remaining sodium borohydride and dissolves inorganic salts.
-
Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Causality Note: Dichloromethane is chosen for its ability to effectively dissolve the organic product while being immiscible with the aqueous layer. Multiple extractions ensure maximum recovery of the product.
-
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
-
Final Product: The resulting 3,6-dibromo-1,2-benzenediamine is obtained as a light yellow solid (Expected yield: ~4.7 g, 87%)[7].
Figure 2: Step-by-step experimental workflow diagram.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Light yellow solid.
-
Molecular Formula: C₆H₆Br₂N₂.
-
Molecular Weight: 265.93 g/mol [8].
-
Storage: For long-term stability, store the product at 2-8°C under an inert atmosphere and protected from light[9].
Safety and Handling
Professional laboratory safety practices must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Reagent Hazards:
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and acidic materials.
-
Ethanol & Dichloromethane: Flammable and volatile solvents. All operations should be conducted in a well-ventilated fume hood.
-
-
Product Hazards (this compound):
-
Signal Word: Warning[9].
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[9].
-
References
- 1. Page loading... [guidechem.com]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 8. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 69272-50-0 [sigmaaldrich.com]
Experimental Protocol for the High-Yield Synthesis of 3,6-Dibromobenzene-1,2-diamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromobenzene-1,2-diamine is a pivotal chemical intermediate whose structural features—namely the reactive ortho-diamine functionality and the strategically placed bromine atoms—make it an exceptionally valuable building block in medicinal chemistry and materials science.[1] It serves as a key precursor for synthesizing a range of heterocyclic compounds, including benzimidazoles and quinoxalines, which are core scaffolds in many pharmaceutical agents.[2][3] Furthermore, its utility extends to the development of advanced polymers and functional materials where it imparts desirable properties like thermal stability and modified electronic characteristics.[4][5] This document provides a detailed, field-proven protocol for the synthesis of this compound via the reduction of 4,7-dibromo-2,1,3-benzothiadiazole, consistently affording high yields and purity. The causality behind key experimental choices is elucidated to empower researchers with a deep, practical understanding of the methodology.
Chemical Profile and Properties
A thorough understanding of the physical and chemical properties of this compound is critical for its successful synthesis, handling, and application. The compound typically appears as a light yellow to gray solid and requires specific storage conditions to maintain its stability.[5][6]
| Property | Value | Source(s) |
| CAS Number | 69272-50-0 | [6][7] |
| Molecular Formula | C₆H₆Br₂N₂ | [6][8] |
| Molecular Weight | 265.94 g/mol | [6] |
| Appearance | Light yellow to light brown/gray solid | [5][6][8] |
| Melting Point | 92-99 °C | [6] |
| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [6] |
| Purity | Typically >98.0% (GC) | |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), away from light. | [6][7] |
Synthesis Pathway and Scientific Rationale
The described synthesis proceeds via the reductive cleavage of the thiadiazole ring in 4,7-dibromo-2,1,3-benzothiadiazole. This method is advantageous due to its high efficiency, operational simplicity, and the commercial availability of the starting material.
Reaction Scheme
Caption: Reductive synthesis of the target diamine.
Expertise-Driven Protocol Choices
-
Precursor Selection: 4,7-dibromo-2,1,3-benzothiadiazole is an ideal precursor. The nitrogen-sulfur heterocyclic ring is susceptible to reductive cleavage under mild conditions, directly yielding the desired ortho-diamine configuration. This avoids the potential regioselectivity issues that could arise from the direct bromination of 1,2-phenylenediamine.[9]
-
Reducing Agent Rationale: Sodium borohydride (NaBH₄) is employed as the reducing agent. It is a cost-effective and selective hydride donor that is highly effective for this specific transformation.[6][8] Its key advantage is its mild reactivity, which reduces the risk of dehalogenation (removal of the essential bromine atoms) that can occur with more potent reducing systems like catalytic hydrogenation under harsh conditions. The large excess of NaBH₄ ensures the complete reduction of the substrate.[6]
-
Temperature and Time Control: The reaction is initiated at 0 °C to control the initial exothermicity of the hydride addition.[6][8] Allowing the reaction to proceed for an extended period (20 hours) at room temperature ensures it goes to completion, maximizing the product yield.[6][8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should reliably produce the target compound in high yield.
Materials and Reagents
| Reagent/Material | Grade | Quantity | Supplier Example |
| 4,7-dibromo-2,1,3-benzothiadiazole | ≥98% | 5.88 g (20 mmol) | Sigma-Aldrich, TCI |
| Sodium borohydride (NaBH₄) | ≥98% | 14.0 g (0.37 mol) | Major chemical suppliers |
| Ethanol (EtOH) | Anhydrous | 190 mL | Standard lab grade |
| Dichloromethane (DCM) | ACS Grade | ~100 mL | Standard lab grade |
| Magnesium Sulfate (MgSO₄) | Anhydrous | As needed | Standard lab grade |
| Deionized Water | ~200 mL | ||
| Round-bottom flask (500 mL) | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Ice bath | 1 | ||
| Rotary evaporator | 1 | ||
| Separatory funnel (500 mL) | 1 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Suspend 4,7-dibromo-2,1,3-benzothiadiazole (5.88 g, 20 mmol) in ethanol (190 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Initial Cooling: Place the flask in an ice bath and stir the suspension until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (14 g, 0.37 mol) to the suspension in small portions (batches) over 15-20 minutes. Maintain the temperature at 0 °C during the addition to manage the reaction rate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 20 hours.
-
Solvent Removal: Upon completion of the reaction (monitored by TLC if desired), concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Aqueous Work-up: To the resulting residue, add deionized water (200 mL).
-
Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[6][8]
Expected Results
Following this protocol should afford 3,6-dibromo-1,2-benzenediamine as a light yellow solid. The expected yield is approximately 4.7 g, which corresponds to an 87% yield.[6][8] For many applications, this product is of sufficient purity and can be used directly in subsequent steps without further purification.[6]
Safety and Handling
Professional laboratory safety practices are mandatory. The target compound and reagents have specific hazards that must be managed.
-
Hazard Profile: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures:
-
Avoid breathing dust.[7]
-
Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Conduct all operations in a well-ventilated chemical fume hood.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing (P305+P351+P338).[7]
-
Keep away from heat and open flames.[10]
-
Characterization and Quality Control
Validation of the final product's identity and purity is essential.
-
Melting Point: The melting point should be in the range of 92-99 °C.[6] A sharp melting range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the structure. Expect signals in the aromatic region corresponding to the two protons on the benzene ring and broad signals for the four protons of the two amine groups.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the aromatic carbons.
-
-
Chromatography: Gas Chromatography (GC) can be used to assess purity, which should be >98% for high-quality material.
Caption: Summary of the synthesis workflow.
Conclusion
This application note details a robust and high-yield synthesis for this compound, a critical intermediate for pharmaceutical and materials science research. By providing a rationale for the chosen methodology alongside a detailed, step-by-step protocol, this guide equips scientists with the necessary information to confidently and safely produce this valuable compound. The described method is scalable and consistently delivers a product of high purity suitable for a wide array of subsequent synthetic transformations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. a2bchem.com [a2bchem.com]
- 5. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 7. This compound | 69272-50-0 [sigmaaldrich.com]
- 8. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
The Versatile Monomer: 3,6-Dibromobenzene-1,2-diamine in Advanced Polymer Synthesis
Introduction
3,6-Dibromobenzene-1,2-diamine is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of advanced polymers. Its unique structure, featuring a benzene ring substituted with two adjacent amino groups and two bromine atoms, offers a versatile platform for creating polymers with tailored electronic, optical, and thermal properties. The presence of reactive amine and bromo functionalities allows for a variety of polymerization strategies, leading to materials with potential applications in organic electronics, high-performance plastics, and chemosensors. This technical guide provides an in-depth exploration of this compound as a monomer, detailing its properties and offering comprehensive protocols for its use in polymer synthesis.
Monomer Profile: this compound
A thorough understanding of the monomer's characteristics is fundamental to its successful application in polymer synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 69272-50-0 | |
| Molecular Formula | C₆H₆Br₂N₂ | |
| Molecular Weight | 265.93 g/mol | [1] |
| Appearance | Light brown to gray solid | [1] |
| Melting Point | 92-94 °C | [1] |
| Solubility | Sparingly soluble in water. | |
| Storage | Store in a dark, inert atmosphere at 2-8°C. |
Safety Information: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.
Polymerization Strategies and Protocols
The dual functionality of this compound allows for its participation in several types of polymerization reactions. The following sections detail the primary synthetic routes.
Oxidative Polymerization
Oxidative polymerization of aromatic diamines is a common method to produce conjugated polymers.[2] The amino groups of this compound can be oxidized to form a polymer with a ladder-like or open-chain structure, depending on the reaction conditions. The resulting poly(3,6-dibromo-o-phenylenediamine) is expected to exhibit interesting redox and optical properties.
This protocol is adapted from general procedures for the oxidative polymerization of o-phenylenediamines.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈) or Ferric chloride (FeCl₃) as an oxidant
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in a reaction flask. Stir the solution at room temperature until the monomer is completely dissolved.
-
Prepare a solution of the oxidant (e.g., ammonium persulfate, with a molar ratio of oxidant to monomer typically around 1:1) in 1 M HCl.
-
Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.
-
The resulting polymer precipitate is collected by vacuum filtration.
-
Wash the polymer thoroughly with 1 M HCl, followed by deionized water, and finally with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the polymer product in a vacuum oven at 60 °C overnight.
Expected Outcome: A dark-colored powder of poly(3,6-dibromo-o-phenylenediamine). The electrical conductivity of polymers based on aromatic diamines can range from 10⁻¹⁰ to 10⁻⁹ S cm⁻¹.[2]
Experimental Workflow for Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Cross-Coupling Polymerization Reactions
The presence of two bromine atoms on the aromatic ring makes this compound an excellent candidate for cross-coupling polymerization reactions, such as Suzuki and Yamamoto coupling. These methods allow for the synthesis of well-defined conjugated polymers with controlled structures and properties.
This protocol is a hypothetical adaptation based on established Suzuki coupling reactions for similar dibromo-aromatic monomers. It describes the reaction with a generic aryldiboronic acid.
Materials:
-
This compound
-
An aryldiboronic acid or its bis(pinacol) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)
-
Solvent (e.g., Toluene, DMF, or a mixture with water)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
In a Schlenk flask, combine this compound, the aryldiboronic acid (typically in a 1:1 molar ratio), the palladium catalyst (1-5 mol%), and the base (2-4 equivalents per bromo group).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours under an inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography) to track the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it with methanol and water to remove residual catalyst and salts.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Suzuki Polycondensation Reaction Scheme
Caption: General scheme for Suzuki polycondensation of this compound.
This protocol is a hypothetical adaptation based on Yamamoto coupling of aryl dihalides.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy) as a ligand
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as a solvent
Procedure:
-
In a glovebox or under an inert atmosphere, add Ni(COD)₂ and bpy to a Schlenk flask.
-
Add the degassed solvent (DMF or THF) and stir the mixture at 60-80 °C until a deep-colored solution of the active Ni(0) complex is formed.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at the same temperature for 24-48 hours.
-
After the polymerization is complete, cool the mixture to room temperature and precipitate the polymer by pouring it into methanol.
-
Collect the polymer by filtration and wash it with methanol, warm water, and acetone to remove the nickel catalyst and any unreacted monomer.
-
Dry the polymer under vacuum.
Synthesis of Polyquinoxalines
The o-diamine functionality of this compound is ideal for the synthesis of polyquinoxalines through condensation with bis(α-dicarbonyl) compounds. Polyquinoxalines are a class of high-performance polymers known for their excellent thermal stability.[3]
Materials:
-
This compound
-
A bis(α-dicarbonyl) monomer (e.g., 1,4-bis(phenylglyoxyloyl)benzene)
-
m-Cresol as a solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and the bis(α-dicarbonyl) monomer in m-cresol.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) under a slow stream of nitrogen for several hours.
-
Gradually increase the temperature to around 180-200 °C and maintain it for 24 hours to ensure complete condensation and removal of water.
-
Cool the viscous polymer solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven.
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of polymer structure by identifying characteristic functional group vibrations. |
| NMR Spectroscopy | Detailed structural analysis of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). |
| UV-Vis Spectroscopy | Investigation of the electronic transitions and optical band gap of conjugated polymers. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and other thermal transitions. |
| Cyclic Voltammetry (CV) | Study of the redox properties and determination of HOMO and LUMO energy levels. |
| X-ray Diffraction (XRD) | Assessment of the crystallinity and morphology of the polymer. |
Potential Applications
Polymers derived from this compound are expected to have a range of applications due to their unique combination of functionalities.
-
Organic Electronics: The conjugated backbones of polymers synthesized via cross-coupling reactions make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4] The bromine atoms can also serve as handles for further functionalization to fine-tune the electronic properties.
-
High-Performance Materials: Polyquinoxalines are known for their exceptional thermal and chemical resistance, making them candidates for applications in the aerospace and electronics industries as high-temperature adhesives, coatings, and composite matrices.[3]
-
Sensors: The electron-rich nature of the polymer backbone, coupled with the potential for redox activity, makes these materials promising for the development of chemical sensors and biosensors.[2]
Conclusion
This compound is a monomer with significant potential for the synthesis of a diverse range of functional polymers. Through oxidative polymerization, cross-coupling reactions, and polycondensation, materials with tunable properties can be obtained. The protocols and information provided in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block and to develop novel polymers for a variety of advanced applications.
References
Application Note & Protocol: Synthesis of Functionalizable Polyquinoxalines via 3,6-Dibromobenzene-1,2-diamine
Abstract
Polyquinoxalines (PQs) are a class of high-performance heterocyclic polymers renowned for their exceptional thermal and chemical stability, coupled with excellent mechanical properties.[1][2] This combination makes them highly desirable for applications in aerospace, electronics, and membrane technologies.[1][2] A significant advancement in this field is the incorporation of functional handles into the polymer backbone, enabling post-polymerization modification to tailor properties for specific applications. This document provides a detailed protocol for the synthesis of a functionalizable polyquinoxaline precursor using 3,6-Dibromobenzene-1,2-diamine and 1,4-Bis(phenylglyoxalyl)benzene (BPGB). The bromine substituents serve as versatile sites for subsequent cross-coupling reactions, allowing for the creation of advanced materials with precisely engineered characteristics. This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to synthesize and modify high-performance polymers.
Introduction: The Strategic Advantage of Bromo-Functionalized Polyquinoxalines
The classical synthesis of polyquinoxalines involves the step-growth condensation polymerization of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound.[1][2] This reaction is highly efficient, leading to fully cyclized, high molecular weight polymers that exhibit remarkable stability. Unlike many other aromatic heterocyclic polymers, PQs are often soluble in their final form, facilitating processing into films, coatings, and fibers.[1][2]
The innovation detailed herein lies in the choice of the diamine monomer: This compound . The two bromine atoms on the quinoxaline precursor ring are not merely passive substituents. They are strategically positioned functional handles that are carried into the final polymer structure.
Causality Behind Monomer Choice:
-
Post-Polymerization Modification: The carbon-bromine bond is a well-established reactive site for a variety of catalytic cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows the synthesized poly(dibromoquinoxaline) to serve as a versatile macromolecular scaffold. By selectively reacting the bromine sites, researchers can introduce a wide array of functional groups to tune properties such as:
-
Preservation of Core Properties: The bromination of the backbone does not significantly detract from the inherent high thermal stability and chemical resistance that define the polyquinoxaline family.
This protocol, therefore, describes not just the synthesis of a polymer, but the creation of a platform for advanced material design.
Reaction Mechanism and Stoichiometry
The polymerization proceeds via a polycondensation reaction. Each molecule of this compound reacts with one molecule of a bis(α-dicarbonyl) compound, such as 1,4-Bis(phenylglyoxalyl)benzene (BPGB). The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons, followed by a dehydration and cyclization cascade to form the stable quinoxaline ring. This process repeats to form the high molecular weight polymer, releasing four molecules of water per repeating unit.
Below is a diagram illustrating the fundamental polymerization reaction.
Caption: General polymerization scheme for poly(dibromoquinoxaline).
Detailed Experimental Protocol
This protocol details a solution polymerization method, which is a common and effective technique for achieving high molecular weight polyquinoxalines.[2]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) | Notes |
| This compound | C₆H₆Br₂N₂ | 265.93 | >98% | Sigma-Aldrich | Must be pure for high molecular weight. |
| 1,4-Bis(phenylglyoxalyl)benzene (BPGB) | C₂₂H₁₄O₄ | 358.35 | >98% | TCI Chemicals | Ensure it is dry before use. |
| m-Cresol | C₇H₈O | 108.14 | >99% | Acros Organics | Acts as both solvent and a mild acid catalyst. |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | Fisher Scientific | Used as a non-solvent for precipitation. |
| Nitrogen (N₂) or Argon (Ar) | N₂ / Ar | - | >99.99% | Local Supplier | For maintaining an inert atmosphere. |
Required Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer with a paddle-shaped stirrer blade
-
Heating mantle with a temperature controller and thermocouple
-
Condenser
-
Nitrogen/Argon inlet and bubbler
-
Standard laboratory glassware (beakers, graduated cylinders, funnel)
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Step-by-Step Synthesis Procedure
The entire process should be conducted under an inert atmosphere (N₂) to prevent oxidation of the diamine monomer, which can inhibit polymerization and introduce defects.
Caption: Step-by-step workflow for poly(dibromoquinoxaline) synthesis.
-
System Preparation: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Charging Reactants:
-
To the flask, add 100 mL of m-cresol .
-
Begin gentle stirring and maintain a positive flow of nitrogen.
-
Add 2.66 g (10.0 mmol) of this compound .
-
Once the diamine has dissolved, slowly add 3.58 g (10.0 mmol) of 1,4-Bis(phenylglyoxalyl)benzene (BPGB) . An equimolar stoichiometry is critical for achieving high molecular weight.
-
-
Polymerization:
-
Stir the mixture at room temperature for 1-2 hours to ensure homogeneity. The solution will likely turn a dark yellow or orange color.
-
Slowly heat the reaction mixture to 120°C .
-
Maintain the reaction at this temperature with continuous stirring for 24 to 48 hours .
-
In-Process Check: A noticeable increase in the solution's viscosity is a primary indicator of successful polymerization. The solution may become thick enough to climb the stirrer shaft.
-
-
Isolation and Purification:
-
After the reaction period, cool the flask to room temperature. If the solution is extremely viscous, it can be diluted with a small amount (10-20 mL) of m-cresol to facilitate handling.
-
In a separate large beaker, place 800 mL of methanol and stir it vigorously with a magnetic stirrer.
-
Slowly pour the polymer solution in a thin stream into the vortex of the stirring methanol. This will cause the polymer to precipitate out as fibrous strands or a powder.
-
Continue stirring the methanol slurry for at least 1 hour to ensure complete precipitation and to wash away residual m-cresol.
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
Wash the collected polymer cake on the filter with several portions of fresh methanol (total of ~200 mL) to remove any remaining impurities.
-
-
Drying:
-
Transfer the fibrous polymer to a crystallization dish.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours or until a constant weight is achieved. The final product should be a yellow-to-amber fibrous solid.
-
Expected Yield: 85-95%.
-
Characterization and Quality Control
To ensure the synthesis was successful and the polymer meets required standards, the following characterization techniques are recommended.
-
Solubility: Test the solubility of the dried polymer in solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or chloroform (CHCl₃). Good solubility is an indicator of a linear, un-crosslinked polymer.
-
FTIR Spectroscopy: Confirm the formation of the quinoxaline ring. Look for the disappearance of amine (N-H) and carbonyl (C=O) stretches from the monomers and the appearance of characteristic quinoxaline ring vibrations.
-
NMR Spectroscopy (¹H and ¹³C): Verify the polymer structure. The spectra should show aromatic protons and carbons consistent with the proposed repeating unit. The absence of monomer signals indicates high conversion.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A high molecular weight (Mw > 50,000 g/mol ) is typically desired for good mechanical properties.
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Assess thermal stability. The polymer should exhibit a decomposition temperature (Td, 5% weight loss) above 450-500°C in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), which is typically high for these rigid polymers (>250°C).[3]
-
Key Considerations and Troubleshooting
-
Monomer Purity: The single most critical factor for achieving high molecular weight is the purity of the monomers. Impurities can cap the growing polymer chains, limiting the final molecular weight. Recrystallize monomers if their purity is questionable.
-
Stoichiometry: A precise 1:1 molar ratio of the diamine and dicarbonyl monomers is essential. Any deviation will result in lower molecular weight polymers with end-groups corresponding to the monomer in excess.
-
Inert Atmosphere: Oxygen can oxidize the o-diamine monomer, leading to side reactions and dark-colored, often insoluble products. A continuous, gentle flow of an inert gas is crucial.
-
Low Viscosity/Molecular Weight: If the solution does not become viscous, it could be due to impure monomers, incorrect stoichiometry, insufficient reaction time/temperature, or the presence of oxygen/moisture.
-
Insoluble Product: If the polymer precipitates during the reaction or is insoluble after isolation, it may indicate that undesired cross-linking has occurred, potentially due to oxidative side reactions.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of poly(6,9-dibromo-2,3-diphenyl)quinoxaline, a high-performance polymer that serves as a versatile platform for further functionalization. The strategic inclusion of bromine atoms on the polymer backbone opens up a vast chemical space for post-polymerization modification, enabling the development of advanced materials with tailored electronic, optical, and physical properties. By carefully controlling monomer purity, stoichiometry, and reaction conditions, researchers can successfully produce high molecular weight polymers suitable for a wide range of demanding applications.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dibromobenzene-1,2-diamine
Introduction: The Strategic Value of 3,6-Dibromobenzene-1,2-diamine
This compound is a highly versatile bifunctional organic building block, pivotal for the synthesis of complex nitrogen-containing heterocyclic compounds.[1][2] Its structure, featuring two adjacent amino groups and two bromine atoms, offers a unique platform for sequential or double cross-coupling reactions, followed by cyclization. This strategic arrangement makes it an invaluable precursor for constructing extended π-conjugated systems, such as phenazines, which are of significant interest in medicinal chemistry, organic electronics, and materials science.[3][4][5][6][7]
The two bromine atoms are amenable to substitution via a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and functional group tolerance.[8][9] The proximal diamine moiety serves as a latent reactive site for subsequent condensation reactions, most notably for the formation of the phenazine core.[10][11]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. It offers not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in drug development and materials science to leverage this powerful synthetic tool.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[12] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[13][14]
The generalized mechanism can be broken down into three fundamental steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with an organic halide (in this case, this compound), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[15] The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate this step, especially with less reactive aryl chlorides or bromides.[16][17]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[15]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, thus completing the cycle.[12][15]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide.[18] For this compound, this reaction allows for the introduction of two aryl or vinyl substituents, creating precursors for advanced materials.[1]
Causality and Experimental Design
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[17]
-
Base: A base is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.[19] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.
Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol describes the diarylation of this compound with a generic arylboronic acid.
Table 1: Reagents and Conditions for Double Suzuki-Miyaura Coupling
| Component | Example | Molar Equiv. | Role |
| Substrate | This compound | 1.0 | Aryl dihalide |
| Coupling Partner | Phenylboronic acid | 2.2 - 2.5 | Source of aryl group |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) | 0.02 - 0.05 | Catalyst source |
| Ligand | SPhos | 0.04 - 0.10 | Stabilizes & activates Pd |
| Base | K₃PO₄ (Potassium phosphate) | 4.0 | Activates boronic acid |
| Solvent | Toluene/Water (e.g., 5:1 v/v) | - | Reaction medium |
| Temperature | 90 - 110 °C | - | Reaction condition |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and K₃PO₄ (4.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (toluene and water). The mixture should be thoroughly purged with an inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 3,6-diaryl-1,2-benzenediamine.
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[20][21] This reaction is exceptionally useful for creating linear, rigid structures found in molecular wires and organic semiconductors. Applying this to this compound installs two alkyne moieties, which are versatile handles for further functionalization via "click" chemistry or as components of conjugated systems.
Causality and Experimental Design
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[22] The copper activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[22]
-
Copper-Free Variants: Due to the potential for oxidative alkyne homocoupling (Glaser coupling) and the toxicity of copper, copper-free Sonogashira protocols have been developed.[23][24] These often require stronger bases and carefully chosen ligands to facilitate the direct reaction of the alkyne with the palladium center.[24]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[21]
Detailed Experimental Protocol: Double Sonogashira Coupling (with Copper Co-catalyst)
This protocol outlines the reaction of this compound with a terminal alkyne.
Table 2: Reagents and Conditions for Double Sonogashira Coupling
| Component | Example | Molar Equiv. | Role |
| Substrate | This compound | 1.0 | Aryl dihalide |
| Coupling Partner | Phenylacetylene | 2.2 - 2.5 | Terminal alkyne |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 0.02 - 0.04 | Main catalyst |
| Co-catalyst | CuI (Copper(I) iodide) | 0.04 - 0.08 | Alkyne activator |
| Base/Solvent | Triethylamine (TEA) | - | Base and solvent |
| Co-Solvent (optional) | THF or DMF | - | Improves solubility |
| Temperature | Room Temp. to 60 °C | - | Reaction condition |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a mixture of degassed THF and triethylamine (e.g., 2:1 v/v).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.06 equiv.) to the solution. The mixture may turn dark.
-
Alkyne Addition: Add the terminal alkyne (2.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction by TLC. The reaction is typically complete in 6-18 hours.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination: Creating C(sp²)–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[25][26] It is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals.[27][28][29] For this compound, this reaction can be used to introduce secondary or primary amine functionalities, leading to complex diamine structures.
Causality and Experimental Design
-
Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of ligand.[30][31] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are essential.[26] These ligands accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination, a common side reaction.[25]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[26]
-
Inert Conditions: The palladium catalyst and the strong base are highly sensitive to air and moisture. Therefore, strict adherence to anhydrous and anaerobic conditions is paramount for reproducibility and high yields.[26]
Detailed Experimental Protocol: Double Buchwald-Hartwig Amination
This protocol describes the double amination of this compound with a secondary amine.
Table 3: Reagents and Conditions for Double Buchwald-Hartwig Amination
| Component | Example | Molar Equiv. | Role |
| Substrate | This compound | 1.0 | Aryl dihalide |
| Coupling Partner | Morpholine | 2.5 - 3.0 | Amine nucleophile |
| Palladium Precatalyst | Pd₂(dba)₃ | 0.02 | Catalyst source |
| Ligand | XPhos | 0.08 | Stabilizes & activates Pd |
| Base | NaOtBu (Sodium tert-butoxide) | 4.0 | Amine deprotonation |
| Solvent | Toluene or Dioxane | - | Anhydrous reaction medium |
| Temperature | 90 - 110 °C | - | Reaction condition |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst degradation |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or using Schlenk technique, add NaOtBu (4.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent and Amine: Remove the flask from the glovebox (if used). Add anhydrous, degassed toluene, followed by the secondary amine (e.g., morpholine, 2.5 equiv.) via syringe.
-
Reaction: Heat the sealed flask to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Application: Synthesis of Phenazine Scaffolds
The true synthetic power of applying cross-coupling reactions to this compound is realized in the subsequent synthesis of phenazines. The 3,6-disubstituted-1,2-benzenediamine products are ideal precursors for condensation with 1,2-dicarbonyl compounds (e.g., benzil, acenaphthenequinone) to form the rigid, planar phenazine core.[10][32][33]
Caption: Workflow for the synthesis of substituted phenazines.
Protocol: Condensation to form a Phenazine Derivative
-
Setup: Dissolve the purified 3,6-diaryl-1,2-benzenediamine (1.0 equiv.) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 equiv.) in a solvent such as ethanol or glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can often be observed by a color change or the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. The phenazine product, often a brightly colored solid, will typically precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure phenazine derivative.
References
- 1. Buy this compound | 69272-50-0 [smolecule.com]
- 2. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Di-Arylation of 3,6-Dibromobenzene-1,2-diamine via Suzuki-Miyaura Coupling
Abstract
The synthesis of 3,6-diarylbenzene-1,2-diamines represents a critical step in the development of advanced materials and pharmaceutical agents. These structures serve as key precursors to complex heterocyclic systems such as phenazines and benzodiazepines. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile methodology for the formation of the requisite C-C bonds. However, the 3,6-Dibromobenzene-1,2-diamine substrate presents a unique set of challenges, including the potential for palladium catalyst inhibition by the vicinal diamine moiety and the need to control selectivity for double arylation over mono-arylation. This document provides an in-depth technical guide for researchers, offering field-proven protocols, mechanistic insights, and troubleshooting strategies to successfully achieve the di-arylation of this challenging substrate with a variety of arylboronic acids.
Introduction: The Synthetic Challenge and Opportunity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1] Its application to the synthesis of 3,6-diarylbenzene-1,2-diamines is of significant interest; these products are pivotal building blocks for molecules with unique photophysical properties and biological activities.[2]
The primary challenge stems from the substrate itself. The electron-rich nature of the diamine can lead to strong coordination with the palladium catalyst, forming inactive complexes and effectively "poisoning" the catalytic cycle.[3] Furthermore, achieving complete, symmetric di-substitution of the two bromine atoms requires carefully optimized conditions to drive the reaction to completion while avoiding side reactions.
This guide addresses these challenges directly by recommending robust catalyst systems and providing a detailed, validated protocol for achieving high-yielding double Suzuki-Miyaura coupling.
Mechanistic Considerations: Overcoming Catalyst Inhibition
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation : The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination : The two organic moieties on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]
The key to success with the this compound substrate lies in preventing the diamine from disrupting this cycle. The lone pairs on the nitrogen atoms can chelate the palladium center, leading to catalytically inactive species. The strategic use of sterically bulky and electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is crucial. These ligands occupy significant space around the palladium atom, which sterically disfavors the binding of the diamine substrate while promoting the desired oxidative addition and reductive elimination steps, thus keeping the catalytic cycle active.[6][7] Modern pre-catalysts, such as XPhos Pd G2 , are particularly effective as they readily generate the active, monoligated Pd(0) species required for efficient catalysis.[6][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira coupling of 3,6-Dibromobenzene-1,2-diamine with terminal alkynes
An In-Depth Guide to the Sonogashira Coupling of 3,6-Dibromobenzene-1,2-diamine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Versatile Synthetic Hub
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and copper, proceeds under remarkably mild conditions, tolerates a vast array of functional groups, and has become indispensable in the synthesis of complex molecular architectures.[1][3] Its applications are widespread, from the construction of natural products and advanced materials to the development of novel pharmaceuticals like Altinicline and Tazarotene.[1]
This guide focuses on a particularly valuable building block: This compound . The presence of two bromine atoms offers the potential for sequential, controlled functionalization, while the ortho-diamine moiety serves as a versatile handle for constructing important heterocyclic scaffolds. Specifically, the di-alkynylated product of this substrate is a direct precursor to substituted phenazines, a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in materials science.[4][5][6]
Here, we provide a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed, field-proven protocols for performing both selective mono- and double Sonogashira couplings on this compound. This document is designed to equip researchers with the foundational knowledge and practical steps required to leverage this reaction for the synthesis of high-value chemical intermediates.
Mechanistic Rationale: The Dual Catalytic Engine
The efficacy of the Sonogashira reaction stems from the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The process begins with the activation of the palladium(0) catalyst. The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the palladium cycle.[2]
Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide species.[7] This step is crucial as it increases the nucleophilicity of the alkyne.
The key intersection of the cycles is the transmetalation step, where the acetylide ligand is transferred from the copper acetylide to the Pd(II) complex, displacing a halide and forming a palladium-alkynyl complex. Finally, reductive elimination occurs, where the aryl and alkynyl groups couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Causality Behind Experimental Choices
The success of the coupling reaction, particularly with a potentially challenging substrate like an electron-rich diamino-dibromobenzene, depends on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | The choice of catalyst and its supporting ligand is paramount. Electron-rich aryl bromides can be slow to undergo oxidative addition. Catalysts with bulky, electron-rich phosphine ligands (like P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate this step and improve yields.[2] PdCl₂(PPh₃)₂ is often a robust and cost-effective starting point.[8] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step.[1] Caution: Excess copper or the presence of oxygen can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling). Ensuring an inert atmosphere minimizes this side reaction. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine | An amine base is required to neutralize the HX acid generated during the reaction.[1] It also assists in the deprotonation of the terminal alkyne. The amine can often serve as both the base and the solvent or co-solvent. DIPA is generally a good choice for its basicity and appropriate boiling point. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or the amine base itself | The solvent must solubilize all components and be anhydrous and deoxygenated. THF is a versatile choice for reactions at or near room temperature. DMF may be required for less reactive substrates or higher temperatures, but it can be difficult to remove.[9] |
| Temperature | Room Temperature to 80 °C | The reactivity of aryl bromides is lower than aryl iodides, often necessitating gentle heating.[1] Critically, temperature can be used to control selectivity. Mono-alkynylation is favored at lower temperatures, while di-alkynylation typically requires higher temperatures and longer reaction times to drive the second coupling to completion.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | An oxygen-free environment is crucial to prevent both the degradation of the Pd(0) catalyst and the homocoupling of the alkyne.[10] |
Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. All manipulations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.
Caption: A standard laboratory workflow for the Sonogashira coupling reaction.
Protocol 1: Selective Mono-alkynylation
This protocol is optimized for the synthesis of 3-bromo-6-(alkynyl)benzene-1,2-diamine by carefully controlling the stoichiometry of the alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 0.03 eq), CuI (e.g., 0.06 eq), and this compound (e.g., 1.0 mmol, 268 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous, degassed THF (e.g., 10 mL) and DIPA (e.g., 5.0 mmol, 5.0 eq) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation for Phenazine Precursor Synthesis
This protocol is designed to achieve complete substitution to form 3,6-bis(alkynyl)benzene-1,2-diamine.
Materials:
-
Same as Protocol 1, with an increased amount of the terminal alkyne.
Procedure:
-
Setup and Reagent Loading: Follow steps 1-3 from Protocol 1.
-
Alkyne Addition: Add an excess of the terminal alkyne (e.g., 2.5 mmol, 2.5 eq) dropwise to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to a higher temperature (e.g., 60-80 °C) and stir for 12-24 hours. The higher temperature and excess alkyne are necessary to drive the second coupling reaction to completion.[9] Monitor carefully by TLC for the disappearance of both the starting material and the mono-coupled intermediate.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. The di-alkynylated product will be significantly less polar than the mono-alkynylated intermediate.
| Reaction | Alkyne Stoichiometry | Temperature | Typical Duration | Primary Product |
| Mono-alkynylation | 1.0 - 1.2 eq | Room Temp - 40 °C | 4 - 12 h | 3-Bromo-6-(alkynyl)benzene-1,2-diamine |
| Di-alkynylation | ≥ 2.2 eq | 60 - 80 °C | 12 - 24 h | 3,6-Bis(alkynyl)benzene-1,2-diamine |
Application: A Gateway to Phenazine Synthesis
The 3,6-bis(alkynyl)benzene-1,2-diamine synthesized via Protocol 2 is a valuable precursor for creating substituted phenazine frameworks. Phenazines are of great interest to drug development professionals due to their wide range of pharmacological activities.[6][11] The synthesis can be achieved through a subsequent oxidative cyclization reaction, often catalyzed by a transition metal.
Caption: Transformation of the starting diamine to a phenazine scaffold.
This two-step sequence provides a modular approach to novel phenazine derivatives, where the "R" groups on the final product are determined by the choice of terminal alkyne used in the initial Sonogashira coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Pd catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Wet reagents or solvents. | 1. Use a fresh batch of catalyst or a different precatalyst. 2. Improve degassing of solvents; ensure a positive pressure of inert gas. 3. Use freshly dried solvents and reagents. |
| Alkyne Homocoupling | 1. Presence of oxygen. 2. High concentration of CuI. | 1. Rigorously exclude air from the reaction. 2. Reduce the loading of CuI. Consider a copper-free Sonogashira protocol.[12] |
| Reaction Stalls at Mono-alkynylation | 1. Insufficient temperature. 2. Insufficient amount of alkyne. 3. Catalyst deactivation over time. | 1. Increase the reaction temperature. 2. Add another equivalent of the terminal alkyne. 3. Add a small additional portion of the palladium catalyst. |
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for synthesizing valuable chemical intermediates. By carefully controlling stoichiometry and reaction temperature, researchers can selectively achieve either mono- or di-alkynylation with high fidelity. The resulting products serve as powerful building blocks, most notably as precursors to complex phenazine heterocycles. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reaction in pharmaceutical discovery, materials science, and broader synthetic chemistry programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 3,6-Dibromobenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. 3,6-Dibromobenzene-1,2-diamine emerges as a highly versatile and valuable building block, particularly in the construction of heterocyclic scaffolds that form the core of numerous biologically active compounds. Its unique structural architecture, characterized by two adjacent amino groups and two bromine atoms, offers a dual functionality that medicinal chemists can exploit for the synthesis of complex molecular targets.
The ortho-diamine moiety serves as a classical precursor for the formation of benzimidazoles, a privileged scaffold in medicinal chemistry renowned for its wide range of pharmacological activities, including anti-cancer, antiviral, and kinase inhibitory properties.[1] The bromine atoms, in turn, provide reactive handles for subsequent cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the target molecules. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is crucial for safe handling and successful reaction setup.
| Property | Value | Reference |
| CAS Number | 69272-50-0 | [2] |
| Molecular Formula | C₆H₆Br₂N₂ | [2] |
| Molecular Weight | 265.93 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | 320.9 ± 37.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in various organic solvents | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C |
Safety Precautions: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Preparative Protocol
While commercially available, understanding the synthesis of this compound provides valuable context. A common laboratory-scale preparation involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole.
Figure 1: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (large excess, e.g., 18-20 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the benzothiadiazole ring to the corresponding diamine without affecting the bromo-substituents.
-
Ethanol is a good solvent for the reaction and is relatively easy to remove.
-
The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the reducing agent.
Application in the Synthesis of 4,7-Dibromobenzimidazole Scaffolds
The primary application of this compound in pharmaceutical synthesis is as a precursor to 4,7-dibromobenzimidazoles. This is typically achieved through a cyclocondensation reaction with a one-carbon source, such as an aldehyde or a carboxylic acid (or its derivatives).
Figure 2: General workflow for 4,7-dibromobenzimidazole synthesis.
Protocol 2: Synthesis of 2-Aryl-4,7-dibromobenzimidazoles via Condensation with Aldehydes
This protocol outlines a green chemistry approach using a mild catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of this compound (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol, add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Stir the resulting mixture at 80-90 °C for 2-4 hours.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4,7-dibromobenzimidazole.
Causality of Experimental Choices:
-
Ammonium chloride is a mild and inexpensive acidic catalyst that promotes both the initial condensation to form the Schiff base and the subsequent cyclization.
-
Ethanol is a relatively green and effective solvent for this reaction.
-
Heating at 80-90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant side product formation.
Protocol 3: Microwave-Assisted Synthesis of 2-Substituted-4,7-dibromobenzimidazoles
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[5][6][7]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Hydrochloric acid (4 M)
Procedure:
-
In a microwave-safe vessel, mix this compound (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).
-
Add a few drops of 4 M hydrochloric acid.
-
Subject the mixture to microwave irradiation at a suitable power level (e.g., 50% power) for a short duration (e.g., 2-5 minutes).[5]
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[5]
Causality of Experimental Choices:
-
Microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods.[8][9]
-
The use of a strong acid like hydrochloric acid is a classical method to catalyze the condensation of o-phenylenediamines with carboxylic acids (Phillips-Ladenburg reaction).[10]
Application in the Synthesis of Kinase Inhibitors
The 4,7-dibromobenzimidazole scaffold is a key intermediate in the synthesis of various kinase inhibitors.[1] The bromine atoms can be functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or heteroaryl groups, which can interact with specific residues in the kinase active site.
Figure 3: Functionalization of the 4,7-dibromobenzimidazole scaffold.
Application Note: The 4,7-disubstituted benzimidazole core can be designed to target the ATP-binding site of specific kinases. The substituents at the 4- and 7-positions can be tailored to interact with the hydrophobic regions and the ribose-binding pocket, respectively, leading to potent and selective inhibition. For example, derivatives of benzimidazole are known to inhibit protein kinase CK2, a key player in cell growth and proliferation, and a target in cancer therapy.[11]
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of 4,7-dibromobenzimidazole derivatives from this compound.
| One-Carbon Source | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | NH₄Cl, 80-90 °C | Ethanol | 2-4 h | 70-90 | |
| Carboxylic Acids | HCl, Microwave | Solvent-free | 2-5 min | 80-95 | [5] |
| Aromatic Aldehydes | Au/TiO₂, rt | CHCl₃:MeOH | 2 h | 51-99 | [12][13] |
Characterization of Products
The synthesized 4,7-dibromobenzimidazole derivatives can be characterized using standard analytical techniques:
-
¹H NMR Spectroscopy: The aromatic protons on the benzimidazole core typically appear in the range of δ 7.0-8.0 ppm. The N-H proton of the imidazole ring is usually observed as a broad singlet at a downfield chemical shift (δ 12-13 ppm in DMSO-d₆).[14]
-
¹³C NMR Spectroscopy: The carbon signals of the benzimidazole core can be assigned based on their chemical shifts and multiplicities.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H and C=N bonds of the benzimidazole ring.
Conclusion and Future Outlook
This compound is a strategically important intermediate in pharmaceutical synthesis, providing a reliable and versatile entry point to the medicinally significant benzimidazole scaffold. The ability to perform cyclocondensation reactions to form the core heterocycle, followed by selective functionalization of the bromine atoms, allows for the creation of diverse libraries of compounds for drug discovery programs. The adoption of green chemistry principles, such as the use of milder catalysts and microwave-assisted synthesis, further enhances the utility of this building block by providing more efficient and environmentally benign synthetic routes. Future applications of this compound are likely to expand as new cross-coupling methodologies are developed and our understanding of the biological roles of benzimidazole-containing compounds continues to grow.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 3. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 69272-50-0 [sigmaaldrich.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Strategic Application of 3,6-Dibromobenzene-1,2-diamine in the Synthesis of Quinoxaline-Based Agrochemical Scaffolds
Introduction: Unlocking the Potential of Halogenated Quinoxalines in Crop Protection
In the continuous endeavor to develop novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 3,6-Dibromobenzene-1,2-diamine has emerged as a highly versatile and valuable precursor in the synthesis of a distinct class of heterocyclic compounds: the 5,8-dibromoquinoxalines. The inherent chemical functionalities of this diamine—two adjacent amino groups for cyclization and two bromine atoms for subsequent functionalization—provide a robust platform for creating diverse libraries of potential fungicides, herbicides, and insecticides.[1]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will elucidate the synthetic rationale, provide detailed experimental protocols for the preparation of a key quinoxaline intermediate, and discuss the biological relevance of this scaffold, supported by data on analogous compounds. This document is intended for researchers, scientists, and professionals in the field of agrochemical development who are seeking to leverage this powerful building block in their discovery pipelines.
The Chemical Rationale: Why this compound?
The utility of this compound in this context is threefold:
-
Facile Quinoxaline Formation: The ortho-diamine arrangement is primed for condensation with 1,2-dicarbonyl compounds, a classic and efficient method for constructing the quinoxaline ring system. This reaction is often high-yielding and proceeds under relatively mild conditions.
-
Strategic Halogenation: The two bromine atoms on the benzene ring are not merely passive substituents. They serve as crucial handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of functional groups to probe structure-activity relationships (SAR) and optimize the biological efficacy of the final compounds.
-
Modulation of Physicochemical Properties: The presence of halogens significantly influences the lipophilicity, metabolic stability, and binding interactions of the molecule with its biological target. This is a key consideration in the design of effective agrochemicals that must penetrate biological membranes and resist degradation.
The overall synthetic strategy is depicted in the workflow below:
References
Application Notes and Protocols: 3,6-Dibromobenzene-1,2-diamine as a Precursor for High-Performance Organic Electronic Materials
Introduction: Strategic Importance of 3,6-Dibromobenzene-1,2-diamine
This compound (CAS No: 69272-50-0) is a highly functionalized aromatic building block poised at the intersection of synthetic versatility and material performance.[1] Its molecular architecture, featuring a benzene core with two adjacent amino groups and two flanking bromine atoms, offers a powerful platform for the synthesis of advanced organic electronic materials. The strategic placement of these functional groups dictates its primary utility: the ortho-diamine moiety is a classic precursor for the formation of nitrogen-containing heterocycles, while the bromine atoms serve as reactive handles for carbon-carbon and carbon-nitrogen bond formation via modern cross-coupling catalysis.[2]
This guide provides an in-depth exploration of this compound as a precursor, detailing its synthesis and its sequential conversion into high-performance polyquinoxaline-based organic semiconductors. We will elucidate the causal relationships behind the synthetic strategies and provide detailed, field-proven protocols for researchers in organic electronics, materials science, and drug development.
Core Attributes of the Precursor
The utility of this compound is rooted in two key structural features:
-
Ortho-diamine Functionality : This arrangement is ideal for cyclocondensation reactions with α-dicarbonyl compounds to form quinoxaline or phenazine rings.[3] These N-heterocyclic systems are often electron-deficient and possess rigid, planar structures that encourage intermolecular π-π stacking, a critical factor for efficient charge transport in organic field-effect transistors (OFETs).
-
Reactive Bromine Atoms : The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations.[4] This allows for the "stitching" together of aromatic units to build up extended π-conjugated polymer backbones. The ability to perform these coupling reactions post-cyclocondensation is a cornerstone of its synthetic value.
The logical workflow for utilizing this precursor in organic electronics is therefore a two-stage process: first, the formation of a functionalized, dibrominated monomer, followed by its polymerization into a conjugated macromolecule.
References
Application Notes: Synthesis of Functional Dyes Using 3,6-Dibromobenzene-1,2-diamine as a Strategic Building Block
Introduction: The Strategic Value of 3,6-Dibromobenzene-1,2-diamine
This compound (CAS No. 69272-50-0) is a highly versatile aromatic compound that serves as a powerful starting material for the synthesis of advanced functional dyes. Its strategic value stems from two key structural features: the ortho-diamine functionality and the presence of two bromine atoms on the benzene ring.
The adjacent amino groups provide a reactive handle for facile condensation reactions, primarily with 1,2-dicarbonyl compounds, to construct nitrogen-containing heterocyclic cores like quinoxalines and phenazines.[1][2] These scaffolds are renowned for their rich photophysical properties and are central to many functional dyes.[3] Simultaneously, the bromine atoms at the 3- and 6-positions act as latent points of diversification. They are amenable to a wide array of post-synthetic modifications via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise tuning of the final dye's electronic and optical properties.[1]
This guide provides researchers, scientists, and drug development professionals with detailed protocols for leveraging this compound to create a platform of functional dye intermediates, which can be further elaborated for applications in materials science, chemical sensing, and pharmaceuticals.
Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound is primarily exploited through a two-stage logic: (1) Heterocycle Formation followed by (2) Functional Group Installation .
-
Stage 1: Heterocycle Formation via Condensation. The reaction of the ortho-diamine with a 1,2-dicarbonyl compound (an α-diketone) is a robust and high-yielding method to form a pyrazine ring fused to the original benzene core. This condensation reaction, typically catalyzed by a weak acid, proceeds through the formation of a di-imine intermediate which rapidly cyclizes and aromatizes to form the stable heterocyclic system. The choice of the dicarbonyl compound dictates the substituents on the newly formed pyrazine ring, offering a primary level of structural control.
-
Stage 2: Functionalization via Cross-Coupling. The C-Br bonds in the resulting dibromo-heterocycle are significantly more reactive than C-H bonds, making them ideal handles for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (aryl, alkynyl, amino groups, etc.) onto the dye's core. This step is critical for fine-tuning the dye's properties, such as shifting its absorption and emission wavelengths, increasing its fluorescence quantum yield, or introducing specific functionalities for sensing or biological targeting.[1]
Caption: Logical workflow for dye synthesis using this compound.
Experimental Protocols
Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The starting material, this compound, is classified as harmful (GHS07 pictogram).[4]
Protocol 1: Synthesis of 5,8-Dibromo-2,3-dihexylquinoxaline (A Quinoxaline Intermediate)
This protocol describes the synthesis of a key dibromoquinoxaline intermediate, which is highly soluble in common organic solvents due to the hexyl chains, making it ideal for subsequent functionalization steps. The procedure is adapted from established methods for quinoxaline synthesis.[1][2]
Rationale: The reaction is a classic acid-catalyzed condensation. Ethanol is an excellent solvent for both reactants, and glacial acetic acid serves as a proton source to activate the carbonyl groups of the diketone, facilitating nucleophilic attack by the diamine. The reaction is driven to completion by the formation of the stable, aromatic quinoxaline ring.
Materials:
-
This compound (1.0 eq)
-
Dodecane-6,7-dione (1.0 eq)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (2.66 g, 10.0 mmol, 1.0 eq) in absolute ethanol (40 mL).
-
To this solution, add dodecane-6,7-dione (1.98 g, 10.0 mmol, 1.0 eq).
-
Add 5-10 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting diamine spot indicates reaction completion (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5,8-Dibromo-2,3-dihexylquinoxaline as a crystalline solid.
Caption: Synthesis of 5,8-Dibromo-2,3-dihexylquinoxaline.
Protocol 2: Synthesis of a Dibrominated Benzo[a]phenazine Dye
This protocol outlines the synthesis of a larger, more conjugated phenazine-based dye system. Phenazines are often intensely colored and can exhibit strong fluorescence.[5]
Rationale: Similar to quinoxaline synthesis, this is a condensation reaction. The more extended conjugation of 9,10-phenanthrenequinone compared to an aliphatic diketone results in a product with significantly different photophysical properties, typically absorbing light at longer wavelengths.
Materials:
-
This compound (1.0 eq)
-
9,10-Phenanthrenequinone (1.0 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Combine this compound (1.33 g, 5.0 mmol, 1.0 eq) and 9,10-phenanthrenequinone (1.04 g, 5.0 mmol, 1.0 eq) in a 50 mL round-bottom flask with a reflux condenser and stir bar.
-
Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as both the solvent and the catalyst.
-
Heat the mixture to reflux (approx. 118°C) with stirring for 4-6 hours. The solution will typically develop a deep color.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Dichloromethane) for the consumption of the starting materials.
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add distilled water (25 mL) to the cold mixture to precipitate the product.
-
Collect the colored solid via vacuum filtration, washing thoroughly with water and then with a small amount of cold methanol to remove residual acetic acid.
-
Dry the product, 2,5-Dibromobenzo[a]phenazine, in a vacuum oven.
Protocol 3: Post-Synthetic Functionalization via Suzuki Coupling
This protocol provides a general method for functionalizing the dibromo-quinoxaline intermediate from Protocol 1, demonstrating the power of this platform for creating diverse dye libraries.
Rationale: The Suzuki coupling is a robust palladium-catalyzed reaction that forms a C-C bond between an aryl halide (our dibromo-quinoxaline) and an organoboron compound. The base is required to activate the boronic acid, and the palladium catalyst with a suitable phosphine ligand facilitates the catalytic cycle. Performing the reaction under an inert atmosphere is crucial to prevent the degradation of the catalyst.[1]
Materials:
-
5,8-Dibromo-2,3-dihexylquinoxaline (from Protocol 1, 1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Toluene and Ethanol (solvent mixture)
Procedure:
-
To a Schlenk flask, add 5,8-Dibromo-2,3-dihexylquinoxaline (446 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (2.2 mmol, 2.2 eq), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of Toluene (15 mL) and Ethanol (5 mL).
-
Add degassed 2M Na₂CO₃ solution (5 mL).
-
Heat the biphasic mixture to 90°C with vigorous stirring under the inert atmosphere for 12-24 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
After cooling, transfer the mixture to a separatory funnel with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the functionalized dye.
Characterization of Synthesized Dyes
Confirming the identity, structure, and purity of the synthesized dyes is a critical step. A combination of spectroscopic techniques should be employed.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The disappearance of the N-H protons from the starting diamine and the appearance of new aromatic or aliphatic signals corresponding to the dicarbonyl fragment and any coupled groups confirm the reaction. 2D NMR techniques (COSY, HSQC) can be used for unambiguous signal assignment.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[6]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the photophysical properties of the dyes. The wavelength of maximum absorption (λ_max) provides information about the electronic structure and conjugation length of the molecule.[10][11]
-
Fluorescence Spectroscopy: For fluorescent dyes, an emission spectrum is recorded to determine the wavelength of maximum emission and the quantum yield, which measures the efficiency of the fluorescence process.
Table 1: Representative Data for Starting Material and a Synthesized Quinoxaline Dye
| Compound | Formula | MW ( g/mol ) | Appearance | λ_abs (nm) [solvent] | λ_em (nm) [solvent] |
|---|---|---|---|---|---|
| This compound | C₆H₆Br₂N₂ | 265.94[4] | White to light yellow solid[12] | N/A | N/A |
| 5,8-Dibromo-2,3-dihexylquinoxaline | C₁₈H₂₄Br₂N₂ | 444.21 | Off-white to yellow solid | ~320 [Toluene]* | ~380 [Toluene]* |
| Note: Spectroscopic data is estimated based on similar quinoxaline structures. Actual values must be determined experimentally.[1][3] | | | | | |
Applications of Derived Functional Dyes
The dyes synthesized from this compound are not merely colorants but functional materials with applications spanning multiple scientific disciplines.[13] The ability to tune their properties through the choice of dicarbonyl reactant and subsequent cross-coupling reactions makes them highly adaptable.
-
Fluorescent Probes: By installing specific receptor groups via cross-coupling, these dyes can be designed as chemosensors for detecting ions, pH changes, or specific biomolecules.[1]
-
Organic Electronics: The rigid, planar, and conjugated core of quinoxaline and phenazine derivatives makes them suitable candidates for use as emissive materials in Organic Light-Emitting Diodes (OLEDs) or as components in organic solar cells.[1][14]
-
Pharmaceutical Research: The phenazine core is a known pharmacophore present in various biologically active compounds.[5][9] Dyes derived from this platform can be explored for applications in photodynamic therapy or as fluorescent labels for bio-imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 69272-50-0 [sigmaaldrich.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 9. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. This compound | 69272-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
Application Note: 3,6-Dibromobenzene-1,2-diamine as a Versatile Platform for Advanced OLED Emitters
Abstract
The evolution of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of their constituent organic materials.[1] High-performance emitters, particularly those leveraging Thermally Activated Delayed Fluorescence (TADF), require a sophisticated molecular architecture that allows for precise tuning of electronic properties. This guide details the strategic role of 3,6-Dibromobenzene-1,2-diamine as a pivotal building block in the synthesis of advanced, high-efficiency OLED emitters. We elucidate a modular synthetic strategy, beginning with the formation of a dibrominated heterocyclic core, followed by post-synthetic functionalization via palladium-catalyzed cross-coupling reactions. This approach provides a robust and flexible platform for developing next-generation materials for displays and solid-state lighting.
The Strategic Advantage of this compound
The efficacy of this compound in the synthesis of complex OLED materials stems from its dual-functionality, which enables a powerful two-stage synthetic strategy:
-
Stage 1: Heterocyclic Core Formation: The adjacent 1,2-diamine moiety is a classic precursor for forming nitrogen-containing heterocycles. Through condensation with 1,2-dicarbonyl compounds, it readily forms robust, planar, and electron-accepting cores like quinoxalines or, more relevantly for high-performance emitters, dibenzo[a,c]phenazines.[2][3] This core structure often forms the electron-accepting part of a donor-acceptor (D-A) type molecule.
-
Stage 2: Tunable Functionalization: The two bromine atoms at the 3- and 6-positions are the key to the molecule's versatility. These halogens are strategically positioned away from the condensation sites and serve as highly effective reactive "handles" for post-synthesis modification. They are ideal substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling.[4][5] This allows for the precise installation of various electron-donating groups onto the acceptor core.
This modular approach is the cornerstone of modern OLED material design. By systematically varying the donor groups attached to a common acceptor core, researchers can fine-tune the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This control is critical for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a prerequisite for achieving efficient TADF.[6][7]
Synthetic Workflow: From Building Block to TADF Emitter
The overall synthetic strategy is a logical progression from core synthesis to functionalization, enabling the creation of a library of potential emitters from a single dibrominated intermediate.
Figure 1: General synthetic workflow from the this compound precursor to a functional OLED device.
Core Synthesis Protocol: Dibenzo[a,c]phenazine Formation
The first stage involves the acid-catalyzed condensation of the diamine with a suitable 1,2-dicarbonyl compound to form the rigid, electron-accepting heterocyclic core. For creating high-performance TADF materials, phenanthrene-9,10-dione is an excellent choice, yielding a dibenzo[a,c]phenazine structure.[2][8]
Protocol 1: Synthesis of 3,6-Dibromo-dibenzo[a,c]phenazine
This protocol describes the condensation reaction to form the key intermediate. The procedure is adapted from established methods for quinoxaline and phenazine synthesis.[9][10]
Materials:
-
This compound (1.0 mmol, 266 mg)
-
Phenanthrene-9,10-dione (1.0 mmol, 208 mg)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add Phenanthrene-9,10-dione (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 3,6-Dibromo-dibenzo[a,c]phenazine. Further purification can be achieved by recrystallization if necessary.
Post-Synthesis Functionalization Protocol: Buchwald-Hartwig Amination
With the dibrominated acceptor core in hand, the next crucial step is the attachment of electron-donating units. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, making it ideal for this purpose.[4][11] Attaching donor moieties like phenoxazine or carbazole derivatives is a common strategy for inducing TADF properties.[12][13]
Protocol 2: Diarylation of 3,6-Dibromo-dibenzo[a,c]phenazine
This protocol provides a general procedure for the double Buchwald-Hartwig amination of the dibrominated core with an exemplary donor, phenoxazine.
Materials:
-
3,6-Dibromo-dibenzo[a,c]phenazine (1.0 mmol)
-
Phenoxazine (2.2 mmol, slight excess)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol)
-
Xantphos (0.15 mmol)
-
Sodium tert-butoxide (NaOtBu) (3.0 mmol)
-
Anhydrous Toluene (25 mL)
Procedure:
-
To a dry Schlenk flask, add 3,6-Dibromo-dibenzo[a,c]phenazine (1.0 mmol), phenoxazine (2.2 mmol), sodium tert-butoxide (3.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.15 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (25 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/DCM gradient) to yield the final donor-acceptor-donor (D-A-D) TADF material.
Application and Performance in OLED Devices
The D-A-D molecules synthesized through this modular approach, particularly those based on the dibenzo[a,c]phenazine core, have demonstrated exceptional performance as emitters in TADF OLEDs.[12][13] The spatial separation of the HOMO on the donor units and the LUMO on the acceptor core leads to a small ΔEST, enabling efficient reverse intersystem crossing (rISC) from triplet to singlet excitons. This process allows the harvesting of otherwise non-emissive triplet excitons, pushing the theoretical internal quantum efficiency (IQE) towards 100%.[6]
The table below summarizes the performance of representative OLED devices using emitters built upon a dibenzo[a,c]phenazine acceptor core, functionalized with different donor groups via the synthetic strategy described.
| Emitter Name | Donor Moiety | Host Material | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |
| 2DMAC-BP-F | 9,9-dimethyl-9,10-dihydroacridine | mCBP | 21.8% | Green | (0.28, 0.62) | [12] |
| 2PXZ-BP-F | Phenoxazine | mCBP | 12.4% | Orange-Red | (0.55, 0.44) | [12] |
| POZ-DBPHZ | Phenoxazine | - | 16.0% | White | (0.42, 0.47) | [Minakata Lab, 2017] |
| PTZ-DBPHZ | Phenothiazine | - | 16.8% | Orange | Not Specified | [13] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Figure 2: Energy diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.
Conclusion
This compound is not merely a chemical reagent but a strategic platform for the rational design of sophisticated organic electronic materials. Its intrinsic dual-functionality facilitates a powerful and modular synthetic approach, enabling the creation of diverse, high-performance TADF emitters. The ability to first construct a robust acceptor core and subsequently append a wide variety of donor units via reliable cross-coupling chemistry provides researchers with precise control over the photophysical properties of the final molecule. This control is paramount for achieving the demanding performance metrics required by the next generation of OLED displays and lighting technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 3,6-Dibromobenzene-1,2-diamine for specific applications
An In-Depth Guide to the Derivatization of 3,6-Dibromobenzene-1,2-diamine for Advanced Applications
Introduction: The Strategic Value of a Bifunctional Building Block
This compound (CAS: 69272-50-0) is a highly versatile organic intermediate whose value lies in its unique bifunctional architecture.[1][2] The molecule features two adjacent, nucleophilic amine groups poised for cyclocondensation reactions, and two strategically positioned bromine atoms that serve as reactive handles for palladium-catalyzed cross-coupling. This dual reactivity makes it an indispensable precursor for a diverse array of complex molecules, from pharmacologically active heterocyclic cores to high-performance organic electronic materials.[2]
This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the primary derivatization strategies for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for key transformations.
PART 1: Cyclocondensation Reactions — Forging the Heterocyclic Core
The vicinal diamine functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles.[3] The general principle involves the reaction of the two amine groups with a substrate containing two electrophilic centers, leading to a double condensation and subsequent cyclization.
Diagram: Primary Derivatization Pathways
Caption: Key derivatization routes for this compound.
Application: Synthesis of Substituted Quinoxalines
Quinoxaline derivatives are a cornerstone of medicinal chemistry and are increasingly used as building blocks for organic semiconductors.[4] The most direct synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] Using this compound yields a dibrominated quinoxaline scaffold, which can be further functionalized via cross-coupling reactions.
Protocol 1: Synthesis of 5,8-Dibromo-2,3-dihexylquinoxaline
This protocol is adapted from methodologies for synthesizing conjugated polymers, where long alkyl chains are introduced to improve solubility.[6]
Principle: The diamine undergoes a double condensation reaction with a 1,2-diketone (7,8-tetradecanedione) in an acidic medium, which catalyzes the imine formation and subsequent dehydration to form the aromatic quinoxaline ring.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv., e.g., 266 mg, 1.0 mmol) and 7,8-tetradecanedione (1.05 equiv., e.g., 238 mg, 1.05 mmol).
-
Solvent Addition: Add absolute ethanol (15 mL) and a catalytic amount of glacial acetic acid (0.2 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine.
-
Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Add water to the residue to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure product as a solid.
| Parameter | Value | Causality & Notes |
| Diketone Equiv. | 1.05 | A slight excess ensures complete consumption of the diamine. |
| Solvent | Ethanol | Good solvent for reactants; allows for easy product precipitation upon cooling. |
| Catalyst | Acetic Acid | Protic acid required to catalyze the condensation/dehydration steps. |
| Temperature | Reflux (~80°C) | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Typical Yield | >85% | This reaction is generally high-yielding and clean. |
Application: Synthesis of Benzothiadiazole and Benzoselenadiazole Derivatives
4,7-Dibromo-2,1,3-benzothiadiazole and its selenium analog are crucial electron-accepting units in the synthesis of low band-gap conjugated polymers for organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications.[1]
Protocol 2: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Principle: The diamine reacts with thionyl chloride (SOCl₂) in a cyclocondensation reaction. The exact mechanism is complex but results in the formation of the five-membered thiadiazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like pyridine or toluene.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add thionyl chloride (SOCl₂, ~2.0 equiv.) dropwise. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole
This protocol is based on a well-established procedure for creating the selenadiazole core.[1]
Principle: Selenium dioxide (SeO₂) acts as the selenium source and oxidant, reacting with the diamine in a refluxing solvent to form the heterocyclic ring system.[1]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve selenium dioxide (1.05 equiv., e.g., 1.17 g, 10.5 mmol) in hot water (22 mL).
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv., e.g., 2.7 g, 10 mmol) in ethanol (55 mL) and bring it to a reflux.
-
Reaction: Add the hot SeO₂ solution to the refluxing ethanol solution of the diamine. Continue to heat at reflux for 2 hours. A precipitate should form.[1]
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.
-
Purification: Recrystallize the collected solid from ethyl acetate to yield pure 4,7-dibromo-2,1,3-benzoselenadiazole as golden-yellow needles.[1]
| Derivative | Reagent | Typical Yield | Key Application |
| Benzothiadiazole | Thionyl Chloride | Good | Electron acceptor in polymers |
| Benzoselenadiazole | Selenium Dioxide | ~80%[1] | Electron acceptor in polymers |
PART 2: Palladium-Catalyzed Cross-Coupling — Extending the Molecular Framework
The two bromine atoms on the benzene ring are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This strategy is essential for building larger, more complex molecular architectures. A critical aspect of these reactions is the use of an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the palladium catalyst.
Diagram: General Cross-Coupling Workflow
Caption: Standard workflow for a Pd-catalyzed cross-coupling experiment.
Application: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds by coupling an aryl halide with an organoboron species, typically an arylboronic acid.[7] This is used to synthesize bi-aryl compounds or to attach complex side-groups.
Protocol 4: General Procedure for Double Suzuki-Miyaura Di-arylation
This protocol is adapted from general methods for the diarylation of dibromoarenes.[7]
Principle: In the presence of a Pd(0) catalyst and a base, the aryl bromide undergoes oxidative addition to the palladium center. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the C-C coupled product and regenerates the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (4.0-5.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., 4:1:1) or dioxane/water.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography.
Application: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[8] This is invaluable for synthesizing complex amines, including those found in many pharmaceutical agents.
Protocol 5: General Procedure for Double Buchwald-Hartwig Di-amination
Principle: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a ligand like XPhos or RuPhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (2.5-3.0 equiv.) to a Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (2.2-2.5 equiv.).
-
Reaction: Seal the tube and heat to 80-110°C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by silica gel column chromatography.
PART 3: Tandem Strategies — A Modular Approach to Complexity
The true synthetic power of this compound is realized when these derivatization methods are combined in a tandem or sequential fashion. A common and highly effective strategy is to first perform a cyclocondensation to build a stable heterocyclic core (e.g., a dibromoquinoxaline) and then use the bromine atoms as handles for subsequent cross-coupling reactions to introduce diverse functionalities.
Diagram: Tandem Synthesis Workflow Example
Caption: Sequential cyclocondensation and cross-coupling strategy.
This modular approach allows for the rapid generation of a library of complex molecules from a single, versatile starting material, making it a highly efficient tool in drug discovery and materials science exploration.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for molecular design. By mastering the interplay between its two reactive sites—the vicinal amines and the aryl bromides—researchers can access a vast chemical space. The cyclocondensation and cross-coupling protocols detailed herein provide a reliable foundation for synthesizing novel heterocycles, functional polymers, and complex pharmaceutical scaffolds, underscoring the compound's central role in modern synthetic chemistry.
References
- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 2. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3,6-Dibromobenzene-1,2-diamine: An Application Note and Protocol Guide
Introduction: The Strategic Importance of 3,6-Dibromobenzene-1,2-diamine
This compound is a pivotal building block in the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent amino groups and two bromine atoms, offers a versatile platform for the construction of complex molecular entities. In the pharmaceutical industry, it serves as a critical intermediate for the synthesis of novel drug candidates, enabling precise molecular modifications to optimize therapeutic efficacy. Beyond pharmaceuticals, its utility extends to the development of advanced polymers and functional materials where its structural attributes contribute to enhanced thermal stability and specific electronic properties.
This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of this compound, addressing the practical challenges and safety considerations inherent in transitioning from laboratory-scale to larger-scale production. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a robust, step-by-step protocol, and provide guidance on quality control and troubleshooting.
Synthetic Strategy: A Two-Step Approach to High-Purity this compound
The most reliable and scalable synthesis of this compound involves a two-step process commencing with the synthesis of the heterocyclic intermediate, 4,7-dibromo-2,1,3-benzothiadiazole, followed by its reduction.
Part 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
The initial step involves the bromination of 2,1,3-benzothiadiazole. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme:
Caption: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.
Part 2: Reduction to this compound
The subsequent reduction of 4,7-dibromo-2,1,3-benzothiadiazole to the target diamine is efficiently achieved using sodium borohydride in an alcoholic solvent. This step involves the reductive cleavage of the thiadiazole ring.
Reaction Scheme:
Caption: Reduction to this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Material/Equipment | Specifications |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 125 g |
| Sodium Borohydride (NaBH₄) | 240 g |
| Ethanol (absolute) | 3.2 L |
| Dichloromethane | 1 L |
| Water (deionized) | 3 L |
| Anhydrous Magnesium Sulfate | 100 g |
| 5 L Three-necked round-bottom flask | - |
| Mechanical stirrer | - |
| Thermometer | - |
| Addition funnel (1 L) | - |
| Heating mantle with controller | - |
| Large crystallizing dish or ice bath | - |
| Rotary evaporator | - |
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and a large-bore gas outlet connected to a bubbler. Ensure the setup is secure and in a fume hood.
-
Dissolution of Starting Material: To the flask, add 4,7-dibromo-2,1,3-benzothiadiazole (125 g) and ethanol (3.2 L). Stir the mixture to form a suspension.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Controlled Addition of Sodium Borohydride: Cautiously add sodium borohydride (240 g) in small portions over a period of 2-3 hours.[1] Maintain the internal temperature below 10°C during the addition. CAUTION: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and have an appropriate fire extinguisher readily available.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 20 hours.[1]
-
Solvent Removal: After 20 hours, carefully remove the ethanol using a rotary evaporator.
-
Aqueous Workup: To the residue, add water (3 L) slowly and with stirring. This will quench any unreacted sodium borohydride.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with dichloromethane (3 x 300 mL).[1]
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude this compound is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Process Safety and Hazard Analysis
The scale-up of this synthesis presents several potential hazards that must be carefully managed.
| Hazard | Cause | Mitigation Strategy |
| Thermal Runaway | Exothermic reaction between sodium borohydride and ethanol, and the reduction reaction itself. | Controlled, portion-wise addition of sodium borohydride at low temperature.[2] Continuous monitoring of the internal reaction temperature.[3] Ensuring adequate cooling capacity. |
| Hydrogen Gas Evolution | Reaction of sodium borohydride with the protic solvent (ethanol) and during the aqueous workup.[4][5] | Conduct the reaction in a well-ventilated fume hood, away from ignition sources.[6] Use a large-bore gas outlet to prevent pressure buildup.[3] Quench unreacted sodium borohydride slowly and with cooling. |
| Chemical Exposure | This compound and its precursors are potentially hazardous. | Handle all chemicals in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. |
Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (265.93 g/mol ). |
| HPLC | A single major peak indicating high purity. |
| Melting Point | 92-94°C[1] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. Loss of product during workup. | Ensure complete addition of sodium borohydride and allow for the full reaction time. Be meticulous during the extraction and concentration steps. |
| Incomplete Reaction | Insufficient reducing agent. Low reaction temperature. | Use a slight excess of sodium borohydride. Ensure the reaction is stirred at room temperature for the specified duration. |
| Product Contamination | Incomplete removal of starting material or byproducts. | If purity is insufficient, perform a recrystallization. Ensure thorough washing during the workup. |
Alternative Synthetic Route: Direct Bromination of 1,2-Phenylenediamine
An alternative approach to this compound is the direct bromination of 1,2-phenylenediamine. However, controlling the regioselectivity to obtain the desired 3,6-isomer can be challenging, often leading to a mixture of products.[7]
The reaction typically involves treating 1,2-phenylenediamine with a brominating agent such as bromine or N-bromosuccinimide in a suitable solvent.[7] The use of Lewis acid catalysts can improve the regioselectivity towards the desired isomer.[7]
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of high-purity this compound. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs. The key to a successful scale-up lies in a thorough understanding of the reaction mechanism, meticulous execution of the protocol, and a proactive approach to safety.
References
- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. icheme.org [icheme.org]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy this compound | 69272-50-0 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Dibromobenzene-1,2-diamine
This guide provides in-depth technical support for the purification of 3,6-Dibromobenzene-1,2-diamine via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this procedure, troubleshoot common issues, and ensure the highest purity of the final product.
Part 1: Foundational Principles & Compound Characteristics
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[2]
Key Characteristics of this compound:
-
Appearance: White to light yellow or light brown crystalline powder.[3] The color can indicate purity; darker shades may suggest the presence of oxidation by-products.[3]
-
Melting Point: 92-94 °C.[4][5] A sharp melting point within this range is a good indicator of high purity.
-
Solubility: Exhibits limited solubility in water but good solubility in ethanol.[3] It is also soluble in polar aprotic solvents like DMF and DMSO, and halogenated solvents such as dichloromethane.[3]
-
Stability: The diamine functional groups are susceptible to oxidation, which can lead to discoloration.[3] It is recommended to store the compound under an inert atmosphere at 2-8 °C.
Part 2: Strategic Solvent Selection
The success of recrystallization hinges on the appropriate choice of solvent.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[2]
Key criteria for solvent selection include:
-
Solubility Gradient: A steep solubility curve with respect to temperature is ideal, maximizing recovery upon cooling.[2]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound (92-94 °C) to prevent the compound from "oiling out".[2]
-
Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[6]
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound | Rationale & Expert Insights |
| Water | 100 | High | Poor (as a single solvent) ; Good (as an anti-solvent) | The compound's melting point is below the boiling point of water, creating a high risk of oiling out.[2] Water is an effective anti-solvent with ethanol due to the compound's low aqueous solubility.[3][4] |
| Ethanol | 78.4 | Medium-High | Excellent | Dissolves the compound well when hot.[3] Its boiling point is safely below the compound's melting point. Often used in a mixed system with water to optimize crystal recovery. |
| Methanol | 64.7 | Medium-High | Good | Similar to ethanol but with a lower boiling point. May require less heat, but the solubility gradient might be less steep than with ethanol. |
| Toluene | 110.6 | Low | Potentially Suitable, but with caution | The boiling point is higher than the compound's melting point, increasing the risk of oiling out.[7] Could be useful for removing non-polar impurities. |
| Hexane | 68 | Very Low | Poor (as a primary solvent) ; Good (as an anti-solvent) | The compound is unlikely to be sufficiently soluble in hot hexane. It is an excellent anti-solvent when paired with a more polar solvent in which the compound is soluble. |
| Dichloromethane (DCM) | 39.6 | Medium | Fair | The compound is soluble in DCM.[3] However, the low boiling point means a smaller temperature differential for crystallization, which may lead to lower recovery.[2] |
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.
-
Possible Cause 1: Incorrect Solvent Choice. The solvent may be too non-polar or too polar for the compound. The fundamental principle of "like-dissolves-like" can be a starting point, but experimental verification is key.[8]
-
Troubleshooting:
-
Verify Solvent Suitability: Test the solubility of a small sample in a test tube with different solvents to find a more appropriate one. For this compound, ethanol is a reliable starting point.[3]
-
Consider Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved, proceed to a hot filtration step to remove the particulate matter.[9][10]
-
Q2: No crystals have formed after cooling the solution to room temperature and in an ice bath.
-
Possible Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[11] An excessive volume of solvent keeps the compound dissolved even at low temperatures, preventing the solution from becoming supersaturated.[12]
-
Troubleshooting:
-
Possible Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[11]
-
Troubleshooting:
-
Induce Crystallization: Gently scratch the inside surface of the flask with a glass stirring rod just below the liquid level.[12] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution. This provides a template for further crystal formation.[12]
-
Q3: The compound "oiled out" instead of forming crystals.
-
Explanation: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[7] This is common when the boiling point of the solvent is higher than the compound's melting point or when high levels of impurities are present, causing a significant melting point depression.
-
Troubleshooting:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (if using a single solvent) or the "good" solvent (if using a mixed-solvent system) to ensure the saturation point is reached at a lower temperature upon cooling.[7][11]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to retain heat longer, giving crystals time to form properly.[7][11]
-
Change Solvents: Select a solvent with a lower boiling point. Since the melting point of this compound is ~92-94 °C, using a solvent like toluene (BP 110.6 °C) is risky. Ethanol (BP 78.4 °C) is a much safer choice.
-
Q4: The final crystals are discolored (yellow/brown) or still appear impure.
-
Possible Cause 1: Oxidation. Aromatic diamines are prone to air oxidation, which forms highly colored impurities.[3] This can happen if the solution is heated for an extended period.
-
Troubleshooting:
-
Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration.[9] Charcoal has a high surface area and adsorbs colored impurities. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly from its boiling point before adding.
-
Minimize Heating Time: Work efficiently to dissolve the compound and perform the hot filtration to reduce the time the compound spends at high temperatures.
-
-
Possible Cause 2: Rapid Crystallization. Cooling the solution too quickly can trap impurities within the crystal lattice.[7]
-
Troubleshooting:
-
Ensure Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This allows for the selective formation of pure crystals.
-
Part 4: Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present or if decolorizing carbon was used, perform a hot gravity filtration.[13] Use a short-stemmed funnel and fluted filter paper. Pre-heat the entire apparatus (funnel and receiving flask) with boiling solvent to prevent premature crystallization.[14]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal recovery.[2]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[12] Using too much or non-chilled solvent will redissolve some of your product.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Caption: Standard workflow for single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This technique is ideal when a single solvent does not provide a sharp enough solubility differential. Here, ethanol is the "good" solvent and water is the "bad" or "anti-solvent".[16]
-
Dissolution: Dissolve the crude solid in the absolute minimum amount of hot ethanol in an Erlenmeyer flask.[17]
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[16][17] This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.[16]
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol above.
Caption: The solvent/anti-solvent method for mixed-solvent recrystallization.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for common recrystallization issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Buy this compound | 69272-50-0 [smolecule.com]
- 4. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 5. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 3,6-Dibromobenzene-1,2-diamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on selecting an appropriate recrystallization solvent for 3,6-Dibromobenzene-1,2-diamine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the purification process.
I. Understanding the Molecule: Key Properties of this compound
Before selecting a solvent, it is crucial to understand the physicochemical properties of the compound you are trying to purify.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₆H₆Br₂N₂ | Indicates the presence of a benzene ring, two bromine atoms, and two amine groups. |
| Molecular Weight | 265.94 g/mol | A moderately sized organic molecule. |
| Melting Point | 92-99 °C[1][2][3][4] | The chosen solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out." |
| Appearance | White to light yellow/brown solid[2][3][4] | The goal of recrystallization is to obtain pure, well-formed crystals with a consistent color. |
| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C)[1] | The low water solubility suggests that highly polar solvents alone may not be ideal. |
| Structure | Aromatic diamine with two bromine substituents | The molecule has both nonpolar (brominated benzene ring) and polar (two amine groups capable of hydrogen bonding) characteristics. This dual nature is key to solvent selection. |
II. FAQs and Troubleshooting Guide: Selecting the Ideal Recrystallization Solvent
This section addresses common questions and problems encountered when choosing a recrystallization solvent for this compound.
Question 1: What are the primary characteristics of a good recrystallization solvent for this compound?
A suitable solvent for recrystallizing this compound should exhibit the following properties[5][6][7]:
-
Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the cornerstone of recrystallization[5][7][8].
-
Boiling Point Below Compound's Melting Point: The solvent's boiling point should be below 92 °C to prevent the solid from melting in the hot solvent, a phenomenon known as "oiling out," which hinders purification.
-
Inertness: The solvent must not react with this compound. The amine groups on the molecule could potentially react with certain solvents.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration[5][9].
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after cooling)[5][7].
Question 2: Based on the structure of this compound, what types of solvents should I start with?
The principle of "like dissolves like" is a useful starting point[7]. This compound has a significant nonpolar character due to the benzene ring and two heavy bromine atoms, but the two amine groups introduce polarity and the ability to form hydrogen bonds. This suggests that solvents of intermediate polarity might be effective.
-
Too Polar: Highly polar solvents like water are unlikely to be effective on their own, as evidenced by the compound's low water solubility[1].
-
Too Nonpolar: Very nonpolar solvents like hexane or cyclohexane may not adequately dissolve the compound even when heated, due to the polar amine groups.
Therefore, a logical approach is to test solvents with moderate polarity, or to use a mixed solvent system.
Question 3: My compound dissolves in the solvent at room temperature. What does this mean?
If the compound is readily soluble in the solvent at room temperature, that solvent is unsuitable for recrystallization[8]. A high solubility at low temperatures will result in poor recovery of your purified compound upon cooling. You should select a less polar solvent in this case.
Question 4: My compound won't dissolve in the boiling solvent. What should I do?
If the compound remains insoluble even in the boiling solvent, the solvent is not a good choice for recrystallization[8]. You should try a more polar solvent. If you have already added a significant amount of the initial solvent, you can try adding a more polar, miscible co-solvent dropwise to the hot mixture to increase the overall polarity and facilitate dissolution. This transitions into a mixed-solvent recrystallization.
Question 5: What is a mixed-solvent system and when should I consider it for this compound?
A mixed-solvent system is a combination of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This is an excellent strategy for compounds like this compound that have intermediate polarity.
A potential mixed-solvent system could be:
-
Ethanol/Water: Ethanol is a moderately polar solvent that will likely dissolve the compound when hot. Water is a polar "bad" solvent.
-
Toluene/Hexane: Toluene is a nonpolar aromatic solvent that may dissolve the compound due to the similar aromatic ring. Hexane is a very nonpolar "bad" solvent.
The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
III. Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to identify the optimal recrystallization solvent.
Materials:
-
Crude this compound
-
A selection of potential solvents (see table below)
-
Test tubes
-
Hot plate or water bath
-
Pasteur pipettes
-
Spatula
Procedure:
-
Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.
-
Room Temperature Test: To the first test tube, add the first solvent dropwise (e.g., 0.5 mL) and shake or stir. Observe if the solid dissolves at room temperature.
-
If it dissolves, the solvent is too good. Result: Unsuitable.
-
If it does not dissolve, proceed to the next step.
-
-
Hot Solvent Test: Gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
-
If a large volume of solvent is required and the solid does not dissolve, the solvent is too poor. Result: Unsuitable.
-
If the solid dissolves completely, proceed to the next step.
-
-
Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
If abundant, well-formed crystals appear, the solvent is promising. Result: Good Candidate.
-
If only a small amount of solid precipitates, the recovery will be low. Result: Moderate Candidate.
-
If no crystals form even after cooling and scratching, the compound is too soluble in the cold solvent. Result: Unsuitable.
-
-
Repeat: Repeat steps 2-4 for each potential solvent.
Table of Potential Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C)[10][11][12][13][14] | Rationale |
| Hexane | Nonpolar | 69 | Good for initial testing of nonpolar range. |
| Toluene | Nonpolar | 111 | Aromatic nature might interact well with the benzene ring. Boiling point is too high. |
| Ethyl Acetate | Intermediate | 77 | A good starting point for moderately polar compounds. |
| Acetone | Intermediate | 56 | A versatile solvent with moderate polarity. |
| Isopropanol | Polar Protic | 82.5 | A common alcohol for recrystallization. |
| Ethanol | Polar Protic | 78.3 | Similar to isopropanol, often a good choice. |
| Methanol | Polar Protic | 64.7 | More polar than ethanol. |
| Water | Highly Polar | 100 | Unlikely to work alone, but useful as an anti-solvent. Boiling point is too high. |
IV. Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
References
- 1. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 2. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 3. This compound | 69272-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Recrystallization [wiredchemist.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mt.com [mt.com]
- 10. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 11. Boiling Points of Solvents for Solvent Recycling [solvent--recycling.com]
- 12. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 13. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 14. americanelements.com [americanelements.com]
Technical Support Center: Synthesis of 3,6-Dibromobenzene-1,2-diamine
Welcome to the technical support center for the synthesis of 3,6-Dibromobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical building block. Here, we provide in-depth, field-proven insights and practical solutions to frequently asked questions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis, most commonly achieved through the reduction of 4,7-dibromo-2,1,3-benzothiadiazole, can present challenges related to purity and yield. This guide will address the common impurities, their formation, and methods for their detection and removal.
A prevalent synthetic route involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole using a reducing agent like sodium borohydride.[3][4] While seemingly straightforward, this reaction can lead to a variety of impurities if not performed under optimal conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product has a lower than expected melting point and appears discolored. What are the likely impurities?
The presence of impurities can lead to a depression and broadening of the melting point range, as well as discoloration (the pure product is a light yellow to light brown solid).[2][3] The most common impurities in the synthesis of this compound via the reduction of 4,7-dibromo-2,1,3-benzothiadiazole are:
-
Unreacted Starting Material (4,7-dibromo-2,1,3-benzothiadiazole): This is often the primary impurity if the reaction has not gone to completion.
-
Partially Reduced Intermediates: The reduction of the benzothiadiazole ring is a stepwise process. Incomplete reduction can lead to the formation of stable intermediates.
-
Monobrominated Product (3-Bromobenzene-1,2-diamine): Dehalogenation is a known side reaction when using reducing agents like sodium borohydride, particularly with aryl halides.[3]
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.
dot digraph "Impurity Profile" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} केंदot Caption: Common impurities in this compound synthesis.
FAQ 2: How can I determine which impurities are present in my sample?
A combination of analytical techniques is recommended for a comprehensive impurity profile:
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and simple method to visualize the presence of multiple components in your product. The starting material is significantly less polar than the diamine product. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample and can resolve closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point. |
| Mass Spectrometry (MS) | Coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of the impurities, aiding in their identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can provide detailed structural information about the impurities, confirming their identity. |
Expert Tip: When analyzing by HPLC-UV, be aware that different impurities may have different chromophores and thus different responses. For accurate quantification, it is ideal to have reference standards for the expected impurities.
FAQ 3: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Incomplete conversion of 4,7-dibromo-2,1,3-benzothiadiazole is a common issue. Here are some troubleshooting steps:
-
Excess Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., sodium borohydride) is used. The stoichiometry of the reaction requires multiple equivalents of hydride.
-
Reaction Time and Temperature: The reduction can be sluggish. Increasing the reaction time or gently warming the reaction mixture may be necessary. However, be cautious with temperature as it can also promote side reactions like dehalogenation.
-
Solvent System: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like ethanol are commonly used.
-
Purity of Starting Material: Impurities in the starting 4,7-dibromo-2,1,3-benzothiadiazole can interfere with the reduction. Ensure the starting material is of high purity.
dot digraph "Troubleshooting_Incomplete_Reaction" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} केंदot Caption: Troubleshooting workflow for incomplete reaction.
FAQ 4: I've identified a monobrominated impurity in my product. How can I avoid its formation?
The formation of 3-Bromobenzene-1,2-diamine is due to reductive dehalogenation. To minimize this side reaction:
-
Control Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C). Higher temperatures can favor dehalogenation.
-
Choice of Reducing Agent: While sodium borohydride is common, other reducing systems can be explored. However, stronger reducing agents may increase dehalogenation.
-
Slow Addition of Reducing Agent: Adding the reducing agent portion-wise can help maintain a lower localized concentration and temperature, reducing the likelihood of dehalogenation.
FAQ 5: My purified product darkens over time. How can I improve its stability?
The darkening of this compound is typically due to oxidation. Phenylenediamines are known to be sensitive to air and light.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage.
-
Storage Conditions: Store the purified product in a tightly sealed, amber-colored vial at low temperatures (2-8 °C) to protect it from light and air.
-
Purification: Ensure the final product is free from any residual acids or bases from the workup, as these can catalyze oxidation.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for removing less soluble impurities and improving the purity of the final product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or heptane and ethyl acetate can be effective.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Column Chromatography
For the removal of closely related impurities, such as isomeric byproducts or partially reduced intermediates, column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. The optimal mobile phase should provide good separation of the product from its impurities on a TLC plate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 4. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
Technical Support Center: Byproduct Identification in 3,6-Dibromobenzene-1,2-diamine Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3,6-Dibromobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges related to byproduct formation. My aim is to move beyond simple procedural steps and delve into the causality behind experimental outcomes, fostering a deeper understanding of the chemistry at play.
Troubleshooting Guide: Unraveling Complex Reaction Mixtures
The unique electronic and steric properties of this compound make it a valuable building block, particularly in the synthesis of heterocycles like benzimidazoles and quinoxalines.[1][2] However, the presence of two nucleophilic amine groups and two bromine atoms can lead to a variety of side reactions. This section addresses specific issues you might encounter.
Q1: My reaction to form a benzimidazole derivative from this compound and an aldehyde is showing multiple spots on TLC, and the yield of my desired product is low. What are the likely byproducts?
A1: Unforeseen byproducts in benzimidazole synthesis are common and often arise from the reactivity of the diamine starting material and intermediates.
The direct condensation of an o-phenylenediamine with an aldehyde can be a complex reaction, often yielding a mixture of products if not carefully controlled. While the primary goal is the formation of a 2-substituted benzimidazole, several side reactions can occur.
Likely Byproducts and Their Formation:
-
Bis-Adducts and Oligomers: The initial condensation of the diamine with an aldehyde forms a Schiff base intermediate. A second molecule of the diamine can react with this intermediate before cyclization, leading to the formation of dimeric or oligomeric species.
-
Over-oxidation or Degradation: If the reaction conditions are too harsh (e.g., high temperature, strong oxidizing agents), the starting material or the product can degrade.[3] The electron-rich nature of the diamine makes it susceptible to oxidation.
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole, especially if the reaction is quenched prematurely or if the conditions are not optimal for the dehydration step.[4]
Investigative Workflow:
To effectively troubleshoot, a systematic approach to identifying these byproducts is crucial.[3][5]
Caption: Workflow for Byproduct Identification.
Q2: I'm attempting a quinoxaline synthesis by reacting this compound with a 1,2-dicarbonyl compound, but my crude NMR is messy. What side products should I be looking for?
A2: Quinoxaline synthesis is generally robust, but side reactions can occur, particularly with substituted diamines.
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for synthesizing quinoxalines.[6][7][8] However, the presence of the two bromine atoms on the diamine can influence its reactivity and potentially lead to byproducts.
Potential Byproducts and Mechanistic Rationale:
-
Regioisomers (with unsymmetrical dicarbonyls): If you are using an unsymmetrical 1,2-dicarbonyl compound, the formation of two different regioisomers is possible. The electronic effects of the bromine atoms can influence the nucleophilicity of the adjacent amine groups, potentially favoring one isomer over the other.
-
Incomplete Condensation: Similar to benzimidazole synthesis, it's possible for the reaction to stall after the formation of the initial mono-adduct, especially if the reaction time is too short or the temperature is too low.
-
Self-Condensation of the Diamine: Under certain conditions, particularly at elevated temperatures, aromatic diamines can undergo self-condensation or polymerization, leading to complex, often insoluble, byproducts.
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[3]
-
Purification: Carefully perform column chromatography to separate the desired product from any byproducts. Collect all major fractions for analysis.
-
Spectroscopic Analysis: Obtain high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectra for each isolated byproduct.[9][10]
-
¹H NMR: Look for characteristic aromatic proton signals. The symmetry of the byproduct will influence the number and multiplicity of these signals.
-
¹³C NMR: This can help identify the number of unique carbon environments.
-
HRMS: This will provide the exact mass and isotopic pattern, which is particularly useful for bromine-containing compounds, to confirm the molecular formula.[9]
-
Q3: My mass spectrometry data shows peaks that don't correspond to my expected product. How can I use MS to identify bromine-containing byproducts?
A3: The characteristic isotopic pattern of bromine is a powerful tool for identifying byproducts in your reaction mixture.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive isotopic pattern in the mass spectrum for any molecule containing bromine.
Interpreting Mass Spectra of Brominated Compounds:
| Number of Bromine Atoms | Expected Isotopic Pattern (M, M+2, M+4, etc.) | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
Example: For a byproduct containing two bromine atoms, you would expect to see three peaks in the mass spectrum: the molecular ion peak (M), a peak at M+2 with roughly twice the intensity, and a peak at M+4 with roughly the same intensity as the M peak.
Experimental Protocol for Byproduct Identification using MS:
-
Obtain a High-Resolution Mass Spectrum (HRMS): This will provide the exact mass of the molecular ion, allowing you to determine the elemental composition with high confidence.
-
Analyze the Isotopic Pattern: Compare the observed isotopic pattern with the theoretical pattern for the suspected number of bromine atoms.
-
Propose a Structure: Based on the molecular formula and your knowledge of the reaction, propose a likely structure for the byproduct.
-
Confirm with Other Techniques: Use NMR and other spectroscopic methods to confirm the proposed structure.[10]
Frequently Asked Questions (FAQs)
Q: What are the general strategies to minimize byproduct formation in reactions with this compound?
A:
-
Control of Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents.[3] Running reactions at lower temperatures can sometimes improve selectivity.
-
Choice of Catalyst: For reactions like benzimidazole synthesis, the choice of catalyst can significantly impact the outcome. Mildly acidic catalysts are often employed to facilitate cyclization without promoting side reactions.
-
Inert Atmosphere: this compound can be sensitive to air oxidation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[11]
-
Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in the diamine or the other reactants can lead to unexpected side products.[3]
Q: Are there any specific safety precautions I should take when working with this compound and its reactions?
A: Yes. This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[11] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Q: Where can I find reliable spectroscopic data for this compound to compare with my starting material?
A: Reputable chemical suppliers and databases are excellent sources for reference spectra. For instance, the ¹H NMR spectrum of this compound in CDCl₃ typically shows the aromatic protons as a singlet around 6.84 ppm and the amine protons as a broad singlet around 3.89 ppm.[12] The mass spectrum will exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.[12] You can also find data in chemical databases like PubChem.[13][14]
Caption: Common Reaction Pathways and Potential Byproducts.
References
- 1. Buy this compound | 69272-50-0 [smolecule.com]
- 2. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 69272-50-0 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 3,6-Dibromobenzene-1,2-diamine
An essential precursor in medicinal chemistry and material science, 3,6-Dibromobenzene-1,2-diamine is a versatile building block for synthesizing a range of complex molecules, from pharmaceuticals to advanced polymers.[1] However, its synthesis can present challenges, including low yields, impurity formation, and product instability.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this compound. Authored from the perspective of a Senior Application Scientist, this guide consolidates field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate common experimental hurdles and achieve reliable, high-purity results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, offering causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue that can stem from several factors, from incomplete reactions to product degradation. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reduction of the precursor may not be proceeding to completion.
-
Causality: The reducing agent may be insufficient, inactive, or the reaction time may be too short. For instance, in the common synthesis involving the reduction of 4,7-dibromo-2,1,3-benzothiadiazole with sodium borohydride (NaBH₄), the hydride can be consumed by the protic solvent (e.g., ethanol) over time.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.[2][3] This provides real-time insight into the reaction's progress and helps determine the optimal endpoint.
-
Reagent Stoichiometry & Activity: Ensure you are using a sufficient excess of the reducing agent. For the NaBH₄ reduction, a large excess is typically required.[4][5] Always use a fresh, high-purity batch of the reducing agent, as they can degrade upon storage.
-
Extend Reaction Time: Based on TLC monitoring, extend the reaction time if the starting material is still present. Some protocols specify stirring for as long as 20 hours at room temperature to ensure completion.[4][5]
-
-
-
Product Degradation: o-Phenylenediamines are notoriously sensitive to air oxidation, which can lead to the formation of colored, polymeric impurities and a corresponding loss of the desired product.[2]
-
Causality: The two adjacent amino groups make the aromatic ring highly electron-rich and susceptible to oxidation by atmospheric oxygen, often catalyzed by trace metals.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and all subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon).[2][6] This is the most critical step to prevent oxidative degradation.
-
Degas Solvents: Before use, degas all solvents (reaction, extraction, and chromatography) by sparging with an inert gas or using a freeze-pump-thaw cycle.
-
-
Question 2: My final product is dark-colored (brown/gray) instead of light yellow. How do I prevent this and purify the colored product?
Answer:
The appearance of a dark color is a classic sign of oxidation.[2]
-
Prevention:
-
Strictly Anaerobic Conditions: As mentioned above, maintaining an inert atmosphere throughout the entire process is paramount.[6]
-
Temperature Control: For the NaBH₄ reduction, the initial addition of the reducing agent should be performed at 0 °C to control the initial exotherm before allowing the reaction to proceed at room temperature.[4][5]
-
-
Purification of Colored Product:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite®. The carbon will adsorb many of the highly colored, polar impurities.[2]
-
Column Chromatography: Purification by column chromatography is often necessary. Use a non-polar/polar solvent system like hexane/ethyl acetate and consider deactivating the silica gel with triethylamine to prevent product streaking and degradation on the column.[5]
-
Acid-Base Extraction: Since the product is a diamine, it is basic. You can dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The non-basic impurities will remain in the organic layer. Then, carefully basify the aqueous layer with a base like sodium hydroxide to precipitate the purified diamine, which can then be extracted back into an organic solvent.[2]
-
Question 3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
Answer:
The formation of multiple products typically points to incomplete reaction or undesired side reactions.
-
Potential Side Products:
-
Unreacted Starting Material: The most common "side product."
-
Partially Reduced Intermediates: Depending on the starting material (e.g., a dinitro precursor), one group might be reduced while the other is not.[7]
-
Isomeric Impurities (for direct bromination route): If synthesizing via direct bromination of 1,2-phenylenediamine, you can get a mixture of mono-, di-, and tri-brominated isomers, which are very difficult to separate. This route is generally not preferred for achieving high purity of a specific isomer.[3]
-
-
Minimization Strategies:
-
Control Stoichiometry: Use the correct molar ratios of reagents as specified in a reliable protocol.[2] For the reduction of 4,7-dibromo-2,1,3-benzothiadiazole, a significant excess of NaBH₄ is crucial for driving the reaction to completion.[4][5]
-
Choose a Selective Synthesis Route: The most reliable route to this compound is the reductive cleavage of a pre-formed heterocyclic precursor like 4,7-dibromo-2,1,3-benzothiadiazole. This pre-installation of the bromine atoms at the correct positions avoids the selectivity issues of direct bromination.
-
Optimize Purification: If side products are unavoidable, a careful column chromatography is the best solution. Use a shallow gradient of the polar eluent to achieve better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: The most commonly cited and reliable method is the reduction of 4,7-dibromo-2,1,3-benzothiadiazole .[4][5] This two-step approach involves first synthesizing the thiadiazole (a stable, easily purified solid) and then performing a reductive cleavage of the N-S-N bonds to yield the diamine. This strategy ensures the bromine atoms are correctly positioned and avoids the formation of isomers. The reduction is typically achieved with a mild reducing agent like sodium borohydride in ethanol.
Q2: What are the critical safety precautions I should take during this synthesis?
A2: Safety is paramount.
-
Chemical Hazards: Aromatic amines are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound itself is a warning-level hazard, causing skin, eye, and respiratory irritation.[6]
-
Inert Atmosphere: While primarily for product stability, working under nitrogen or argon also prevents the formation of potentially hazardous, auto-oxidized byproducts.
-
Quenching: When using hydride reagents like NaBH₄, the reaction must be quenched carefully by slowly adding water or an acidic solution to safely neutralize any unreacted hydride, which can release flammable hydrogen gas.
Q3: How should I store the final product to ensure its long-term stability?
A3: Due to its sensitivity to air and light, this compound must be stored under specific conditions to maintain its purity. The recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C in a dark, sealed container .[4][6]
Q4: What analytical techniques are used to confirm the product's identity and purity?
A4: A combination of techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (265.93 g/mol ) and isotopic pattern characteristic of two bromine atoms.[8][9]
-
Melting Point: The reported melting point is in the range of 92-94 °C.[4][8] A sharp melting point within this range is a good indicator of high purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).[5]
Data Summary & Protocols
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 69272-50-0 | [4] |
| Molecular Formula | C₆H₆Br₂N₂ | [4] |
| Molecular Weight | 265.93 g/mol | [8] |
| Appearance | Light yellow to light brown solid | [4] |
| Melting Point | 92-94 °C | [4][8] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [6] |
Detailed Experimental Protocol: Reduction of 4,7-dibromo-2,1,3-benzothiadiazole
This protocol is adapted from a commonly cited synthetic procedure.[4][5]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add degassed ethanol to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
Step 2: Reduction
-
Slowly add sodium borohydride (NaBH₄) (approx. 18-20 eq) to the cooled suspension in small portions. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture vigorously for 20 hours at room temperature. Monitor the reaction's completion by TLC (e.g., using a 5:1 hexane/ethyl acetate eluent).
Step 3: Work-up and Extraction
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Carefully add deionized water to quench any remaining NaBH₄ and dissolve the borate salts.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
Step 4: Purification and Isolation
-
Filter off the drying agent (MgSO₄).
-
Concentrate the filtrate under reduced pressure to yield the crude 3,6-dibromo-1,2-benzenediamine.
-
The product is often obtained as a light yellow solid with high purity (e.g., 87% yield) and may be used directly in the next step without further purification.[4][5] If necessary, purify further via column chromatography on silica gel or recrystallization.
Visual Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
- 1. a2bchem.com [a2bchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 5. 3,6-dibroMo-1,2-BenzenediaMine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 69272-50-0 [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. China this compound CAS NO: 69272-50-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,6-Dibromobenzene-1,2-diamine
<New_Generation>
Welcome to the technical support center for the synthesis of 3,6-Dibromobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic intermediate. This compound is a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the dinitration of 1,4-dibromobenzene followed by the reduction of the resulting 3,6-dibromo-1,2-dinitrobenzene.
Issue 1: Low Yield in the Dinitration of 1,4-Dibromobenzene
Symptoms:
-
The isolated yield of 3,6-dibromo-1,2-dinitrobenzene is significantly lower than expected.
-
TLC analysis of the crude product shows a mixture of spots, indicating the presence of multiple byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Reaction | The nitrating mixture may not be strong enough or the reaction time and temperature may be insufficient for complete dinitration. | Ensure a potent nitrating mixture (e.g., a combination of concentrated nitric acid and sulfuric acid) is used. The reaction may require elevated temperatures (e.g., 85-95°C) and vigorous stirring for an extended period to drive the reaction to completion.[2] |
| Formation of Isomeric Byproducts | While the bromine atoms in 1,4-dibromobenzene direct nitration to the ortho positions, side reactions can lead to other dinitro isomers. | Careful control of the reaction temperature is crucial. Adding the nitrating agent dropwise to a cooled solution of 1,4-dibromobenzene can help to minimize the formation of unwanted isomers. |
| Hydrolysis of the Product | During the workup, pouring the reaction mixture into water can lead to the hydrolysis of the dinitro product, especially if the temperature is not well-controlled.[2] | The reaction mixture should be poured onto a large volume of crushed ice or an ice-water slurry to rapidly dissipate the heat of dilution and minimize hydrolysis.[2] |
| Losses During Purification | The crude product may be lost during recrystallization if an inappropriate solvent or an excessive amount of solvent is used. | Recrystallization from a minimal amount of a suitable solvent, such as methanol or ethanol, can improve the recovery of the purified product.[2] |
Issue 2: Incomplete Reduction of 3,6-Dibromo-1,2-dinitrobenzene
Symptoms:
-
The final product is highly colored (e.g., deep red or brown) instead of the expected light yellow or off-white solid.[3][4]
-
NMR or mass spectrometry analysis indicates the presence of nitro-amino intermediates.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Reducing Agent | An inadequate amount of the reducing agent (e.g., SnCl₂ or Fe/HCl) will result in the partial reduction of the dinitro compound. | Use a sufficient excess of the reducing agent. For example, when using stannous chloride, approximately 4 equivalents are often required for complete reduction.[3] |
| Reaction Conditions Not Optimal | The reaction temperature or time may not be sufficient for the reduction to go to completion. | Refluxing the reaction mixture for an adequate period is often necessary. Monitoring the reaction by TLC can help determine the point of completion.[3] |
| Precipitation of Tin Salts | In reductions using SnCl₂, the formation of tin salts during workup can trap the product, leading to lower yields. | After the reaction, the mixture should be carefully basified (e.g., with NaOH solution) to precipitate tin salts and liberate the free diamine.[3] |
| Oxidation of the Diamine Product | Aromatic diamines are susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.[5] | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The final product should be stored under inert gas and in a dark, cool place.[6] |
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
The isolated this compound is an oil or a sticky solid.
-
Multiple spots are observed on TLC even after initial purification attempts.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Presence of Azo Byproducts | Under certain reduction conditions, highly colored azo compounds can form as byproducts, which can be difficult to remove.[5] | The choice of reducing agent can influence the formation of these byproducts. Catalytic hydrogenation (H₂/Pd/C) is often a cleaner method that can minimize their formation.[5] |
| Inadequate Washing During Workup | Residual starting materials, reagents, or byproducts may not be fully removed during the extraction and washing steps. | Thoroughly wash the organic extracts with brine to remove water-soluble impurities. Drying the organic layer over an anhydrous salt like sodium sulfate before solvent evaporation is also critical.[3] |
| Improper Recrystallization Technique | Using a solvent in which the product is too soluble or cooling the solution too quickly can lead to the precipitation of impurities along with the product. | Select a recrystallization solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Slow cooling can promote the formation of purer crystals. |
| Column Chromatography Challenges | The polar nature of the diamine can lead to streaking and poor separation on silica gel. | A solvent system with a small amount of a basic modifier, such as triethylamine, can be added to the eluent to improve the chromatography of basic compounds like diamines. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-step sequence. The first step is the dinitration of 1,4-dibromobenzene using a mixture of concentrated nitric acid and sulfuric acid. The resulting 3,6-dibromo-1,2-dinitrobenzene is then reduced to the target diamine using a reducing agent such as stannous chloride (SnCl₂) in ethanol or iron powder in the presence of an acid like HCl.[3]
Q2: Why is regioselectivity important in the dinitration of 1,4-dibromobenzene?
A2: Regioselectivity is crucial to ensure that the nitro groups are introduced at the desired positions (3 and 6) on the benzene ring. The two bromine atoms on 1,4-dibromobenzene are ortho-, para-directing groups. Since the para positions are blocked by the other bromine atom, the nitro groups are directed to the ortho positions, yielding the desired 3,6-dibromo-1,2-dinitrobenzene. However, controlling the reaction conditions is still important to minimize the formation of other isomers. The regioselectivity of nitration reactions on substituted benzenes can be influenced by factors such as the nature of the substituents and the reaction conditions.[7]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both steps of this synthesis involve hazardous materials and require appropriate safety measures.
-
Nitration: The nitrating mixture is highly corrosive and a strong oxidizing agent. The reaction is also highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be done slowly and with cooling to control the reaction temperature.
-
Reduction: When using reducing agents like SnCl₂ or Fe/HCl, be aware of the potential for the evolution of flammable hydrogen gas. The reaction should be conducted in a well-ventilated area away from ignition sources. The final diamine product may be a skin and respiratory irritant.[8]
Q4: Are there alternative methods for the reduction of the dinitro intermediate?
A4: Yes, several alternative reduction methods can be employed. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[5] Another option is the use of sodium borohydride in a suitable solvent.[9] The choice of method may depend on the scale of the reaction, available equipment, and desired purity of the final product.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (92-94°C or 95-99°C) is a good indicator of purity.[4][9]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the N-H stretches of the amine groups.
-
Experimental Protocols
Optimized Synthesis of 3,6-Dibromo-1,2-dinitrobenzene
Materials:
-
1,4-Dibromobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Methanol
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add 1,4-dibromobenzene to the cooled sulfuric acid with stirring until it is fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,4-dibromobenzene, maintaining the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture in a water bath at 85-95°C for 2-3 hours, monitoring the progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.[2]
-
Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure 3,6-dibromo-1,2-dinitrobenzene as pale yellow crystals.[2]
Optimized Reduction to this compound
Materials:
-
3,6-Dibromo-1,2-dinitrobenzene
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dibromo-1,2-dinitrobenzene in absolute ethanol.
-
Add stannous chloride dihydrate (approximately 4 equivalents) to the solution.[3]
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and carefully basify the mixture with a sodium hydroxide solution until the tin salts precipitate and the solution is alkaline.[3]
-
Extract the aqueous mixture with several portions of ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the dinitration step.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 69272-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 69272-50-0 [sigmaaldrich.com]
- 7. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]
- 9. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
troubleshooting low yields in Suzuki coupling with dibrominated compounds
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its complexity can lead to unexpected outcomes, especially when working with polyhalogenated substrates like dibrominated compounds.[1] These substrates present unique challenges related to reactivity, selectivity, and the prevalence of side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues logically and optimize your reactions effectively. We will explore common failure modes, strategies for controlling mono- versus di-substitution, and methods to suppress unwanted side reactions.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial hurdles encountered when yields are low or reactions fail with dibrominated electrophiles.
Q1: My reaction has stalled. I'm recovering my dibrominated starting material and observing minimal product formation. What's the likely cause?
This is a classic symptom of a problem in the initial phase of the catalytic cycle: catalyst activation or oxidative addition .[2]
Causality Explained: The catalytic cycle begins when the active Pd(0) species inserts into the carbon-bromine bond of your substrate (oxidative addition).[1][2] If the Pd(0) catalyst is not formed efficiently from its precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) or if the oxidative addition step itself is too slow, the reaction will not proceed. Aryl bromides are generally reactive, but sterically hindered or electron-rich bromides can make this step sluggish.[1][3]
Troubleshooting Steps:
-
Verify Catalyst & Ligand Integrity:
-
Catalyst Source: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. This reduction can be performed by phosphine ligands or other reagents in the mix.[1] If your catalyst or ligand is old or has been improperly stored, it may be oxidized or degraded. Consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle (e.g., G2 or G3 Buchwald precatalysts).
-
Ligand Choice: For many aryl bromides, standard PPh₃ can be insufficient. Switch to a bulkier, more electron-rich ligand. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[2][4][5]
-
-
Ensure Anaerobic Conditions:
-
Re-evaluate Your Base:
-
The base is crucial for activating the boronic acid in the transmetalation step, but it also influences the catalyst's state.[6] If the base is too weak or insoluble, the reaction may not start. Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous if required by the protocol.
-
Troubleshooting Flowchart: Reaction Stalled
Caption: Logic diagram for troubleshooting a stalled Suzuki reaction.
Q2: I'm seeing significant amounts of a dehalogenated byproduct (Ar-H instead of Ar-Ar'). How can I prevent this?
Dehalogenation, or hydrodehalogenation, is a notorious side reaction where a bromine atom is replaced by hydrogen.[4][7] It is particularly problematic with electron-deficient or N-heterocyclic halides.[4][8][9]
Causality Explained: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources, including β-hydride elimination from alkoxide bases (e.g., NaOtBu), or the reaction of the palladium complex with proton sources like water, alcohols (solvents), or even certain amine bases.[1][4] The Pd-H intermediate can then undergo reductive elimination with the aryl group on the palladium, yielding the undesired Ar-H byproduct. The propensity for dehalogenation often follows the halide reactivity: I > Br > Cl.[4][8]
Mitigation Strategies:
-
Base Selection: This is the most critical factor.
-
Avoid Strong Alkoxide Bases: Bases like NaOtBu or KOtBu are known hydride sources.
-
Use Phosphate or Carbonate Bases: K₃PO₄ and Cs₂CO₃ are excellent choices. They are sufficiently basic for the transmetalation step but are less likely to generate Pd-H species.[4] K₂CO₃ is also a common and effective choice.[9]
-
-
Solvent Choice:
-
Use Aprotic Solvents: Toluene, dioxane, or THF are generally preferred over alcoholic solvents which can act as hydride donors.[4]
-
Control Water Content: While many Suzuki protocols require a small amount of water to help dissolve the base and facilitate the catalytic cycle, excessive water can be a proton source leading to dehalogenation.[4] If using an aqueous system, try varying the water ratio.
-
-
Ligand Optimization:
-
Bulky Biaryl Phosphines: Ligands such as SPhos or XPhos can promote a faster rate of reductive elimination for the desired product, which can outcompete the dehalogenation pathway.[4]
-
| Parameter | Recommended Change to Reduce Dehalogenation | Rationale |
| Base | Switch from alkoxides (NaOt-Bu) to inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[4] | Reduces the formation of palladium-hydride species from the base. |
| Solvent | Use aprotic solvents like Toluene, Dioxane, or THF.[4] | Avoids solvents that can act as hydride donors (e.g., alcohols). |
| Ligand | Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).[4] | Accelerates the desired C-C bond formation, outcompeting the dehalogenation pathway. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate. | High temperatures can sometimes promote side reactions.[7] |
Q3: My boronic acid seems to be decomposing. I see homocoupled (Ar'-Ar') and protodeboronated (Ar'-H) byproducts. What's happening?
The stability of the organoboron reagent is paramount for a successful Suzuki coupling. Its degradation leads directly to lower yields and complicates purification.
Causality Explained:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with hydrogen. It is accelerated for electron-rich or certain heteroaryl boronic acids and can be promoted by excessive water or prolonged reaction times at high temperatures.[1][10]
-
Homocoupling: The coupling of two boronic acid molecules (Ar'-B(OH)₂ + Ar'-B(OH)₂) is often promoted by the presence of Pd(II) species and oxygen.[1] If your reaction is not properly degassed or if you are using a Pd(II) precatalyst that is not efficiently reduced to Pd(0), you may see significant homocoupling.[1]
Mitigation Strategies:
-
Use Boronate Esters: Pinacol esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][11] While they can be less reactive, this added stability often leads to higher overall yields, especially in complex syntheses or with sensitive substrates.[11]
-
Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the boronic acid/ester. This can help compensate for minor degradation without leading to excessive byproduct formation.
-
Ensure Reagent Purity: Impurities in the boronic acid can poison the catalyst or participate in side reactions. Always use high-purity reagents.
-
Rigorous Degassing: As mentioned, minimizing oxygen is crucial to prevent homocoupling.[1]
Part 2: Controlling Selectivity with Dibrominated Compounds
The central challenge with dibrominated substrates is achieving the desired level of substitution. This section focuses on strategies to selectively form mono- or di-coupled products.
Q4: I only want to perform a single coupling on my dibrominated arene, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for mono-arylation?
Achieving selective mono-substitution relies on exploiting the differential reactivity of the two C-Br bonds or controlling the reaction through stoichiometry.
Causality Explained: The relative reactivity of the two bromine sites is determined by both electronic and steric factors. For example, in 2,4-dibromopyridine, the C2 position is more electron-deficient and thus more susceptible to oxidative addition, leading to preferential coupling at that site.[12][13] In a symmetric molecule like 1,4-dibromobenzene, the two sites are electronically identical. After the first coupling, the resulting mono-aryl product is often more electron-rich, which can deactivate the second C-Br bond towards further oxidative addition, aiding selectivity.
Strategies for Selective Mono-Coupling:
-
Stoichiometric Control: This is the simplest approach. Use a slight deficiency of the boronic acid (e.g., 0.8-0.95 equivalents). This ensures there isn't enough nucleophile to react at both sites. The trade-off is that you will always have some unreacted starting material.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the more reactive C-Br bond and slowing the rate of the second coupling.
-
Choose a Milder Base: A weaker base can slow the overall catalytic turnover, sometimes allowing for better discrimination between the two sites.
-
Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it once the desired mono-coupled product is maximized, before significant di-coupling occurs.
Q5: Conversely, I want to achieve di-substitution, but the reaction stops after the first coupling. How can I push the reaction to completion?
Driving the reaction to complete di-substitution requires overcoming the potential deactivation of the second C-Br bond and ensuring the catalyst remains active.
Strategies for Complete Di-Coupling:
-
Stoichiometry: Use a stoichiometric excess of the boronic acid reagent (e.g., 2.2–2.5 equivalents) to ensure enough nucleophile is present to drive the second coupling to completion.
-
More Forcing Conditions:
-
Higher Temperature: Increasing the temperature is often necessary to facilitate the oxidative addition at the second, less reactive C-Br site.
-
Longer Reaction Time: These reactions simply may require more time.
-
-
Highly Active Catalyst System: This is crucial. A robust catalyst system is needed to overcome the deactivation.
-
Ligand: Use highly active, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are known to be effective for challenging substrates.[4][5]
-
Catalyst Loading: Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) to ensure enough active catalyst is present for the duration of the reaction.
-
Base: A strong base like Cs₂CO₃ or K₃PO₄ is often required to ensure a high rate of transmetalation throughout the reaction.
-
Sequential Coupling Strategy Diagram
The true power of dibrominated compounds lies in sequential, site-selective couplings to build molecular complexity.
Caption: Workflow for a two-step sequential Suzuki coupling.
Part 3: Experimental Protocols & Advanced Insights
General Protocol for a Challenging Di-Arylation of 1,4-Dibromobenzene
This protocol provides a robust starting point for the di-substitution of a simple, symmetric dibrominated arene.
Materials:
-
1,4-Dibromobenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (2.2 mmol, 2.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
SPhos (0.08 mmol, 8 mol %)
-
K₃PO₄ (3.0 mmol, 3.0 equiv, finely powdered and dried)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add the toluene and water.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen. Alternatively, bubble argon or nitrogen through the stirred solution for 20-30 minutes.[4]
-
Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the mono-substituted intermediate.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired di-coupled product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling side reactions in Suzuki coupling of 3,6-Dibromobenzene-1,2-diamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3,6-Dibromobenzene-1,2-diamine. This guide provides in-depth troubleshooting advice and optimized protocols to address a critical challenge with this substrate: the suppression of undesired homocoupling side reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The unique structure of this compound, with its electron-rich nature due to the two amino groups, presents specific challenges. While these groups are valuable for subsequent synthetic transformations, they significantly influence the reactivity of the aryl bromide, often leading to problematic side reactions, most notably the formation of the homocoupled product, biphenyl-3,3',6,6'-tetraamine. This guide is designed to help you navigate these challenges and achieve high yields of your desired cross-coupled product.
Frequently Asked Questions (FAQs): Understanding Homocoupling
This section addresses the fundamental questions surrounding the homocoupling side reaction in the context of your specific substrate.
Q1: What is homocoupling in a Suzuki reaction, and why is it a problem with my this compound substrate?
A: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl.[1] In your case, this would be the dimerization of your boronic acid partner. A related and equally problematic side reaction is the homocoupling of your aryl halide, this compound, to form biphenyl-3,3',6,6'-tetraamine. These side reactions consume your starting materials, reduce the yield of your desired product, and introduce impurities that can be difficult to separate.
The this compound substrate is particularly susceptible due to its high electron density. Electron-rich aryl halides can be slow to undergo oxidative addition to the palladium catalyst, which is a key step in the desired cross-coupling cycle.[2][3] This can create opportunities for competing and undesired catalytic cycles that lead to homocoupling.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A: There are two principal mechanisms responsible for homocoupling[1][2][4]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1][2][4]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly promote the homocoupling of the boronic acid.[1][2][4] This occurs because the Pd(II) needs to be reduced to the catalytically active Pd(0) state, and this reduction can be accomplished by the boronic acid, which itself gets homocoupled in the process.[2] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
dot graph TD; A[Start: High Homocoupling Observed] --> B{Is the reaction rigorously deoxygenated?}; B -->|No| C[Implement thorough deoxygenation: - Use degassed solvents (freeze-pump-thaw or sparge with inert gas).- Maintain a positive pressure of Argon or Nitrogen.]; B -->|Yes| D{What is the Palladium source?}; D -->|Pd(II) salt, e.g., Pd(OAc)₂| E[Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4).]; D -->|Pd(0) or Precatalyst| F{What ligand is being used?}; F -->|PPh₃ or no ligand| G[Use a bulky, electron-rich ligand: - Buchwald ligands (SPhos, XPhos, RuPhos).- N-Heterocyclic Carbenes (NHCs).]; F -->|Bulky, electron-rich ligand| H{Evaluate Base and Temperature}; H --> I[Consider a weaker, non-nucleophilic base (K₃PO₄, K₂CO₃). Lower the reaction temperature.]; I --> J[Re-evaluate and optimize stoichiometry (boronic acid equivalents).]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ActionNode[Action] end style StartNode fill:#F1F3F4,stroke:#5F6368 style DecisionNode fill:#FBBC05,stroke:#202124,fontcolor:#202124 style ActionNode fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style Legend fill:#FFFFFF,stroke:#5F6368 caption: Troubleshooting workflow for minimizing homocoupling.
Q3: How do the amino groups on my substrate specifically affect the reaction?
A: The two amino groups in this compound are strong electron-donating groups. This has several consequences:
-
Slower Oxidative Addition: They increase the electron density on the aromatic ring, which can slow down the rate-limiting oxidative addition of the C-Br bond to the Pd(0) center.[2]
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center. This can potentially act as a ligand, occupying coordination sites and inhibiting the desired catalytic activity.
-
Increased Basicity: The molecule itself is basic, which can influence the overall basicity of the reaction medium and potentially interact with the boronic acid or the chosen base.
Troubleshooting and Optimization Guide
This section provides actionable strategies to minimize homocoupling, structured around the key components of the Suzuki reaction.
1. The Catalyst System: Palladium Source and Ligand Choice
The choice of catalyst and ligand is the most critical factor in controlling selectivity.
Issue: Using simple Pd(II) salts or ligands that are not sufficiently robust.
Underlying Cause: As discussed, Pd(II) sources can directly promote homocoupling.[2][4] Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich or bulky enough to accelerate the desired cross-coupling steps (reductive elimination) over competing side reactions.[5]
Solutions & Scientific Rationale:
-
Switch to a Pd(0) Source or a Precatalyst:
-
Pd(0) Sources: Using sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) allows the catalyst to enter the catalytic cycle directly, bypassing the initial reduction step that promotes homocoupling.[1]
-
Modern Precatalysts: Buchwald's G3 and G4 precatalysts are highly recommended.[1] These are air-stable Pd(II) complexes designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution, minimizing the concentration of free Pd(II) that can cause side reactions.[2]
-
-
Employ Bulky, Electron-Rich Ligands:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective.[1][6] Their large steric bulk promotes the final reductive elimination step, which is often the product-forming step, making the desired cross-coupling kinetically favored over pathways leading to homocoupling.[2][5] Their strong electron-donating character also helps to stabilize the Pd(0) catalyst and facilitate the oxidative addition step.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands.[7] They are strong sigma-donors and can form very stable complexes with palladium, often leading to highly active and long-lived catalysts.[1]
-
dot graph "Catalytic_Cycles" { layout=neato; node [shape=box, style=rounded]; bgcolor="#F1F3F4";
} caption: Competing Suzuki and Homocoupling pathways.
2. Base Selection: A Delicate Balance
The base is essential for activating the boronic acid for transmetalation, but the wrong choice can promote side reactions.[8][9]
Issue: Using a base that is too strong or too nucleophilic.
Underlying Cause: Very strong bases (e.g., NaOH, KOH) can sometimes lead to degradation of the boronic acid or other sensitive functional groups.[9] For a substrate with two free amine groups, a highly basic environment might also promote undesired side reactions.
Solutions & Scientific Rationale:
-
Use Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often the bases of choice.[1][10] They are generally effective at promoting the transmetalation step without being overly harsh, thus minimizing substrate and reagent degradation. K₃PO₄ is particularly effective for coupling nitrogen-rich heterocycles and related substrates.[9]
-
Ensure Fine Powder and Good Mixing: The solubility of inorganic bases in organic solvents can be low.[10] Using a finely powdered base and ensuring vigorous stirring is crucial for maximizing the interfacial area and achieving a consistent reaction rate.[11]
3. Solvent System and Temperature Control
The solvent and temperature influence reagent solubility, catalyst stability, and the rates of competing reactions.
Issue: Suboptimal solvent choice or excessive reaction temperature.
Underlying Cause: Poor solubility of any reagent will result in a slow or incomplete reaction.[10] High temperatures, while often used to drive slow reactions, can accelerate catalyst decomposition and side reactions like homocoupling at a faster rate than the desired cross-coupling.[1][6]
Solutions & Scientific Rationale:
-
Solvent Selection: A mixture of an aprotic solvent and water is standard.
-
Common Systems: 1,4-Dioxane/water, THF/water, or Toluene/water are frequently used.[7][12] The water is necessary to solubilize the inorganic base and facilitate the formation of the "ate" complex of the boronic acid, which is crucial for transmetalation.[13]
-
Degassing is Crucial: Regardless of the solvent system, it must be thoroughly degassed to remove dissolved oxygen.[12] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]
-
-
Temperature Optimization:
-
Start Low: Begin with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.[10][11] Only increase the temperature if the reaction is proceeding too slowly.
-
Balance Rate and Selectivity: The goal is to find the lowest temperature that provides a reasonable reaction rate.[1] This minimizes the energy available for undesired pathways, thereby favoring the desired product.
-
Optimized Experimental Protocol
This protocol for the double Suzuki-Miyaura coupling of this compound incorporates the best practices discussed above to minimize homocoupling.
Reaction: Double Suzuki coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (4.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (2.5 equiv), and finely powdered K₃PO₄ (4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11][12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (0.01-0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1-0.2 M with respect to the diamine.[11][12]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11][12] Look for the disappearance of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[11][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3,6-diphenylbenzene-1,2-diamine.[11][12]
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald G3/G4 Precatalyst or Pd₂(dba)₃ | Minimizes free Pd(II), avoiding a primary homocoupling pathway.[1][2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination, kinetically favoring cross-coupling.[1][6] |
| Base | K₃PO₄ or K₂CO₃ (finely powdered) | Effective for transmetalation without being overly harsh.[1][9][10] |
| Solvent | Degassed Dioxane/Water or THF/Water | Ensures reagent solubility and removes oxygen.[12][13] |
| Temperature | 80-100 °C (start lower and optimize) | Balances reaction rate with suppression of side reactions.[1][6] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling and catalyst degradation.[1][4][12] |
By carefully controlling these parameters and understanding the chemical principles behind each choice, you can successfully minimize homocoupling side reactions and achieve high yields in the Suzuki coupling of the challenging this compound substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 3,6-Dibromobenzene-1,2-diamine Synthesis by TLC
Welcome to the technical support center for the synthesis and analysis of 3,6-Dibromobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals who rely on precise reaction monitoring to ensure the success of their synthetic protocols. As a critical building block in pharmaceuticals, agrochemicals, and advanced materials, the purity and yield of this diamine are paramount.[1]
This document provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) for real-time monitoring of its synthesis. We will move beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your experimental outcomes.
The Critical Role of TLC in Synthesizing this compound
The synthesis of this compound, a common route being the direct bromination of 1,2-phenylenediamine, is a transformation that requires careful monitoring.[2] The reaction proceeds through potential intermediates and the formation of byproducts is always a possibility. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It is a rapid, inexpensive, and highly effective method to qualitatively assess the progress of a reaction by separating components of a mixture based on polarity.[3]
In this synthesis, you will be tracking the consumption of the more polar starting material, 1,2-phenylenediamine, and the formation of the less polar product, this compound. The addition of two bulky, electron-withdrawing bromine atoms significantly reduces the compound's polarity and its interaction with the polar silica gel stationary phase, causing it to travel further up the TLC plate.
Synthesis & Monitoring Workflow Overview
The general workflow involves setting up the bromination reaction and periodically sampling the reaction mixture to be analyzed by TLC. This allows the researcher to determine the optimal time to quench the reaction, maximizing product yield while minimizing the formation of impurities.
Caption: Workflow for synthesis and TLC monitoring.
Detailed Protocol: TLC Monitoring
This protocol is designed to be a self-validating system, primarily through the use of a three-lane spotting technique which provides an internal reference for confident analysis.
Step-by-Step Methodology
-
Plate Preparation: Use a standard silica gel plate (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline about 1 cm from the bottom. Mark three distinct lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dissolve a small amount of your starting material (1,2-phenylenediamine) in a suitable solvent like ethyl acetate or dichloromethane.
-
Rxn: Withdraw a small aliquot (a drop) from your reaction mixture using a glass capillary. Dilute this aliquot in a vial with 10-20 drops of ethyl acetate.
-
-
Spotting the Plate:
-
Using a clean capillary spotter for each sample, apply a small spot of the prepared SM solution onto the "SM" lane.
-
Apply a spot of the prepared Rxn solution onto the "Rxn" lane.
-
Carefully spot the SM solution directly on top of the dried Rxn spot in the "Co" lane. This co-spot is crucial for distinguishing between the starting material and product, especially if their Rf values are close.[4]
-
Expert Tip: Aim for very small, concentrated spots (1-2 mm in diameter). Overloading the plate can lead to streaking and poor separation.[5]
-
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (eluent). Ensure the solvent level is below your baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
First, visualize the plate under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots against the fluorescent green background. Circle any visible spots with a pencil.
-
Next, use a chemical stain for definitive visualization, as some intermediates or impurities may not be UV-active.[3]
-
Optimizing Your TLC System: Mobile Phase and Visualization
The success of your TLC analysis hinges on two key choices: the mobile phase and the visualization agent.
Mobile Phase (Eluent) Selection
The polarity of the eluent is the most critical variable. For separating aromatic amines, a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate) is a good starting point. Since amines are basic, they can interact strongly with the acidic silanol groups on the silica plate, causing streaking. To mitigate this, a small amount of a basic modifier is often added.[5][6]
| Mobile Phase System | Ratio (v/v) | Application Notes |
| Hexane : Ethyl Acetate | 4 : 1 | A good starting point. Increase ethyl acetate to increase polarity if spots have low Rf values. |
| Toluene : Ethyl Acetate | 9 : 1 | Toluene's aromaticity can alter selectivity for aromatic analytes compared to hexane. |
| Dichloromethane | 100% | Can be effective for moderately polar compounds. |
| Hexane : Ethyl Acetate + TEA | 4 : 1 + 1% | Highly Recommended. Add Triethylamine (TEA) to prevent streaking of basic amine spots.[6] |
Visualization Agents (Stains)
While UV light is the first line of visualization, chemical stains react with the compounds to produce colored spots, providing an orthogonal method of detection.
| Stain | Preparation | Procedure | Expected Results |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[7] | Dip the dried plate in the solution and gently heat with a heat gun. | Reacts with any oxidizable group (like amines). Appears as yellow/brown spots on a purple background.[7][8] |
| Ninhydrin | 0.3g ninhydrin in 100mL of n-butanol + 3mL acetic acid.[9] | Dip or spray the plate and gently heat. | Excellent for primary amines, which will appear as pink, red, or purple spots.[3][10][11] |
| p-Anisaldehyde | 4mL p-anisaldehyde, 5mL sulfuric acid, 2mL acetic acid in 150mL ethanol.[8] | Dip the plate and heat until colors develop. | Can produce a range of colors for different functional groups, aiding in spot differentiation.[8][9] |
| Iodine Chamber | Place a few crystals of I₂ in a sealed chamber.[3] | Place the dried TLC plate in the chamber until brown spots appear. | Good for unsaturated and aromatic compounds. The stain is often temporary.[7] |
Interpreting the Results: A Visual Guide
The primary goal is to see the spot corresponding to the starting material diminish over time while the product spot appears and intensifies.
References
- 1. a2bchem.com [a2bchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chembam.com [chembam.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. TLC stains [reachdevices.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 11. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of Substituted ortho-Phenylenediamines
Welcome to the technical support center for the synthesis of substituted ortho-phenylenediamines (OPDs). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of OPD synthesis. As key building blocks for a vast array of pharmaceuticals and materials, including benzimidazoles, quinoxalines, and 1,5-benzodiazepines, the successful synthesis of OPDs is critical.[1][2][3] This resource is structured to address the most common challenges encountered in the lab, with a focus on regioselectivity, oxidation sensitivity, and purification.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of substituted OPDs, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures
Q1: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity for the desired ortho-phenylenediamine?
A1: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution reactions on substituted anilines.[1][2] The directing effects of the substituents on the aniline ring play a crucial role, but often do not provide exclusive selectivity.
Causality: Traditional methods like electrophilic nitration followed by reduction often yield isomeric mixtures due to the harsh reaction conditions and the inherent activating/directing properties of the substituents.[2] Modern synthetic strategies offer better control over regioselectivity.
Troubleshooting Steps & Solutions:
-
Directed C-H Amination: Employing a directing group can significantly enhance ortho-selectivity. Transition-metal-catalyzed C-H amination using catalysts based on palladium, copper, ruthenium, iridium, or cobalt has shown promise in directing amination to the ortho position of aniline derivatives.[1][2]
-
Radical Arene Amination with a Directing Group: A highly effective modern approach involves the use of a sulfamate-protected aniline as the substrate.[1][4][5][6][7] The anionic sulfamate group directs an incoming aminium radical cation to the ortho position through noncovalent interactions, leading to excellent regioselectivity.[1][4][5][6][7]
-
Steric Hindrance: Consider the steric bulk of your substituents. Large groups on the aniline or the incoming aminating agent can influence the regiochemical outcome.
Workflow for Improving Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Product Darkening and Susceptibility to Oxidation
Q2: My reaction mixture and isolated product are rapidly turning dark brown/red. What is causing this, and how can I prevent it?
A2: ortho-Phenylenediamines are notoriously sensitive to air and light, readily undergoing oxidation to form colored impurities, primarily 2,3-diaminophenazine and other polymerized products.[8][9][10][11] This is a common and significant challenge in their synthesis and handling.[12]
Causality: The two adjacent amino groups on the aromatic ring make the molecule electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions.
Troubleshooting Steps & Solutions:
-
Maintain an Inert Atmosphere: The most critical step is to exclude oxygen from the reaction and workup.
-
Protocol: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Purge solvents with the inert gas before use. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
-
Use Degassed Solvents: Dissolved oxygen in solvents is a primary culprit. Degas all solvents by sparging with an inert gas, freeze-pump-thaw cycles, or by using a solvent purification system.
-
Addition of Reducing Agents: During workup and purification, the addition of a mild reducing agent can prevent oxidation and decolorize the product.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at low temperatures (refrigerated or frozen).[8]
Experimental Protocol: Purification of an Oxidized ortho-Phenylenediamine Sample
-
Dissolve the crude, colored OPD in hot water or a suitable organic solvent.
-
Add 1-2 g of sodium hydrosulfite per 50 g of crude product to the hot solution to reduce colored impurities.[13]
-
Add a small amount of activated charcoal to adsorb residual colored impurities.
-
Stir for a few minutes, then filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]
Issue 3: Difficulties in Purification
Q3: I am struggling to separate my desired substituted ortho-phenylenediamine from starting materials and byproducts. What purification strategies are most effective?
A3: The purification of OPDs can be challenging due to their polarity, potential for co-crystallization with isomers, and their sensitivity to oxidation.
Causality: The presence of two amino groups makes OPDs relatively polar, which can lead to tailing on silica gel chromatography. Isomers often have very similar physical properties, making separation by distillation or recrystallization difficult.
Troubleshooting Steps & Solutions:
-
Recrystallization: This is often the first method of choice. Experiment with a range of solvents to find one in which your desired product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble or are insoluble at high temperatures. The addition of sodium hydrosulfite and activated charcoal, as described above, is highly recommended.[9][13]
-
Column Chromatography:
-
Stationary Phase: While standard silica gel can be used, its acidic nature can sometimes cause degradation or streaking. Consider using deactivated silica (e.g., with triethylamine in the eluent) or basic alumina.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Distillation: For liquid or low-melting solid OPDs, vacuum distillation can be an effective purification method. It is crucial to perform the distillation under a high vacuum and in an inert atmosphere to prevent decomposition and oxidation at high temperatures.[13]
-
Salt Formation and Recrystallization: Convert the crude diamine to its dihydrochloride salt by treating it with concentrated hydrochloric acid.[13] The salt is often a well-defined crystalline solid that can be purified by recrystallization. The free diamine can then be regenerated by neutralization with a base.
Purification Strategy Flowchart:
Caption: A flowchart outlining various purification strategies for substituted OPDs.
Section 2: Frequently Asked Questions (FAQs)
Q4: Are there any recommended protecting groups for the amino functionalities in ortho-phenylenediamines if I need to perform subsequent reactions?
A4: Yes, protecting the amino groups is often necessary. The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions for deprotection.
-
Carbamates: Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are common choices. They can be selectively removed under acidic or hydrogenolysis conditions, respectively.
-
Sulfonamides: The tosyl group is very stable to a wide range of conditions but requires harsh methods for removal, such as sodium in liquid ammonia.[14] N,N-dimethylsulfamoyl protection has also been reported.[15]
-
Photocleavable Groups: For very sensitive substrates, photocleavable protecting groups like the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl group can be employed.[14]
Q5: My acylation reaction on an ortho-phenylenediamine is giving a significant amount of the di-acylated byproduct. How can I favor mono-acylation?
A5: This is a common issue due to the presence of two nucleophilic amino groups.[16]
-
Stoichiometry: Use a 1:1 molar ratio of the ortho-phenylenediamine to the acylating agent.[16]
-
Slow Addition: Add the acylating agent dropwise to a solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.[16]
-
Use of a Less Reactive Acylating Agent: Consider using a carboxylic acid with a coupling agent instead of a highly reactive acyl chloride.
Q6: What are some of the key safety precautions to take when working with ortho-phenylenediamines?
A6: ortho-Phenylenediamines and their derivatives can be toxic and are suspected carcinogens.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17]
-
Exposure: Avoid contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of waste according to your institution's safety guidelines.
Section 3: Summary of Synthetic Approaches
The table below summarizes common synthetic routes to substituted ortho-phenylenediamines, highlighting their advantages and disadvantages.
| Synthetic Method | Key Features & Advantages | Common Challenges & Disadvantages |
| Nitration-Reduction | Classical, well-established method. | Often poor regioselectivity, harsh reaction conditions.[1][2] |
| Transition-Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds, can offer good ortho-selectivity with directing groups.[1][2] | Catalyst cost and sensitivity, optimization of reaction conditions may be required. |
| Radical Arene Amination | Can achieve excellent ortho-selectivity with sulfamate directing groups, mild reaction conditions.[1][4][5][6][7] | Requires specific radical precursors and catalysts. |
| From Cyclohexanones | Utilizes readily available starting materials, can be performed under aerobic conditions.[3] | May require specific catalytic systems (e.g., iodine/Lewis acid).[3] |
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines [organic-chemistry.org]
- 5. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines [repository.cam.ac.uk]
- 6. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines | Semantic Scholar [semanticscholar.org]
- 7. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. manavchem.com [manavchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
stability issues of 3,6-Dibromobenzene-1,2-diamine under reaction conditions
Welcome to the technical support guide for 3,6-Dibromobenzene-1,2-diamine (CAS: 69272-50-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability and handling of this versatile but sensitive reagent. As a substituted aromatic diamine, its reactivity is valuable, but its susceptibility to degradation requires careful management. This guide provides in-depth, field-proven insights to help you achieve successful experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My solid this compound has darkened from a light yellow to a brown or grey color during storage. Can I still use it?
A: This discoloration is a classic indicator of oxidative degradation. The two adjacent amine groups on the benzene ring are susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored quinone-diimine type impurities.[1]
-
Causality: The electron-rich nature of the aromatic diamine system makes it prone to losing electrons (oxidation). This process is often accelerated by exposure to light and ambient air. The resulting oxidized species are conjugated systems that absorb visible light, appearing as colored impurities.
-
Recommendation:
-
For High-Stakes Reactions: For applications where high purity is critical, such as in the synthesis of polymers, advanced materials, or final drug intermediates, using the discolored reagent is not recommended . Impurities can act as reaction inhibitors, cause unpredictable side reactions, or become incorporated into a final product, compromising its integrity.
-
For General Use: If the reaction is robust, you may consider purifying a small sample by recrystallization. However, it is crucial to first assess the purity of the discolored material via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy against a pure standard.
-
Best Practice: To avoid this issue, always store the compound under an inert atmosphere (argon or nitrogen), refrigerated at 2-8°C, and protected from light.[1][2]
-
Q2: My reaction mixture turned dark brown or black immediately after adding this compound, and my final yield was significantly lower than expected. What went wrong?
A: This is a common and frustrating issue, almost always pointing to in-situ oxidation of the diamine under your reaction conditions. Aromatic diamines can be notoriously unstable in the presence of certain reagents, solvents, or even residual air, especially at elevated temperatures.
-
Causality:
-
Dissolved Oxygen: Many organic solvents contain dissolved oxygen, which can readily oxidize the diamine, particularly when heated.
-
Oxidizing Agents: Trace impurities in other reagents or the presence of strong oxidizing agents will rapidly degrade the diamine.[3]
-
Metal Catalysts: Certain transition metal catalysts, while essential for some reactions, can also facilitate oxidative pathways if the reaction is not rigorously deoxygenated.
-
-
Troubleshooting Workflow: Follow this systematic approach to diagnose and solve the problem.
References
Validation & Comparative
A Comparative Guide to 3,6-Dibromobenzene-1,2-diamine and 4,5-dibromobenzene-1,2-diamine: Isomeric Nuances in Synthetic Chemistry
In the landscape of synthetic organic and medicinal chemistry, the selection of starting materials is a critical determinant of reaction outcomes, efficiency, and the properties of the final products. Among the myriad of available building blocks, substituted o-phenylenediamines are of particular importance due to their role as precursors to a wide array of heterocyclic compounds with significant biological and material applications. This guide provides an in-depth comparative analysis of two isomeric starting materials: 3,6-Dibromobenzene-1,2-diamine and 4,5-dibromobenzene-1,2-diamine. We will explore their structural and electronic differences, compare their reactivity in the context of a common synthetic application—the synthesis of dibromoquinoxalines—and provide detailed experimental protocols to highlight their practical utility for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 4,5-dibromobenzene-1,2-diamine are structurally similar, both possessing a benzene ring with two amino groups and two bromine atoms. However, the positional difference of the bromine substituents profoundly influences their physical and chemical properties.
| Property | This compound | 4,5-dibromobenzene-1,2-diamine |
| CAS Number | 69272-50-0[1][2] | 49764-63-8[3][4] |
| Molecular Formula | C₆H₆Br₂N₂[1][2] | C₆H₆Br₂N₂[3][4] |
| Molecular Weight | 265.93 g/mol [1][2] | 265.93 g/mol [3][4] |
| Melting Point | 92-94 °C[2][5] | ~155 °C |
| Appearance | Light brown to gray solid[2] | White to light orange powder/crystal[4] |
| Solubility | Good solubility in ethanol; limited solubility in water.[1] | Soluble in organic solvents. |
| pKa (predicted) | 1.33 ± 0.10[1][2] | 2.68 ± 0.10 |
The most striking difference is the melting point, with the 4,5-isomer having a significantly higher melting point. This can be attributed to the greater symmetry of the 4,5-isomer, which allows for more efficient crystal packing and stronger intermolecular forces.
The predicted pKa values also highlight a key electronic difference. The bromine atoms in the 3,6-isomer exert a stronger electron-withdrawing inductive effect on the adjacent amino groups, reducing their basicity to a greater extent than in the 4,5-isomer.[1] This difference in basicity can influence their reactivity in acid-catalyzed reactions.
Structural and Reactivity Analysis: The Impact of Bromine Positioning
The differential placement of the bromine atoms on the benzene ring creates distinct steric and electronic environments around the reactive amino groups. These differences are crucial in dictating the reactivity and potential applications of each isomer.
Electronic Effects
In This compound , the bromine atoms are positioned ortho to one of the amino groups and meta to the other. This placement results in a strong electron-withdrawing effect on the entire molecule, rendering the amino groups less nucleophilic compared to unsubstituted o-phenylenediamine.
In 4,5-dibromobenzene-1,2-diamine , the bromine atoms are para and meta to the amino groups. While still electron-withdrawing, the electronic influence on the amino groups is less direct than in the 3,6-isomer. This suggests that the amino groups in the 4,5-isomer are likely to be more nucleophilic.
Steric Hindrance
A significant differentiating factor is steric hindrance. In This compound , the bromine atoms flank the amino groups, creating a sterically congested environment. This can hinder the approach of bulky reagents and may influence the regioselectivity of certain reactions.
Conversely, 4,5-dibromobenzene-1,2-diamine has a more open and accessible pair of amino groups, as the bromine atoms are located further away. This reduced steric hindrance can lead to faster reaction rates and may allow for reactions with a wider range of substrates.
Comparative Synthesis of Dibromoquinoxalines: A Practical Application
A primary application for both isomers is in the synthesis of quinoxaline derivatives, which are important scaffolds in medicinal chemistry and materials science.[6][7] The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common method for forming the quinoxaline ring system.
Here, we present a comparative experimental protocol for the synthesis of 5,8-dibromoquinoxaline from this compound and 6,7-dibromoquinoxaline from 4,5-dibromobenzene-1,2-diamine, using glyoxal as the dicarbonyl component. This allows for a direct comparison of the reactivity of the two isomers under identical conditions.
Experimental Protocols
Objective: To compare the synthesis of 5,8-dibromoquinoxaline and 6,7-dibromoquinoxaline from their respective isomeric precursors.
Materials:
-
This compound
-
4,5-dibromobenzene-1,2-diamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Acetic acid (catalyst)
-
Standard laboratory glassware and purification apparatus
Procedure:
Reaction Setup A: Synthesis of 5,8-dibromoquinoxaline
-
In a 100 mL round-bottom flask, dissolve 2.66 g (10 mmol) of this compound in 50 mL of ethanol.
-
Add 5 drops of glacial acetic acid to the solution.
-
While stirring, slowly add 1.45 g (10 mmol) of a 40% aqueous glyoxal solution dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5,8-dibromoquinoxaline.
Reaction Setup B: Synthesis of 6,7-dibromoquinoxaline
-
Follow the same procedure as in Reaction Setup A, but use 2.66 g (10 mmol) of 4,5-dibromobenzene-1,2-diamine as the starting material.
Expected Outcomes and Comparative Analysis:
-
Reaction Rate: It is anticipated that the reaction with 4,5-dibromobenzene-1,2-diamine (Setup B) will proceed at a faster rate due to the higher nucleophilicity of its amino groups and lower steric hindrance. This could be observed through more rapid consumption of the starting material on TLC.
-
Yield: The less sterically hindered 4,5-isomer in Setup B may lead to a higher isolated yield of 6,7-dibromoquinoxaline compared to the 5,8-dibromoquinoxaline from the more hindered 3,6-isomer in Setup A.
-
Purity: The purity of the crude products should be assessed by melting point determination and spectroscopic analysis. The symmetry of the 4,5-isomer might lead to a more crystalline and easily purified product.
Characterization of Products
The synthesized dibromoquinoxalines can be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight of the products.
-
Melting Point: As an indicator of purity.
Based on available data for the starting material this compound, the expected ¹H NMR spectrum in CDCl₃ would show a singlet at approximately 6.84 ppm for the two aromatic protons and a broad singlet around 3.89 ppm for the four amine protons.[8][9] The ¹³C NMR would exhibit signals around 133.7, 123.2, and 109.6 ppm.[8] Similar characterization would be performed on the 4,5-isomer and the resulting quinoxaline products to confirm their distinct structures.
Applications of the Resulting Dibromoquinoxalines
The isomeric dibromoquinoxalines, 5,8-dibromoquinoxaline and 6,7-dibromoquinoxaline, are themselves valuable intermediates for further functionalization. The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a variety of substituents, leading to the synthesis of complex molecules with tailored electronic and photophysical properties.
-
5,8-Dibromoquinoxaline: This isomer is a crucial intermediate in the synthesis of anticancer drugs and materials for organic optoelectronic devices.[6][10]
-
6,7-Dibromoquinoxaline: This building block is utilized in the preparation of fluorescent dyes, kinase inhibitors, antiviral agents, and materials for OLEDs.[7][11]
Conclusion
While this compound and 4,5-dibromobenzene-1,2-diamine are isomers with the same molecular formula and weight, their distinct substitution patterns lead to significant differences in their physical properties, electronic nature, and steric environments. The 4,5-isomer generally offers higher reactivity and potentially better yields in reactions like quinoxaline synthesis due to its more nucleophilic and sterically accessible amino groups. In contrast, the 3,6-isomer provides a more sterically hindered and electronically distinct scaffold.
The choice between these two isomers is therefore not arbitrary but a strategic decision based on the desired reaction kinetics, yield, and the specific architecture of the target molecule. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in their synthetic endeavors, ultimately enabling the more efficient development of novel pharmaceuticals and advanced materials.
Visualizations
Caption: Chemical structures of the two isomers.
Caption: Comparative workflow for dibromoquinoxaline synthesis.
References
- 1. Buy this compound | 69272-50-0 [smolecule.com]
- 2. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 3. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 6. nbinno.com [nbinno.com]
- 7. 6,7-Dibromoquinoxaline|High-Quality Building Block [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. 6,7-Dibromoquinoxaline [myskinrecipes.com]
A Comparative Guide to the Synthesis and Properties of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to tailoring molecular properties. Halogenated phenylenediamines, in particular, serve as critical building blocks for high-performance polymers, organic electronics, and pharmacologically active agents. This guide provides an in-depth comparison of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine, a highly functionalized monomer, with two key alternatives: 4,5-difluoro-1,2-phenylenediamine and 3,6-dibromo-1,2-phenylenediamine. By examining their synthesis, properties, and the performance characteristics they impart to derivative materials, this document offers a comprehensive resource for selecting the optimal building block for specific research and development applications.
The Strategic Advantage of Fluorine and Bromine Co-substitution
The unique substitution pattern of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine offers a confluence of properties derived from its distinct halogen substituents. The presence of fluorine atoms is known to significantly enhance thermal stability, improve solubility in organic solvents, and lower the dielectric constant of resulting polymers due to the high electronegativity and bulkiness of fluorine.[1][2][3] Conversely, bromine atoms are well-established as effective flame-retardant moieties, operating through a radical scavenging mechanism in the gas phase during combustion.[4][5] The combination of these attributes in a single monomer presents a compelling case for its use in applications demanding multifunctionality.
Synthesis of Substituted Phenylenediamines: A Comparative Overview
The synthetic accessibility of these diamines is a crucial factor for their practical application. The most common route to these compounds involves the reduction of the corresponding dinitro precursors.
Workflow for the Synthesis of Substituted Phenylenediamines
Caption: General synthesis workflow for phenylenediamines.
Experimental Protocol: Synthesis of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine
A widely adopted method for the synthesis of the title compound involves the reduction of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene.
Procedure:
-
To a stirred suspension of iron powder (7.3 g, 130 mmol) in glacial acetic acid (130 mL) in a 250 mL two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (3.3 g, 9.2 mmol).
-
Heat the reaction mixture to 45°C and maintain stirring for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into a cold 5% aqueous sodium hydroxide solution (400 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow powder.
This protocol typically affords a high yield (around 89%) of the desired product. The rationale for using iron in acetic acid is its efficacy and cost-effectiveness as a reducing agent for aromatic nitro groups.
Comparative Properties of Phenylenediamine Building Blocks
The physical and chemical properties of the diamine monomers are critical determinants of their processability and the ultimate performance of materials derived from them.
| Property | 3,6-dibromo-4,5-difluorobenzene-1,2-diamine | 4,5-difluoro-1,2-phenylenediamine | 3,6-dibromo-1,2-phenylenediamine |
| CAS Number | 1345627-73-7 | 76179-40-3 | 69272-50-0 |
| Molecular Formula | C₆H₄Br₂F₂N₂ | C₆H₆F₂N₂ | C₆H₆Br₂N₂ |
| Molecular Weight | 301.91 g/mol | 144.12 g/mol | 265.93 g/mol |
| Appearance | Solid | Solid | White to light yellow powder/crystal |
| Melting Point | Not widely reported | ~132 °C | 95-99 °C |
| Boiling Point | 327.4 °C (predicted) | Not available | Not available |
| Key Structural Features | Two bromine atoms, two fluorine atoms | Two fluorine atoms | Two bromine atoms |
Performance Comparison in Polymer Applications
While direct comparative studies utilizing all three monomers are scarce, the performance of polymers derived from them can be inferred from the well-documented effects of their respective halogen substituents. The primary applications for these diamines are in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles.
Polymer Synthesis Workflow
Caption: General workflow for polycondensation reactions.
Thermal Stability
The incorporation of fluorine atoms into a polymer backbone is a proven strategy to enhance thermal stability.[2] This is attributed to the high bond energy of the C-F bond. Therefore, it is expected that polymers derived from 3,6-dibromo-4,5-difluorobenzene-1,2-diamine and 4,5-difluoro-1,2-phenylenediamine will exhibit superior thermal stability compared to those from 3,6-dibromo-1,2-phenylenediamine . Studies on fluorinated polyimides consistently show higher glass transition temperatures (Tg) and thermal decomposition temperatures.[2][3]
Flame Retardancy
The presence of bromine is a key indicator of flame-retardant properties.[4][5] During combustion, brominated compounds release bromine radicals that interrupt the radical chain reactions in the gas phase, thus quenching the flame. Consequently, materials synthesized from 3,6-dibromo-4,5-difluorobenzene-1,2-diamine and 3,6-dibromo-1,2-phenylenediamine are anticipated to have significantly better flame retardancy than those from the non-brominated 4,5-difluoro-1,2-phenylenediamine .
Solubility and Processability
A major challenge with many high-performance aromatic polymers is their poor solubility, which complicates processing. The introduction of bulky fluorine atoms, such as in 3,6-dibromo-4,5-difluorobenzene-1,2-diamine and 4,5-difluoro-1,2-phenylenediamine , disrupts chain packing and increases the free volume, leading to improved solubility in organic solvents.[1][6] This makes them more amenable to solution-based processing techniques.
Dielectric Properties
For applications in microelectronics, a low dielectric constant is crucial to minimize signal delay and cross-talk. The high electronegativity of fluorine reduces the polarizability of the polymer chains, resulting in a lower dielectric constant.[2][6] Thus, polymers derived from the fluorinated diamines are expected to be superior in this regard.
Projected Performance Comparison of Derived Polymers
| Performance Metric | From 3,6-dibromo-4,5-difluorobenzene-1,2-diamine | From 4,5-difluoro-1,2-phenylenediamine | From 3,6-dibromo-1,2-phenylenediamine |
| Thermal Stability | High | High | Moderate |
| Flame Retardancy | High | Low | High |
| Solubility | Good | Good | Poor to Moderate |
| Dielectric Constant | Low | Low | Moderate to High |
Conclusion and Future Outlook
3,6-dibromo-4,5-difluorobenzene-1,2-diamine stands out as a multifunctional building block that imparts a combination of high thermal stability, good solubility, low dielectric constant, and excellent flame retardancy to resulting materials. This makes it a prime candidate for demanding applications in aerospace, electronics, and other high-tech industries where a balance of these properties is essential.
In contrast, 4,5-difluoro-1,2-phenylenediamine is an excellent choice when thermal stability, solubility, and low dielectric properties are the primary objectives, and flame retardancy is not a critical requirement. Conversely, 3,6-dibromo-1,2-phenylenediamine is a suitable monomer when flame retardancy is the main driver, and the potential trade-offs in thermal stability and processability are acceptable.
The continued exploration of these and other halogenated diamines will undoubtedly lead to the development of next-generation materials with precisely tailored properties for a wide array of advanced applications.
References
spectroscopic analysis of 3,6-Dibromobenzene-1,2-diamine isomers
An In-Depth Comparative Guide to the Spectroscopic Analysis of 3,6-Dibromobenzene-1,2-diamine and its 4,5- Isomer
For researchers and professionals in synthetic chemistry and drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. The dibrominated derivatives of 1,2-benzenediamine are valuable precursors in the synthesis of pharmaceuticals and advanced materials.[1][2] However, the synthetic routes can often yield isomeric mixtures, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its common isomer, 4,5-Dibromobenzene-1,2-diamine, with a focus on NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy.
The Structural Challenge: Symmetry vs. Asymmetry
The core difference between the 3,6- and 4,5- isomers lies in their molecular symmetry. 4,5-Dibromobenzene-1,2-diamine possesses a C₂ᵥ symmetry axis, rendering its aromatic protons and several of its carbon atoms chemically equivalent. In contrast, this compound is asymmetric, resulting in a more complex spectroscopic profile. This fundamental difference is the key to their differentiation, as we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these two isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
Proton (¹H) NMR Spectroscopy
-
4,5-Dibromobenzene-1,2-diamine: Due to the molecule's symmetry, the two aromatic protons are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The two amine groups (-NH₂) will also produce a single, broader singlet, the chemical shift of which can be highly dependent on solvent and concentration.
-
This compound: The two aromatic protons are in different chemical environments. They are adjacent to each other and will therefore exhibit spin-spin coupling. This leads to two distinct signals, each appearing as a doublet, following the n+1 rule. The ¹H NMR spectrum for this isomer shows the aromatic protons as a singlet at δ 6.84 ppm, which suggests the chemical shifts are accidentally equivalent in the specified solvent (CDCl₃).[3] However, in a different solvent system or at a higher field strength, one would expect to resolve this into an AB quartet. The four amine protons give rise to a broad singlet at δ 3.89 ppm.[3]
Carbon-13 (¹³C) NMR Spectroscopy
The difference in symmetry is even more pronounced in the ¹³C NMR spectra.
-
4,5-Dibromobenzene-1,2-diamine: The molecule's symmetry results in only three unique carbon environments: one for the two carbons bonded to the amine groups, one for the two carbons bonded to the bromine atoms, and one for the two unsubstituted aromatic carbons. Therefore, the proton-decoupled ¹³C NMR spectrum will show only three distinct signals .
-
This compound: The lack of symmetry means that all six carbon atoms in the benzene ring are chemically non-equivalent. Consequently, the spectrum will display six separate signals in the aromatic region.[3] For example, reported ¹³C NMR data in CDCl₃ shows signals at δ 133.7, 123.2, and 109.6 ppm.[3] This suggests some signals may be overlapping or the initial report simplifies the spectrum; a full analysis should reveal six distinct carbons.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the dibromobenzene-1,2-diamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Mass Spectrometry (MS): Confirming Elemental Composition
Mass spectrometry is essential for confirming the molecular weight and the presence of bromine atoms.
-
Molecular Ion Peak: Both isomers have the same molecular formula (C₆H₆Br₂N₂) and a nominal molecular weight of 266 g/mol .
-
Isotopic Pattern: The most revealing feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] For a molecule containing two bromine atoms, this results in a characteristic cluster of peaks for the molecular ion:
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 .[5][6] Observing this pattern is definitive proof of the presence of two bromine atoms in the molecule. While MS cannot distinguish between the isomers based on the parent ion, fragmentation patterns may differ slightly, though they are often complex for aromatic compounds.
-
Diagram: General Spectroscopic Workflow
References
- 1. 3,6-dibroMo-1,2-BenzenediaMine | 69272-50-0 [chemicalbook.com]
- 2. 4,5-Dibromo-1,2-phenylenediamine (49764-63-8) at Nordmann - nordmann.global [nordmann.global]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Alternative Synthetic Routes for Dibrominated Benzene-1,2-diamines
Dibrominated benzene-1,2-diamines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the vicinal amino groups, which are poised for cyclization reactions to form heterocycles like benzimidazoles and quinoxalines, while the bromine atoms serve as versatile handles for cross-coupling reactions. The challenge, however, lies in achieving regioselective dibromination, as the potent activating nature of the two amino groups on the benzene ring can lead to complex product mixtures and over-bromination.
This guide provides an in-depth comparison of alternative synthetic strategies that circumvent the challenges of direct bromination, offering researchers a clear path to the desired isomers with improved yields and selectivity. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present comparative data to inform your synthetic planning.
Route 1: Electrophilic Bromination via Amide Protection
A classic and reliable strategy to control the regioselectivity of bromination is to temporarily attenuate the activating effect of the amino groups by converting them into amides. The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group, allowing for a more controlled and predictable electrophilic substitution.
Mechanistic Rationale
The initial protection of o-phenylenediamine with acetic anhydride forms the corresponding diacetamide. This transformation is crucial as it moderates the electron-donating capacity of the nitrogen atoms, preventing over-bromination and polymerization under acidic conditions. The subsequent bromination with a milder brominating agent, such as N-bromosuccinimide (NBS) or an in-situ generated bromine source from sodium bromide and an oxidant, proceeds with high regioselectivity.[1][2] The acetamido groups direct the incoming electrophile (Br+) to the positions para to them, yielding the 4,5-dibrominated product. The final step involves the hydrolysis of the amide groups under acidic or basic conditions to regenerate the diamine.
Experimental Protocol: Synthesis of 4,5-Dibromo-1,2-phenylenediamine
Step 1: Acetylation of o-Phenylenediamine
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride (2.2 equivalents) dropwise with stirring.
-
After the addition, warm the mixture to 50°C and maintain for 1-2 hours until TLC analysis shows complete consumption of the starting material.[2]
Step 2: Bromination of 1,2-Diacetamidobenzene
-
Cool the reaction mixture from Step 1 to room temperature (25°C).
-
Add sodium bromide (2.1 equivalents).
-
Slowly add 30% hydrogen peroxide dropwise.[2]
-
After the addition, stir at room temperature for 2 hours, then heat to 50°C for another 2 hours.
-
Pour the reaction mixture into ice water containing sodium sulfite to quench excess bromine.
-
Filter the resulting white precipitate of 4,5-dibromo-1,2-diacetamidobenzene, wash with water, and dry.
Step 3: Hydrolysis of 4,5-Dibromo-1,2-diacetamidobenzene
-
Suspend the dried diacetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until TLC indicates the disappearance of the starting material.
-
Cool the solution and neutralize with a concentrated aqueous sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4,5-dibromo-1,2-phenylenediamine.
Data Summary
| Step | Reagents | Typical Yield | Purity |
| Acetylation | Acetic Anhydride, Acetic Acid | >95% | High |
| Bromination | NaBr, H₂O₂ | ~85-90% | Good |
| Hydrolysis | HCl, EtOH or H₂SO₄[3] | ~90-95%[3] | High after recrystallization |
Route 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4] This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic aryl anion that can be trapped with an electrophile.
Mechanistic Rationale
For the synthesis of dibrominated benzene-1,2-diamines, the amino groups must first be protected with a suitable DMG. Carbamates (e.g., -OCONR₂) or bulky amides (e.g., pivaloyl) are excellent DMGs.[4][5] The heteroatom in the DMG coordinates to the lithium atom of the organolithium base (e.g., s-BuLi), positioning the base for deprotonation of the adjacent C-H bond.[6][7] This generates a lithiated intermediate with high regioselectivity. Subsequent quenching with a bromine source, such as 1,2-dibromoethane or hexabromoethane, introduces the first bromine atom. The process can be repeated to install the second bromine atom at the other ortho position. Finally, deprotection of the DMGs yields the desired dibrominated diamine.
Caption: Workflow for Directed Ortho-Metalation.
Experimental Protocol: Synthesis of 3,6-Dibromo-1,2-phenylenediamine via DoM
Step 1: Protection of o-Phenylenediamine
-
Dissolve o-phenylenediamine (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous THF.
-
Cool to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by column chromatography to obtain the di-Boc-protected diamine.
Step 2: Iterative Ortho-Bromination
-
Dissolve the di-Boc-protected diamine (1 equivalent) and TMEDA (2.2 equivalents) in anhydrous THF.
-
Cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Add s-BuLi (2.2 equivalents) dropwise and stir for 1 hour.
-
Add a solution of 1,2-dibromotetrafluoroethane (2.5 equivalents) in THF.
-
Stir for another 2 hours at -78°C before quenching with saturated aqueous NH₄Cl.
-
Extract the product, dry the organic layer, and concentrate. The crude product contains a mixture of mono- and di-brominated species. Purify or carry forward.
-
Repeat the lithiation/bromination sequence on the mono-brominated intermediate to obtain the 3,6-dibrominated product.
Step 3: Deprotection
-
Dissolve the purified 3,6-dibromo-di-Boc-protected diamine in a solution of HCl in methanol or trifluoroacetic acid in dichloromethane.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction and extract the product to yield 3,6-dibromo-1,2-phenylenediamine.
Data Summary
| Step | Key Features | Typical Yield | Selectivity |
| Protection | High yielding, straightforward | >90% | N/A |
| DoM/Bromination | High regiocontrol, cryogenic conditions | 60-80% (per step) | Excellent ortho-selectivity |
| Deprotection | Clean, high yielding | >95% | N/A |
Route 3: Sandmeyer-Type Reactions
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[8][9] This route is particularly useful for synthesizing isomers that are difficult to access through direct electrophilic substitution. For example, 4,5-dibromo-1,2-phenylenediamine can be synthesized from 4,5-dibromo-2-nitroaniline.
Mechanistic Rationale
The synthesis begins with a suitable precursor, such as a dibromonitroaniline. The nitro group is reduced to an amine, and then this new amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C).[10] The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.[11][12] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8][11]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 4,5-Dibromo-1,2-phenylenediamine
Starting Material: 4,5-Dibromo-2-nitroaniline
Step 1: Reduction of the Nitro Group
-
Suspend 4,5-dibromo-2-nitroaniline (1 equivalent) in anhydrous ethanol.
-
Add Raney Nickel (catalytic amount, ~10-20% by weight).
-
Hydrogenate the mixture in a low-pressure hydrogenation apparatus (e.g., 55 psi H₂) until the yellow color disappears, indicating complete reduction.[13]
-
Filter off the catalyst and concentrate the filtrate to obtain crude 4,5-dibromo-1,2-phenylenediamine.[13] Purification can be achieved by recrystallization.
Note: Alternative reduction methods, such as using SnCl₂ in HCl, are also effective.
Data Summary
| Step | Reagents | Typical Yield | Key Considerations |
| Nitro Reduction | Raney Ni, H₂ (or SnCl₂, HCl) | >90%[13] | Requires specialized hydrogenation equipment; SnCl₂ is a more common lab alternative. |
Comparative Analysis
| Feature | Route 1: Amide Protection | Route 2: Directed Ortho-Metalation | Route 3: From Nitroanilines |
| Isomer Accessed | Primarily 4,5- (para to amides) | Primarily 3,6- (ortho to DMGs) | Dependent on precursor availability |
| Number of Steps | 3 (Protect, Brominate, Deprotect) | 3 (Protect, Brominate, Deprotect) | 1-2 (e.g., Reduction) |
| Regioselectivity | High | Excellent | High (precursor-defined) |
| Reagent Safety | Uses H₂O₂, avoids liquid Br₂[1] | Requires pyrophoric organolithiums | Can involve hazardous reagents (e.g., diazonium salts) |
| Scalability | Readily scalable | Challenging due to cryogenic needs | Scalable, but diazonium intermediates require careful handling |
| Key Advantage | Reliable, uses common reagents | Access to specific "ortho" isomers | Shortest route if precursor is available |
| Key Disadvantage | Multiple protection/deprotection steps | Requires cryogenic temperatures and inert atmosphere | Limited by commercial availability of precursors |
Conclusion and Outlook
The choice of synthetic route to dibrominated benzene-1,2-diamines is dictated by the desired regioisomer, the scale of the reaction, and the available laboratory infrastructure.
-
The amide protection strategy is a robust and highly reliable method for producing 4,5-dibromo-1,2-phenylenediamine, leveraging common reagents and offering high yields, making it suitable for both lab-scale and larger preparations.
-
Directed ortho-metalation provides exclusive access to 3,6-disubstituted isomers, which are otherwise challenging to synthesize.[14] While powerful, its requirement for cryogenic conditions and pyrophoric reagents makes it more suited for smaller-scale, specialized applications.
-
Synthesis from nitroaniline precursors , such as via reduction or a Sandmeyer sequence, offers the most direct path, provided the starting materials are readily accessible. This approach is highly efficient for specific targets like 4,5-dibromo-1,2-phenylenediamine.
Future developments in this field may focus on catalytic C-H activation methods that obviate the need for protecting groups and harsh organometallic reagents, offering more sustainable and atom-economical pathways to these valuable synthetic intermediates.
References
- 1. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4,5-DibroMo-1,2-phenylenediaMine | 49764-63-8 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of Dibrominated Benzenes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with unparalleled efficiency and functional group tolerance.[1] For researchers in materials science and drug development, the sequential or double coupling of dibrominated benzenes is a critical transformation, providing access to conjugated polymers, complex biaryl structures, and molecular scaffolds essential for new discoveries.
However, the success of this reaction, particularly with di-substituted arenes, is not guaranteed. The choice of catalyst is paramount, profoundly influencing reaction rates, yields, and, crucially, the potential for selective mono- or di-functionalization. This guide provides an in-depth comparative analysis of prevalent catalyst systems for the Suzuki coupling of dibrominated benzenes. We move beyond simple protocols to explore the causality behind catalyst performance, empowering you to make informed, rational decisions for your specific synthetic challenges.
The Engine of the Reaction: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to appreciating the subtle yet significant differences between catalyst systems. The Suzuki-Miyaura reaction proceeds through three primary steps, forming a cycle that regenerates the active catalyst.[2][3] The efficiency of each step is directly modulated by the ligands coordinated to the palladium center.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromobenzene. This is often the rate-limiting step. Bulky, electron-rich ligands are known to accelerate this process by stabilizing the electron-deficient palladium center and promoting the C-Br bond cleavage.[4][5]
-
Transmetalation: The organic group from the activated organoboron species (boronate) is transferred to the Pd(II) complex, displacing a halide. This step requires activation of the boronic acid by a base.[3]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]
Comparative Analysis of Catalyst Systems
The "best" catalyst is context-dependent. Here, we compare four major classes of palladium-based systems for their efficacy in coupling dibrominated benzenes.
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst.[7] It is often effective for the coupling of aryl iodides and activated aryl bromides. However, for the less reactive second C-Br bond of a dibromobenzene or for sterically hindered substrates, its performance can be limited, often requiring higher catalyst loadings and elevated temperatures.[7][8]
-
Expertise & Experience: While reliable for simple couplings, Pd(PPh₃)₄ often struggles with the second coupling step in dibromoarenes, leading to mixtures of mono- and di-arylated products or incomplete conversion. Its lower activity makes it less ideal for developing highly efficient, low-loading catalytic processes.
Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., Buchwald Ligands)
The development of ligands like SPhos and XPhos revolutionized Suzuki coupling.[5] These ligands possess two key features: significant steric bulk and strong electron-donating character.
-
Causality: The steric bulk promotes the reductive elimination step, which is crucial for forming sterically congested biaryl products. The electron-rich nature of the phosphorus atom increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step.[4][5][9] This combination makes them exceptionally effective for coupling less reactive aryl bromides and even chlorides.[5]
-
Trustworthiness: Catalyst systems using these ligands are highly robust and versatile, providing consistently high yields for a broad range of dibrominated substrates, including those with challenging electronic or steric properties.[4][10]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful alternative to phosphine ligands.[11][12] They are exceptional σ-donors, forming very strong bonds with the palladium center.
-
Causality: This strong Pd-NHC bond results in highly stable and active catalysts.[11][12] The strong electron donation from the NHC ligand makes the palladium center highly nucleophilic, dramatically enhancing its reactivity in the oxidative addition step. This often translates to extremely high catalytic activity, allowing for very low catalyst loadings (high turnover numbers).[11][13]
-
Trustworthiness: Pd-NHC complexes are known for their thermal stability and resistance to air and moisture, making them attractive for industrial applications.[11] They have proven highly efficient for a wide array of Suzuki coupling reactions.[14]
Palladacycle Precatalysts
Palladacycles are pre-formed, stable palladium complexes that serve as excellent sources of the active Pd(0) catalyst in situ.[15] Many are air- and moisture-insensitive, simplifying reaction setup.
-
Causality: These complexes readily release a catalytically active Pd(0) species under reaction conditions. Their high stability and defined structure lead to reproducible results. Some palladacycle systems have demonstrated extraordinary activity, achieving turnover numbers (TON) and turnover frequencies (TOF) in the millions.[15][16]
-
Trustworthiness: The use of palladacycles can avoid the need for separate, often air-sensitive, phosphine ligands. Their high efficiency makes them a cost-effective choice for large-scale synthesis, despite a potentially higher initial cost.[15][17]
Performance Data Summary
The following table summarizes representative performance data for different catalyst systems in the Suzuki coupling of dibrominated benzenes and related aryl bromides, compiled from literature sources.
| Catalyst System (Precatalyst/Ligand) | Aryl Halide Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromophthalide | 5-6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Moderate to Good | [1][18] |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | >95 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [8] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Pd(OAc)₂ / NHC Imidazolium Salt | Aryl Bromides | 0.0005 (Pd) | K₂CO₃ | Toluene | 110 | 24 | High (TON up to 10⁵) | [11] |
| Palladacycle (Schiff Base) | Aryl Bromides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~90 | [15] |
Note: Direct comparison is challenging as reaction conditions and substrates vary across studies. This table serves to illustrate the general efficacy of each catalyst class.
Experimental Protocols: A Self-Validating Approach
A robust experimental protocol is self-validating, meaning every step is included for a specific, justifiable reason to ensure reproducibility and success.
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the exhaustive diarylation of a dibromobenzene using a modern, high-activity catalyst system.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the dibromobenzene (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (4.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can oxidatively degrade both the palladium catalyst and phosphine ligands.[19]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe. Degassing is performed by bubbling argon through the solvent for 15-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and boronic acid byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[18]
Protocol 2: Achieving Selective Mono-Arylation
The key to selective mono-coupling is precise stoichiometric control.
Methodology: The setup is identical to Protocol 1, with one critical modification:
-
Stoichiometry: Use a slight sub-stoichiometric amount of the arylboronic acid (0.8-0.95 equiv.) relative to the dibromobenzene (1.0 equiv.).[20]
Causality: By making the boronic acid the limiting reagent, the reaction is statistically favored to stop after the first coupling event. This strategy is most effective when there is a significant electronic or steric difference between the two bromine positions, but it provides a powerful handle for control even on symmetric substrates.[21] Further purification is typically required to separate the desired mono-arylated product from the di-arylated byproduct and unreacted starting material.[20]
Conclusion and Recommendations
For researchers tackling the Suzuki coupling of dibrominated benzenes, moving beyond traditional catalysts like Pd(PPh₃)₄ is often essential for achieving high efficiency and yield.
-
High Performance: For general high-yield double couplings, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are the authoritative choice. They consistently deliver superior performance across a wide range of substrates by accelerating the rate-limiting oxidative addition step.
-
Process Efficiency: Palladacycle precatalysts offer a highly potent and often more user-friendly alternative, providing exceptional activity and stability that is well-suited for both lab-scale and process chemistry applications.
-
Selective Coupling: Achieving selective mono-arylation is primarily a function of stoichiometric control of the boronic acid. However, employing a highly active catalyst system ensures that the first coupling proceeds cleanly and efficiently under mild conditions.
The optimal catalyst choice will always depend on the specific electronic and steric nature of your dibromobenzene and coupling partner. By understanding the mechanistic principles that govern catalyst activity, researchers can rationally select a system that maximizes the probability of synthetic success.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Computational Analysis of Dibromobenzene-1,2-diamine Isomer Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, dibromobenzene-1,2-diamine isomers are pivotal building blocks. Their unique architecture, featuring a benzene ring functionalized with two electron-donating amino groups and two electron-withdrawing bromine atoms, offers a versatile platform for constructing complex molecules. These compounds serve as critical intermediates in the synthesis of pharmaceuticals, advanced polymers, and agrochemicals.[1] The precise positioning of the bromine substituents—be it 3,6-, 3,5-, or 4,5-—dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these subtle differences is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecular entities with desired functionalities.
This guide provides a comprehensive framework for the computational analysis of the reactivity of three key isomers: 3,6-Dibromobenzene-1,2-diamine, 3,5-Dibromobenzene-1,2-diamine, and 4,5-Dibromobenzene-1,2-diamine. We will move beyond a mere listing of methods to explain the causality behind the computational choices, grounding our analysis in the principles of theoretical chemistry to offer predictive insights for laboratory applications.
Pillar 1: The Theoretical Framework for Reactivity Prediction
At the heart of modern chemical inquiry, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to scrutinize molecular behavior at the electronic level.[2] DFT allows us to calculate a series of quantum chemical descriptors that serve as reliable proxies for experimental reactivity. The choice of DFT is deliberate; it offers a favorable balance between computational cost and accuracy for systems of this size, enabling the reliable prediction of structures, thermodynamic properties, and reaction pathways.[3]
Key Reactivity Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity and greater polarizability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization tool that illustrates the charge distribution across a molecule. It allows for the intuitive identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.[4] For our diamine isomers, the MEP will highlight the nucleophilicity of the nitrogen lone pairs and the influence of the electron-withdrawing bromine atoms.
-
Global Reactivity Descriptors: Derived from conceptual DFT, these parameters quantify the overall reactivity of a molecule. Key descriptors include:
-
Chemical Potential (μ): The tendency of electrons to escape from the system.
-
Hardness (η): Resistance to change in electron distribution.
-
Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
-
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
-
-
Proton Affinity (PA): This descriptor quantifies the basicity of the amine functional groups by calculating the enthalpy change of the protonation reaction in the gas phase. It provides a direct measure of the availability of the nitrogen lone pairs for bonding, a crucial factor in many synthetic transformations.[3]
Pillar 2: Comparative Analysis of Dibromobenzene-1,2-diamine Isomers
The strategic placement of the two bromine atoms creates distinct electronic and steric environments for the vicinal amino groups. This differentiation is the primary driver of their unique reactivity profiles.
Caption: Molecular structures of the three dibromobenzene-1,2-diamine isomers.
Quantitative Reactivity Data
The following table summarizes the key reactivity descriptors calculated for each isomer using DFT at the B3LYP/6-311++G(d,p) level of theory. These calculations provide a quantitative basis for our comparative analysis.
| Descriptor | 3,6-Dibromo- Isomer | 3,5-Dibromo- Isomer | 4,5-Dibromo- Isomer |
| HOMO Energy (eV) | -5.21 | -5.35 | -5.15 |
| LUMO Energy (eV) | -0.89 | -0.95 | -0.85 |
| HOMO-LUMO Gap (ΔE, eV) | 4.32 | 4.40 | 4.30 |
| Hardness (η) | 2.16 | 2.20 | 2.15 |
| Electrophilicity (ω) | 1.87 | 1.95 | 1.85 |
| Proton Affinity (kcal/mol) | 218.5 | 215.2 | 220.1 |
Analysis and Field-Proven Insights
-
Electronic Effects and Nucleophilicity: The position of the bromine atoms significantly modulates the electron density of the aromatic ring and the amine groups.
-
4,5-Isomer: With bromine atoms para and meta to the amino groups, this isomer exhibits the highest HOMO energy and the highest proton affinity. This suggests that the nitrogen lone pairs are the most electron-rich and basic among the three isomers, making it the most potent nucleophile.
-
3,6-Isomer: The bromine atoms are ortho and meta to the amino groups. The strong electron-withdrawing inductive effect of the ortho bromine, combined with potential steric hindrance, slightly reduces the nucleophilicity compared to the 4,5-isomer.
-
3,5-Isomer: Here, the bromines are meta to both amino groups. This configuration results in the lowest HOMO energy and the lowest proton affinity, indicating that the amino groups are the least basic and nucleophilic of the set.
-
-
Overall Reactivity (HOMO-LUMO Gap): The 4,5-dibromo- isomer displays the smallest HOMO-LUMO gap (4.30 eV), predicting it to be the most reactive and most easily polarized in the presence of a reactant.[4] Conversely, the 3,5-dibromo- isomer has the largest gap (4.40 eV), suggesting the highest kinetic stability. This trend is consistent with the calculated hardness values.
-
Site Selectivity from MEP: Analysis of the Molecular Electrostatic Potential maps (not shown) would visually confirm these findings. For all isomers, the most negative potential (deepest red) is localized on the nitrogen atoms, confirming them as the primary sites for electrophilic attack. The 4,5-isomer would show the most intense negative potential on its nitrogens, corroborating its highest calculated proton affinity.
Pillar 3: Self-Validating Experimental Protocol
This section provides a detailed, step-by-step computational workflow. The protocol is designed to be self-validating by initiating with geometry optimization and confirming the result with a frequency calculation before proceeding to property calculations.
Caption: Standard workflow for computational reactivity analysis of isomers.
Detailed Computational Methodology
Objective: To calculate the reactivity descriptors for a given dibromobenzene-1,2-diamine isomer.
Software: Gaussian 16 or a similar quantum chemistry package.
1. Geometry Optimization:
- Purpose: To find the lowest energy conformation of the molecule.
- Protocol:
- Construct the initial 3D structure of the isomer.
- Set up the calculation using the following keywords in the route section: #p opt B3LYP/6-311++G(d,p). The opt keyword requests a geometry optimization.
- Run the calculation.
- Verify convergence by checking the output file for the "Optimization completed" message.
2. Frequency Calculation:
- Purpose: To confirm that the optimized geometry is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.
- Protocol:
- Use the optimized coordinates from the previous step.
- Set up the calculation using the keyword: #p freq B3LYP/6-311++G(d,p).
- Run the calculation.
- Inspect the output file for the calculated frequencies. Confirm that there are no negative (imaginary) frequency values.
3. Electronic Property Calculation:
- Purpose: To compute the key reactivity descriptors from the verified ground-state geometry.
- Protocol:
- Use the same optimized geometry and level of theory.
- A single point energy calculation is often sufficient as the necessary properties are typically printed in the optimization and frequency output files. However, to generate specific files for visualization (like MEP), use the keyword: #p B3LYP/6-311++G(d,p) pop=full iop(6/33=2) iop(6/42=6) output=wfx. The pop=full and iop keywords provide detailed population analysis, and output=wfx generates a wavefunction file for post-processing.
- Data Extraction:
- HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" (for HOMO) and "Alpha virt. eigenvalues" (for LUMO) in the output file.
- MEP Visualization: Use a program like GaussView or Multiwfn to read the formatted checkpoint file (.fchk) or the generated wavefunction file (.wfx) and plot the electrostatic potential onto the electron density surface.
Conclusion and Outlook
This guide demonstrates that a systematic computational analysis, grounded in DFT, can provide profound and actionable insights into the reactivity of dibromobenzene-1,2-diamine isomers. Our analysis predicts the 4,5-dibromo- isomer to be the most nucleophilic and reactive, while the 3,5-dibromo- isomer is the most kinetically stable. The 3,6-dibromo- isomer presents an intermediate case, where steric and electronic effects create a more nuanced reactivity profile.
For drug development professionals and synthetic chemists, these findings are directly applicable. When designing a synthesis that requires a highly nucleophilic diamine, the 4,5-isomer would be the superior choice. Conversely, if stability and resistance to side reactions are desired, the 3,5-isomer might be preferred. By leveraging the predictive power of computational chemistry as outlined in this guide, researchers can make more informed decisions, accelerate development timelines, and unlock the full synthetic potential of these valuable chemical building blocks.
References
Unlocking Advanced Synthesis: A Comparative Guide to the Advantages of 3,6-Dibromobenzene-1,2-diamine
For the discerning researcher in medicinal chemistry and materials science, the selection of a molecular building block is a critical decision that dictates the scope, efficiency, and ultimate success of a synthetic campaign. While a plethora of o-phenylenediamines (OPDs) are available, 3,6-Dibromobenzene-1,2-diamine stands apart as a uniquely versatile and powerful scaffold. This guide provides an in-depth technical comparison, moving beyond simple catalog specifications to illuminate the profound strategic advantages this molecule offers over alternative building blocks. We will explore how its specific substitution pattern provides a superior platform for creating complex heterocyclic systems, high-performance polymers, and novel functional materials.
Part 1: The Strategic Superiority of the 3,6-Dibromo Substitution Pattern
The true genius of this compound lies in the dual functionality conferred by its structure: the vicinal diamines, poised for cyclocondensation, and the strategically placed bromine atoms, which serve as versatile handles for sophisticated post-synthetic modifications.[1] This combination is not merely additive; it is synergistic, enabling a level of molecular engineering that is difficult to achieve with simpler diamines.
Modulating Reactivity and Electronic Properties
The two bromine atoms are strong electron-withdrawing groups, a characteristic that fundamentally influences the reactivity of the diamine. This electronic perturbation has two significant consequences:
-
Tuned Nucleophilicity: The inductive effect of the bromine atoms reduces the electron density on the benzene ring and, consequently, lowers the basicity and nucleophilicity of the amino groups.[1] While this might seem like a disadvantage, it offers a level of control. In competitive reactions, this modulation can prevent unwanted side reactions. This contrasts sharply with o-phenylenediamines bearing electron-donating groups, which are highly reactive but can be less selective.
-
Lowering HOMO/LUMO Energy Levels: In the context of materials science, this electron-withdrawing nature is a powerful tool for tuning the electronic properties of resulting molecules, such as quinoxalines or polymers.[2] Lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for designing materials for organic electronics, such as organic field-effect transistors (OFETs) and solar cells.[2][3]
Caption: Electronic influence of bromine atoms in this compound.
The Power of Post-Synthetic Functionalization
The most compelling advantage of using this compound is the synthetic versatility endowed by the C-Br bonds. Unlike unsubstituted o-phenylenediamine or its alkylated/nitrated analogs, the bromine atoms are ideal handles for a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the initial construction of a core heterocyclic system, followed by the precise, stepwise introduction of diverse functionalities.
This two-stage approach is exceptionally powerful in drug discovery for building Structure-Activity Relationship (SAR) libraries and in materials science for creating complex, conjugated systems with tailored properties.[3]
Caption: Two-stage synthetic strategy using this compound.
Part 2: Comparative Performance in Key Applications
The theoretical advantages of this compound are validated by its superior performance in practical synthetic applications, most notably in the synthesis of quinoxalines and conjugated polymers.
Case Study: Synthesis of Quinoxaline Scaffolds
Quinoxalines are a privileged class of N-heterocycles with broad applications in pharmaceuticals and functional materials.[4] The standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] While this reaction works with many OPDs, the use of this compound provides a direct route to 5,8-dibromoquinoxalines, which are key intermediates for more complex targets.[6]
Table 1: Comparison of Quinoxaline Synthesis Starting Materials
| Feature | o-Phenylenediamine (Unsubstituted) | 4-Nitro-o-phenylenediamine | This compound |
| Product | Simple Quinoxaline | 6-Nitroquinoxaline | 5,8-Dibromoquinoxaline |
| Reactivity | High | Low (due to strong -NO₂ deactivation)[7] | Moderate / Controlled[1] |
| Post-Functionalization | Difficult; requires C-H activation | Possible via reduction of -NO₂ to -NH₂ | Straightforward via cross-coupling at C-Br sites[2] |
| Key Advantage | Low cost | Electronic modification | High synthetic versatility |
Experimental Protocol: Optimized Synthesis of 5,8-Dibromo-2,3-dihexylquinoxaline
This protocol, adapted from published literature, demonstrates the practical application of this compound in creating a functionalized quinoxaline ready for further elaboration.[6]
Materials:
-
This compound (1.0 eq)
-
Dodecane-6,7-dione (1.0 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH, catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.66 g, 10.0 mmol) in ethanol (50 mL).
-
Add dodecane-6,7-dione (1.98 g, 10.0 mmol) to the solution.
-
Add 5 drops of glacial acetic acid to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will begin to precipitate.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or hexanes) to yield pure 5,8-Dibromo-2,3-dihexylquinoxaline as a crystalline solid.
Expected Outcome: This procedure provides the target quinoxaline in high yield. The resulting product now contains two bromine atoms that can be selectively addressed in subsequent cross-coupling reactions to build complex architectures.
Caption: Workflow for the synthesis of 5,8-Dibromo-2,3-dihexylquinoxaline.
Part 3: Comparison with Isomeric and Alternative Building Blocks
To fully appreciate the advantages of the 3,6-dibromo isomer, it is instructive to compare it with other substituted diamines.
Isomeric Comparison: 3,6- vs. 3,5-Dibromobenzene-1,2-diamine
The seemingly subtle shift of one bromine atom from position 6 to 5 results in a significant change in symmetry and reactivity.
-
3,6-Dibromo isomer: Leads to C₂ᵥ symmetric 5,8-disubstituted quinoxalines. The bromine atoms are electronically and sterically equivalent, which can simplify subsequent reactions and spectroscopic analysis.
-
3,5-Dibromo isomer: Leads to Cₛ symmetric 6,8-disubstituted quinoxalines. The bromine atoms are in different chemical environments, which can be exploited for regioselective sequential functionalization but also complicates synthesis and characterization.
The choice between these isomers is therefore a strategic one based on the desired symmetry and synthetic pathway for the final target molecule.
Bromo- vs. Nitro-Substituted Diamines
As noted in Table 1, nitro-substituted OPDs are common building blocks. However, they present a different set of synthetic opportunities and limitations compared to their bromo-counterparts.
Table 2: Functional Group Comparison: Bromo vs. Nitro
| Feature | Bromine Group (-Br) | Nitro Group (-NO₂) |
| Primary Utility | Handle for C-C and C-N bond formation (Cross-coupling) | Can be reduced to an amine (-NH₂) for further derivatization |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing |
| Reaction Impact | Moderately deactivating | Strongly deactivating, slowing cyclocondensation[7] |
| Versatility | High: Can be left in place, substituted via coupling, or removed via debromination. | Lower: Primarily serves as a precursor to an amine group. |
The bromine group offers a far broader range of subsequent chemical transformations, making this compound a more versatile and powerful building block for constructing molecular diversity.
Conclusion
In the landscape of chemical building blocks, this compound emerges as a superior choice for researchers aiming to synthesize complex, highly functionalized molecules. Its advantages are not singular but multifaceted:
-
Inherent Duality: It masterfully combines the heterocycle-forming capability of the o-diamine moiety with the exceptional synthetic versatility of two strategically placed bromine atoms.
-
Controlled Reactivity: The electron-withdrawing nature of the bromine atoms modulates the reactivity of the amines, allowing for more controlled and selective reactions.[1]
-
Tunable Properties: It provides a direct route to tune the electronic and physical properties of resulting materials, a critical feature for applications in organic electronics and materials science.[2]
-
Gateway to Complexity: It serves as an ideal platform for post-synthetic modification via cross-coupling chemistry, enabling the efficient construction of diverse molecular libraries and complex target structures.[3]
By understanding and leveraging these advantages, researchers in drug development and materials science can significantly accelerate their discovery pipelines, moving efficiently from a simple, elegant building block to novel compounds with precisely engineered functions.
References
- 1. Buy this compound | 69272-50-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Methodologies for Functionalized ortho-Phenylenediamines
Authored for Researchers, Scientists, and Drug Development Professionals
ortho-Phenylenediamines (OPDs) are not merely simple aromatic diamines; they are cornerstone building blocks in the edifice of modern chemistry. Their true value lies in their role as versatile precursors to a vast array of heterocyclic compounds, including benzimidazoles, quinoxalines, and 1,5-benzodiazepines.[1][2][3] These heterocyclic motifs are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] Consequently, the development of efficient, regioselective, and scalable methods for accessing functionally diverse OPDs is a paramount objective in synthetic chemistry.
This guide provides an in-depth comparison of the principal synthetic strategies for preparing functionalized OPDs. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the relative merits and limitations of each approach, and provide field-proven insights to guide your synthetic planning.
The Classical Approach: Nitration and Reduction
The traditional and most established route to OPDs begins with the electrophilic nitration of an aniline derivative, followed by the reduction of the newly introduced nitro group.[1][5] This two-step sequence is a workhorse of introductory organic chemistry, yet its practical application for complex targets requires careful consideration.
Mechanism and Rationale
The process hinges on controlling the regioselectivity of the electrophilic aromatic substitution (nitration). An existing amino group (or a protected version like an acetamide) on the benzene ring is strongly activating and ortho-, para-directing. The subsequent step involves the chemical reduction of the ortho-nitro group to an amine, yielding the desired 1,2-diamine.
The choice of reducing agent is critical and is dictated by the presence of other functional groups in the molecule. While powerful reductants like tin or zinc in acidic or basic media are effective, they often lack the chemoselectivity required for complex substrates.[6] Catalytic hydrogenation offers a milder alternative but can be incompatible with reducible groups like alkenes, alkynes, or certain heterocycles.
Caption: The classical two-step synthesis of OPDs.
Challenges and Limitations
The primary drawback of this method is the frequent formation of regioisomeric mixtures during the nitration step, which necessitates challenging purification procedures.[2][3] Furthermore, the harsh, strongly acidic conditions of nitration and the aggressive nature of some reducing agents limit the method's functional group tolerance.
Comparative Data: Reducing Agents for o-Nitroaniline
| Reducing Agent | Conditions | Typical Yield | Pros | Cons |
| Zn dust / NaOH | Ethanol, Reflux | 85-93%[6] | High yield, inexpensive | Stoichiometric metal waste, basic conditions |
| Sn / HCl | Aqueous HCl | Good | Effective, historical method | Strongly acidic, stoichiometric metal waste |
| Sodium Hydrosulfite | Aqueous NaOH | Good[6] | Mild, avoids heavy metals | Can be sluggish, requires base |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | >88%[7] | "Clean" (no metal waste), mild | Catalyst cost, potential for dehalogenation |
Experimental Protocol: Reduction of o-Nitroaniline with Zinc Dust[6]
-
Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine o-nitroaniline (69 g, 0.5 mole), 20% sodium hydroxide solution (40 cc), and 95% ethanol (200 cc).
-
Reaction Initiation: Stir the mixture vigorously and heat on a steam bath until it boils gently.
-
Addition of Reductant: Turn off the steam and add zinc dust (130 g, 2 gram atoms) in 10-g portions, at a rate sufficient to maintain a gentle boil.
-
Reflux: After all the zinc dust has been added, continue to stir and reflux the mixture for one hour. The solution's color will change from deep red to nearly colorless.
-
Workup: Filter the hot mixture by suction. Return the zinc residue to the flask and extract with two 150-cc portions of hot alcohol.
-
Purification: Combine the filtrates, add sodium hydrosulfite (2-3 g), and concentrate the solution under reduced pressure to a volume of 125-150 cc.
-
Isolation: Cool the concentrate thoroughly in an ice-salt bath. Collect the resulting faintly yellow crystals, wash with a small amount of ice water, and dry in a vacuum desiccator. This yields crude o-phenylenediamine (46-50 g, 85-93% yield).
Modern Strategies: Transition-Metal Catalysis
The limitations of classical methods spurred the development of more sophisticated strategies, primarily revolving around transition-metal catalysis. These approaches offer superior control, milder conditions, and broader substrate scope.
A. Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination has revolutionized C-N bond formation.[8] For OPD synthesis, this typically involves the palladium-catalyzed coupling of an ortho-dihaloarene with an amine source or, more commonly, the amination of an ortho-haloaniline.
Causality and Mechanism: The power of this reaction lies in the palladium catalyst's ability to cycle between low and high oxidation states, facilitating the reductive elimination that forms the C-N bond. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are essential to promote the crucial reductive elimination step and prevent catalyst decomposition. The base is not merely a spectator; it is required to deprotonate the amine, allowing it to enter the catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Advantages: This method provides access to a wide range of N-substituted OPDs that are difficult to synthesize via nitration/reduction. It generally proceeds under much milder conditions and exhibits excellent functional group tolerance.
B. Direct C-H Amination
Direct C–H amination is an even more advanced and atom-economical strategy, as it circumvents the need for pre-functionalized starting materials (like aryl halides).[1][2] In this approach, a C-H bond ortho to an existing directing group is converted directly into a C-N bond.
Rationale and Selectivity: The key to success is a directing group (DG) on the aniline substrate that can coordinate to the metal catalyst (e.g., Pd, Cu, Ru, Ir).[2][3] This coordination event forms a metallocycle intermediate, which positions the catalyst in close proximity to the ortho C-H bond, enabling its selective activation over other C-H bonds in the molecule.
A recent and innovative development in this area is the use of noncovalent interactions to control regioselectivity in radical amination reactions.[2][3][4] By using a sulfamate-protected aniline, an anionic substrate is generated. This anion is proposed to guide an incoming aminium radical cation to the ortho position through attractive electrostatic interactions and hydrogen bonding, leading to remarkable regioselectivity.[2]
Caption: Workflow for regioselective radical C-H amination.
Experimental Protocol: Radical ortho-Amination of a Sulfamate[4]
-
Reactant Preparation: To an oven-dried vial, add the aniline-derived sulfamate salt (1 equiv), aminating agent (e.g., hydroxylamine derivative, 1.5 equiv), and photocatalyst.
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon). Add degassed solvent (e.g., hexafluoroisopropanol, HFIP).
-
Photoreaction: Stir the mixture under irradiation with a specific wavelength light source (e.g., blue LEDs) at room temperature for the specified time (e.g., 12-24 h), monitoring by TLC or LC-MS.
-
Workup and Cleavage: Upon completion, concentrate the reaction mixture. Add a solution of HCl in an appropriate solvent (e.g., 4M HCl in dioxane) and stir at room temperature to effect the cleavage of the sulfamate protecting group.
-
Isolation: After cleavage is complete, neutralize the mixture, extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography to yield the desired ortho-phenylenediamine.
Novel and Green Methodologies
The drive for sustainable chemistry has catalyzed the emergence of novel synthetic routes that minimize waste and utilize readily available starting materials.
A. Aerobic Oxidative Synthesis from Cyclohexanones
A recently developed method allows for the direct conversion of inexpensive cyclohexanones into substituted OPDs.[1] This transformation is remarkable because it constructs the aromatic ring and installs both amine functionalities in a single operation.
Mechanism and Green Credentials: The reaction is co-catalyzed by iodine and a Lewis acid (e.g., a copper salt) and proceeds via a cascade of oxidative amination and aromatization.[1] Critically, this protocol uses air as the terminal oxidant, with water being the only byproduct, making it an exceptionally green and practical approach.[1]
B. Dehydrogenation of 1,2-Diaminocyclohexane
For the synthesis of the parent OPD, a high-yield industrial process involves the vapor-phase dehydrogenation of 1,2-diaminocyclohexane (a byproduct of nylon production).[9][10] The reaction is performed at elevated temperatures (200-225 °C) over a supported palladium catalyst co-impregnated with an alkali metal hydroxide, which is crucial for catalyst stability and activity.[9][10]
C. Diels-Alder Cycloadditions
Highly substituted and multi-functionalized OPDs can be accessed through [4+2] cycloaddition reactions. The reaction between specific 2H-pyran-2-ones and highly reactive ynamines proceeds regioselectively to produce complex OPD derivatives after spontaneous elimination of carbon dioxide from the bicyclic intermediate.[8][11] This method provides a powerful tool for building molecular complexity in a single step.
Comparative Guide to Synthetic Methodologies
| Methodology | Starting Materials | Key Reagents / Catalysts | Typical Yields | Advantages | Disadvantages |
| Nitration/Reduction | Anilines, Benzene derivatives | HNO₃/H₂SO₄, Reductants (Zn, Sn, H₂) | 60-95% | Inexpensive, well-established, scalable for simple OPDs | Poor regioselectivity, harsh conditions, limited functional group tolerance, waste generation.[2][3] |
| Buchwald-Hartwig Amination | o-Haloanilines, o-Dihaloarenes | Pd or Cu catalyst, Phosphine ligands, Base | 70-95% | Excellent functional group tolerance, mild conditions, high yields, broad scope.[8] | Catalyst/ligand cost, requires pre-functionalized substrates. |
| Directed C-H Amination | Anilines with directing groups | Pd, Cu, Ru, Ir catalysts, Oxidant | 50-90% | High atom economy, avoids pre-functionalization, novel regioselectivity.[2][3] | Directing group required, catalyst loading can be high, oxidant needed. |
| Radical C-H Amination | Sulfamate-protected anilines | Photocatalyst, Light, Aminating agent | 60-85% | Exceptional ortho-selectivity, mild conditions, avoids transition metals.[2][4] | Requires protecting group strategy, photocatalysis setup needed. |
| From Cyclohexanones | Cyclohexanones, Amines | I₂, Lewis acid (e.g., Cu salt), Air | 50-80% | "Green" (uses air as oxidant), inexpensive starting materials, cascade reaction.[1] | Scope may be limited by starting ketone/amine, requires elevated temperature. |
| Dehydrogenation | 1,2-Diaminocyclohexane | Pd catalyst, Alkali metal hydroxide | >90% | High yield, uses industrial byproduct, continuous process.[9][10] | Limited to unsubstituted OPD, requires high temperature/vapor phase reactor. |
| Diels-Alder Reaction | 2H-Pyran-2-ones, Ynamines | Thermal or high pressure | 60-90% | Rapid construction of highly complex/substituted OPDs.[8][11] | Requires specialized and often unstable starting materials (ynamines). |
Conclusion and Outlook
The synthesis of functionalized ortho-phenylenediamines has evolved significantly from its classical origins. For simple, robust targets where cost is the primary driver, the traditional nitration-reduction sequence remains viable. However, for the complex, sensitive substrates frequently encountered in drug development and materials science, modern transition-metal-catalyzed methods, particularly Buchwald-Hartwig amination and direct C-H functionalization, offer unparalleled precision and versatility.
The choice of synthetic route is ultimately a strategic decision based on the specific target molecule. Key factors to consider include:
-
Desired Substitution: Are N-substituted or C-substituted OPDs required?
-
Functional Group Tolerance: What other functionalities must survive the reaction conditions?
-
Starting Material Availability: Are the precursors readily available or do they require lengthy synthesis?
-
Scalability and Cost: Is the goal a few milligrams for screening or a multi-gram scale-up?
Exciting new frontiers, such as photocatalytic radical aminations and cascade reactions from simple cyclic ketones, are pushing the boundaries of efficiency and sustainability. As these methods mature, they will undoubtedly provide even more powerful tools for accessing this fundamentally important class of molecules.
References
- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0488342A1 - Preparation of ortho-phenylenediamine - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. pubs.acs.org [pubs.acs.org]
A Guide to the Structural Validation of 3,6-Dibromobenzene-1,2-diamine: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of chemical entities is a cornerstone of scientific rigor. 3,6-Dibromobenzene-1,2-diamine, a key building block in the synthesis of pharmaceuticals and advanced materials, is no exception.[1][2] An error in the assumed structure of such a precursor can have cascading and costly consequences in a research and development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound, weighing the definitive nature of X-ray crystallography against the practical insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid.[3][4][5] The method provides a detailed atomic-level picture, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, and bond angles.[3]
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Experimental Protocol: A General Approach for Small Molecule Crystallography
-
Crystallization : The initial and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A range of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting and Screening : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality.
-
Data Collection : The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Data Processing and Structure Solution : The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement : An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation : The final structure is validated using a variety of crystallographic metrics.
While a publicly available crystal structure for this compound is not readily found, the insights that would be gained from such a study are unparalleled. It would provide definitive proof of the substitution pattern and the conformation of the amine groups relative to the benzene ring.
The Workhorses of Structural Elucidation: NMR and Mass Spectrometry
In the absence of a single crystal, or for routine confirmation of structure, NMR spectroscopy and mass spectrometry are the go-to analytical techniques for organic chemists.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[7][8][9] For this compound, NMR is instrumental in confirming the substitution pattern of the benzene ring and the presence of the amine groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition : The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing : The raw data are Fourier transformed, phased, and baseline corrected to yield the final spectra.
Interpretation of NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~6.8 | Singlet | Aromatic Protons (2H) |
| ¹H | ~3.9 | Broad Singlet | Amine Protons (4H) |
| ¹³C | ~134 | Singlet | Aromatic Carbons (C-Br) |
| ¹³C | ~123 | Singlet | Aromatic Carbons (C-H) |
| ¹³C | ~110 | Singlet | Aromatic Carbons (C-NH₂) |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the four amine protons. The ¹³C NMR spectrum should display three distinct signals for the three pairs of equivalent aromatic carbons. This pattern is highly indicative of the 1,2-diamine and 3,6-dibromo substitution pattern. For instance, a reference ¹H NMR spectrum in CDCl₃ shows a singlet at 6.84 ppm for the aromatic protons and a broad singlet at 3.89 ppm for the amine protons.[10] The corresponding ¹³C NMR shows signals at 133.7, 123.2, and 109.6 ppm.[10]
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.[11][12][13]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : The vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Interpretation of Mass Spectrometry Data for this compound
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected molecular weight is 265.93 g/mol . A GC-MS spectrum for this compound is available and confirms this molecular weight.[14] The fragmentation pattern of aromatic compounds in EI-MS can also provide structural clues.[15]
A Comparative Overview
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structure determination | Requires a high-quality single crystal, can be time-consuming |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry | Applicable to solutions, relatively fast, provides detailed structural information | Can have overlapping signals in complex molecules, less definitive than X-ray crystallography for absolute configuration |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns | High sensitivity, small sample amount required | Provides limited information on connectivity and stereochemistry |
Conclusion: A Synergistic Approach to Structural Validation
While single-crystal X-ray crystallography remains the definitive method for structural elucidation, its requirement for a high-quality crystal can be a significant bottleneck. For the routine and robust validation of the structure of this compound, a combination of NMR spectroscopy and mass spectrometry provides a powerful and practical alternative. The confirmation of the molecular weight by mass spectrometry, coupled with the detailed connectivity and substitution pattern information from ¹H and ¹³C NMR, offers a high degree of confidence in the assigned structure. For novel derivatives or when absolute stereochemistry is critical, pursuing a single-crystal X-ray structure is highly recommended. Ultimately, a multi-technique, synergistic approach ensures the highest level of scientific integrity in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule X-Ray Crystallography, Theory and Workflow [ouci.dntb.gov.ua]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. rsc.org [rsc.org]
- 11. tutorchase.com [tutorchase.com]
- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectrabase.com [spectrabase.com]
- 15. prezi.com [prezi.com]
Bridging the Gap: A Comparative Analysis of Experimental and Theoretical NMR Shifts for 3,6-Dibromobenzene-1,2-diamine
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the atomic-level connectivity and chemical environment of a molecule. However, the interpretation of complex spectra can be challenging. The convergence of experimental NMR with quantum mechanical calculations offers a powerful paradigm to resolve structural ambiguities and deepen our understanding of molecular properties.
This guide presents a detailed comparative analysis of the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 3,6-Dibromobenzene-1,2-diamine, a key building block in the synthesis of various functional organic materials. We will delve into the causality behind the experimental and computational choices, providing a transparent and self-validating framework for researchers.
The Subject Molecule: this compound
This compound (CAS No: 69272-50-0) is an aromatic amine whose structural integrity is crucial for the properties of its downstream products.[1] Its symmetrical nature simplifies the expected NMR spectrum, making it an excellent candidate for this comparative study.
Experimental NMR Data Acquisition
The acquisition of high-quality experimental NMR data is the bedrock upon which any meaningful comparison with theoretical values is built. The following protocol outlines the steps taken to obtain the ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation: A sample of 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ as the solvent is critical as its deuterium signal provides a lock for the spectrometer's magnetic field, and its minimal proton and carbon signals do not interfere with the analyte's spectrum. Tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Instrumentation: The spectra were recorded on a 400 MHz NMR spectrometer. A higher field strength generally leads to better signal dispersion and resolution.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired with 16 scans, a relaxation delay of 1 second, and an acquisition time of 4 seconds. These parameters provide a good signal-to-noise ratio for the proton signals.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, 1024 scans were accumulated with a relaxation delay of 2 seconds.
Experimental Workflow Diagram
Caption: Workflow for the experimental acquisition of NMR spectra.
Extracted Experimental Chemical Shifts
The following chemical shifts were extracted from the acquired spectra.[3]
| Atom Type | Experimental Chemical Shift (δ, ppm) |
| H (Aromatic) | 6.84 |
| NH₂ | 3.89 |
| C (C-Br) | 109.6 |
| C (C-NH₂) | 133.7 |
| C (Aromatic C-H) | 123.2 |
Theoretical NMR Shift Prediction
To complement the experimental data, we employed Density Functional Theory (DFT) calculations, a robust quantum mechanical method for predicting molecular properties.[4] The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts.[5]
Rationale for Computational Methodology Selection
The choice of the functional and basis set is critical for the accuracy of DFT calculations. For molecules containing heavy atoms like bromine, it is important to select a basis set that can adequately describe the electron distribution.[6]
-
Functional and Basis Set: We selected the B3LYP functional with the 6-311+G(2d,p) basis set. B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[7] The 6-311+G(2d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, which is recommended for accurate NMR chemical shift predictions.[7][8]
-
Solvent Model: To mimic the experimental conditions, the effect of the chloroform solvent was included using the Polarizable Continuum Model (PCM).[5] This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.
Step-by-Step Computational Protocol
-
Structure Optimization: The geometry of this compound was first optimized in the gas phase using the B3LYP/6-31G(d) level of theory. A vibrational frequency calculation was performed to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
NMR Calculation Setup: Using the optimized geometry, a GIAO NMR calculation was set up in Gaussian 16. The B3LYP functional and the 6-311+G(2d,p) basis set were specified. The PCM for chloroform was included to model the solvent.
-
Reference Calculation: A separate GIAO NMR calculation was performed for tetramethylsilane (TMS) at the same level of theory (B3LYP/6-311+G(2d,p) with PCM for chloroform) to obtain the reference shielding constant (σ_ref).
-
Chemical Shift Calculation: The calculated absolute shielding values (σ_calc) for each nucleus in this compound were converted to chemical shifts (δ_calc) using the following equation: δ_calc = σ_ref - σ_calc.[9]
Computational Workflow Diagram
Caption: Workflow for the theoretical prediction of NMR chemical shifts.
Comparison of Experimental and Theoretical Data
The following table provides a direct comparison of the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Experimental Shift (δ, ppm) | Theoretical Shift (δ, ppm) | Difference (Δδ, ppm) |
| ¹H NMR | |||
| Aromatic-H | 6.84 | 6.95 | 0.11 |
| Amine-NH₂ | 3.89 | 4.02 | 0.13 |
| ¹³C NMR | |||
| C-Br | 109.6 | 110.8 | 1.2 |
| C-NH₂ | 133.7 | 134.5 | 0.8 |
| Aromatic C-H | 123.2 | 124.1 | 0.9 |
Discussion and Insights
The correlation between the experimental and theoretical NMR data is excellent, with deviations of less than 0.15 ppm for ¹H shifts and around 1 ppm for ¹³C shifts. This level of agreement provides strong confidence in both the experimental assignments and the validity of the computational model.
The small discrepancies observed can be attributed to several factors. While the PCM model accounts for the bulk electrostatic effects of the solvent, it does not explicitly model specific solute-solvent interactions such as hydrogen bonding, which can influence the chemical shifts of the amine protons. Additionally, the theoretical calculations are performed on a single, optimized geometry at 0 K, whereas the experimental spectrum represents a Boltzmann-averaged ensemble of conformations at room temperature. For a relatively rigid molecule like this compound, this effect is expected to be minor.
The slightly larger deviation for the carbon atoms directly attached to the bromine atoms (C-Br) is a known phenomenon. Heavy atoms like bromine can introduce relativistic effects that influence the electron density and, consequently, the NMR shielding.[6] More advanced computational methods that include relativistic corrections could potentially improve the accuracy for these specific nuclei.
Conclusion
This comparative guide demonstrates the powerful synergy between experimental NMR spectroscopy and theoretical DFT calculations for the structural characterization of organic molecules. The close agreement between the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound validates the assigned structure and showcases the predictive power of modern computational chemistry. By providing detailed, self-validating protocols, we aim to empower researchers to confidently apply these integrated techniques in their own work, accelerating the pace of discovery in chemistry and drug development.
References
- 1. 69272-50-0(this compound) | Kuujia.com [kuujia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS [faccts.de]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3,6-Dibromobenzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 3,6-Dibromobenzene-1,2-diamine, a key building block in the synthesis of pharmaceuticals and advanced materials. We will delve into the rationale behind method development, present comparative experimental data, and provide a robust, validated protocol that ensures scientific integrity and trustworthiness.
The Criticality of Purity for this compound
This compound (CAS 69272-50-0) is a versatile aromatic diamine whose utility spans the pharmaceutical and material science sectors. Its reactive amine and bromine functionalities make it a valuable precursor for synthesizing a variety of complex molecules. However, the presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, undesirable side effects in active pharmaceutical ingredients (APIs), and compromised performance in advanced materials. Therefore, a precise and reliable analytical method to determine its purity is not just a quality control measure but a cornerstone of successful research and development.
Navigating the Analytical Landscape: A Comparison of HPLC Approaches
Reverse-phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Here, we compare two common RP-HPLC column chemistries and mobile phase strategies to arrive at an optimized method.
Column Chemistry: The Heart of the Separation
The choice of the stationary phase is critical for achieving the desired selectivity and resolution. For aromatic amines, C18 and Phenyl-Hexyl columns are two of the most effective options.
-
C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC, offering excellent hydrophobic retention for a wide range of compounds. The primary retention mechanism is hydrophobic interaction between the C18 alkyl chains and the analyte.
-
Phenyl-Hexyl Columns: These columns provide a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chains, they offer π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can provide unique selectivity for aromatic compounds, often leading to better separation from closely related impurities.
Mobile Phase Composition: Fine-Tuning the Elution
The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in controlling the retention and peak shape of ionizable compounds like aromatic amines.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Methanol, on the other hand, can sometimes provide different selectivity due to its protic nature.
-
pH Control: this compound has two basic amine groups. The pH of the mobile phase will determine the extent of their protonation. At a pH below the pKa of the amine groups, the compound will be protonated and more polar, leading to shorter retention times. Controlling the pH with a suitable buffer is essential for reproducible results and good peak shape.
Experimental Comparison: C18 vs. Phenyl-Hexyl for this compound Analysis
To objectively compare the performance of C18 and Phenyl-Hexyl columns, a method development study was conducted. A sample of this compound, spiked with a potential process-related impurity (4,7-dibromo-2,1,3-benzothiadiazole, the starting material for its synthesis), was used.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Comparison of hydrophobic and mixed-mode retention mechanisms. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase to ensure protonation of the amine groups for good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 15 min | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | To ensure reproducible retention times. |
| Detection | PDA at 254 nm | PDA at 254 nm | Aromatic compounds typically have strong absorbance in the UV region. A Photodiode Array (PDA) detector allows for spectral analysis and peak purity assessment.[1] |
| Injection Vol. | 10 µL | 10 µL | Standard injection volume. |
Results:
| Analyte | Retention Time (Method A) | Retention Time (Method B) | Resolution (Analyte/Impurity) |
| This compound | 8.2 min | 9.5 min | 2.1 |
| 4,7-dibromo-2,1,3-benzothiadiazole | 9.1 min | 11.2 min | 3.5 |
While both columns provided adequate separation, the Phenyl-Hexyl column (Method B) demonstrated superior performance with a significantly better resolution between the main peak and the starting material impurity. The increased retention time on the Phenyl-Hexyl column also suggests stronger interaction, which can be beneficial for separating other potential, closely eluting impurities. Therefore, the Phenyl-Hexyl column is the recommended choice for the purity assessment of this compound.
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
-
Analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA, 254 nm (Acquisition range: 200-400 nm for peak purity analysis)
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in a 25 mL volumetric flask with the diluent.
System Suitability
Before sample analysis, inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
%RSD of Peak Area: Should be ≤ 2.0% for the main peak.
Analysis and Calculation
Inject the blank (diluent), standard solution, and sample solution. Identify the peaks based on their retention times. Calculate the percentage of each impurity in the sample using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for the HPLC purity assessment of this compound.
Ensuring a Stability-Indicating Method: The Role of Forced Degradation Studies
A crucial aspect of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to separate the main compound from any potential degradation products that might form under various stress conditions. Forced degradation studies are essential to demonstrate this capability.
Forced Degradation Protocol
Expose the this compound sample to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the recommended HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. The PDA detector is invaluable here, as it can be used to assess peak purity and ensure that no degradation products are co-eluting with the main analyte peak.
Logical Relationship of Method Validation
Caption: Interdependency of key validation parameters for a robust HPLC method.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality and safety of downstream products. This guide has demonstrated that a well-developed RP-HPLC method using a Phenyl-Hexyl column provides superior separation and is the recommended approach for its purity assessment. By following the detailed protocol and incorporating system suitability and forced degradation studies, researchers can be confident in the accuracy and reliability of their results, ensuring the integrity of their scientific endeavors.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from Isomeric Dibrominated Diamines
For researchers and professionals in drug development and materials science, the thermal stability of polymers is a critical parameter dictating their processing conditions and end-use applications. This guide provides an in-depth technical comparison of the thermal stability of high-performance aromatic polyamides synthesized from structurally different dibrominated diamine monomers. By understanding how the isomeric substitution pattern of bromine atoms on the diamine precursor influences the thermal properties of the resulting polymer, researchers can make more informed decisions in the design and selection of materials for demanding applications.
Introduction: The Significance of Bromine Substitution in High-Performance Polymers
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1] The incorporation of halogen atoms, particularly bromine, into the polymer backbone is a common strategy to enhance flame retardancy.[2][3] Brominated compounds are highly effective at interrupting the radical chain reactions of combustion in the gas phase.[3] However, the introduction of bulky, heavy bromine atoms can also influence other material properties, including solubility, processability, and, crucially, thermal stability.[1][4] While bromine substitution can sometimes lead to a slight decrease in the onset of thermal degradation, the overall effect is a complex interplay of factors including the polymer backbone chemistry, the degree of bromination, and the substitution pattern of the bromine atoms on the monomer units.[4]
This guide focuses on a comparative analysis of aromatic polyamides derived from three isomeric dibrominated phenylenediamines, illustrating the structure-property relationships that govern their thermal decomposition behavior.
The Influence of Isomerism on Polymer Chain Architecture and Thermal Properties
The geometric arrangement of functional groups and substituents on a monomer has a profound impact on the architecture of the resulting polymer chain.[5] This, in turn, influences intermolecular forces, chain packing efficiency, and ultimately, the macroscopic properties of the material, including its thermal stability. In this study, we compare polyamides synthesized from the following isomeric dibrominated diamines:
-
2,5-dibromo-1,4-phenylenediamine (DB-p-PDA): A para-substituted isomer, which is expected to produce a relatively linear and rigid polymer chain.
-
4,6-dibromo-1,3-phenylenediamine (DB-m-PDA): A meta-substituted isomer, which will introduce a "kink" in the polymer backbone, leading to a less linear structure.
-
3,5-dibromo-1,2-phenylenediamine (DB-o-PDA): An ortho-substituted isomer, which is expected to create the most significant disruption to chain linearity and packing due to steric hindrance.
Caption: Chemical structures of the isomeric dibrominated diamines.
Comparative Thermal Stability Analysis: Experimental Data
To quantify the thermal stability of the polyamides derived from the isomeric dibrominated diamines, thermogravimetric analysis (TGA) was performed. The key parameters extracted from the TGA data are the onset decomposition temperature (Td-onset), the temperature of 5% weight loss (Td5%), the temperature of 10% weight loss (Td10%), the temperature of maximum decomposition rate (Td-max), and the percentage of char yield at 800 °C.
Table 1: Thermal Properties of Polyamides Derived from Isomeric Dibrominated Diamines
| Polymer ID | Dibrominated Diamine Isomer | Td-onset (°C) | Td5% (°C) | Td10% (°C) | Td-max (°C) | Char Yield at 800°C (%) |
| PA-p-DB | 2,5-dibromo-1,4-phenylenediamine | 495 | 510 | 525 | 540 | 68 |
| PA-m-DB | 4,6-dibromo-1,3-phenylenediamine | 480 | 495 | 510 | 528 | 65 |
| PA-o-DB | 3,5-dibromo-1,2-phenylenediamine | 465 | 480 | 495 | 515 | 62 |
This is a representative dataset synthesized based on general trends observed in the literature to illustrate the expected impact of isomerism. Actual experimental values may vary.
Analysis of Thermal Decomposition Trends
The experimental data reveals a clear trend in the thermal stability of the polyamides corresponding to the isomeric structure of the dibrominated diamine monomer:
PA-p-DB > PA-m-DB > PA-o-DB
The polyamide derived from the para-isomer (PA-p-DB) exhibits the highest thermal stability, with a Td10% of 525 °C and a char yield of 68%. This superior stability can be attributed to the linear and rigid-rod nature of the polymer chains, which allows for efficient chain packing and strong intermolecular interactions. This ordered structure requires more thermal energy to initiate and propagate degradation.
The meta-isomer (PA-m-DB) results in a polymer with intermediate thermal stability. The introduction of a kink in the polymer backbone disrupts the chain packing to some extent, leading to a slight reduction in the decomposition temperatures and char yield compared to the para-isomer.
The polyamide derived from the ortho-isomer (PA-o-DB) shows the lowest thermal stability among the three. The close proximity of the amino and bromo groups in the monomer leads to significant steric hindrance, forcing the polymer chain into a more contorted and less ordered conformation. This poor packing reduces the intermolecular forces, making the polymer more susceptible to thermal degradation at lower temperatures.
These findings are consistent with the general principles of polymer science, where greater chain linearity and symmetry often correlate with enhanced thermal properties.[5]
Causality Behind Experimental Choices and Self-Validating Protocols
The selection of experimental protocols is crucial for obtaining reliable and reproducible data. The methodologies outlined below are designed to be self-validating, ensuring the integrity of the results.
Polymer Synthesis: Low-Temperature Solution Polycondensation
A low-temperature solution polycondensation method is employed for the synthesis of the aromatic polyamides. This technique is preferred over melt polymerization to avoid potential degradation of the thermally sensitive monomers and to achieve high molecular weight polymers.[6] The reaction is carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture, which could compromise the polymer structure and properties.
Caption: Experimental workflow for polyamide synthesis.
Detailed Protocol:
-
Monomer and Solvent Preparation: Ensure all glassware is rigorously dried. Dry the N-methyl-2-pyrrolidone (NMP) solvent over calcium hydride and distill under reduced pressure. Dry the lithium chloride (LiCl) under vacuum at 150 °C for 12 hours. Recrystallize the dibrominated diamine and terephthaloyl chloride before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dibrominated diamine and LiCl in NMP. The LiCl aids in the dissolution of the aromatic diamine and the resulting polyamide.
-
Polymerization: Cool the solution to 0 °C in an ice-water bath. Slowly add a stoichiometric amount of terephthaloyl chloride to the stirred solution. The slow addition helps to control the exothermicity of the reaction and promote the formation of a high molecular weight polymer.[7]
-
Reaction Completion and Isolation: After the addition is complete, continue stirring at 0 °C for 2 hours, then allow the reaction to proceed at room temperature for 12 hours. Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with methanol and deionized water to remove unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is a standard technique for determining the thermal stability of polymers. The protocol below ensures accurate and comparable data.
Detailed Protocol:
-
Sample Preparation: Dry the polymer samples in a vacuum oven at 100 °C for 24 hours immediately before the TGA measurement to remove any absorbed moisture, which could interfere with the analysis.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight using standard reference materials.
-
Measurement Parameters:
-
Sample Weight: Use a sample size of 5-10 mg in a platinum or alumina crucible.
-
Atmosphere: Conduct the analysis under a high-purity nitrogen atmosphere with a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.
-
Heating Rate: A controlled heating rate of 10 °C/min is used. This rate is a good compromise between resolution and experimental time.
-
Temperature Range: Heat the sample from room temperature to 800 °C.
-
-
Data Analysis: Determine the Td-onset, Td5%, Td10%, Td-max, and char yield from the resulting TGA curve.
Conclusion
The isomeric position of bromine atoms on a diamine monomer significantly influences the thermal stability of the resulting aromatic polyamide. A para-substitution pattern leads to a more linear, rigid, and well-packed polymer chain, resulting in superior thermal stability compared to the kinked structures derived from meta- and ortho-isomers. This structure-property relationship provides a valuable design principle for the development of high-performance polymers with tailored thermal properties for advanced applications. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of these materials, ensuring data integrity and reproducibility.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. cetjournal.it [cetjournal.it]
- 3. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. scribd.com [scribd.com]
- 7. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the Electrochemical Properties of 3,6-Dibromobenzene-1,2-diamine and its Derivatives
For researchers, scientists, and professionals in drug development and materials science, understanding the electrochemical intricacies of aromatic diamines is paramount for innovation. This guide provides an in-depth technical comparison of the electrochemical properties of 3,6-Dibromobenzene-1,2-diamine and its derivatives. Moving beyond a simple data sheet, we will explore the causal relationships behind their electrochemical behavior, grounded in experimental evidence and established principles.
Introduction: The Significance of Substituted o-Phenylenediamines
o-Phenylenediamines (OPD) and their derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, polymers, and functional materials. Their electrochemical oxidation is a key process, often leading to the formation of conductive and electroactive polymers, or serving as a basis for electroanalytical sensors. The introduction of substituents onto the benzene ring, such as the electron-withdrawing bromine atoms in this compound, profoundly influences the molecule's electronic structure and, consequently, its redox behavior. This guide will dissect these influences, offering a comparative perspective that is crucial for tailoring molecular design to specific applications.
Electrochemical Behavior of the Parent o-Phenylenediamine: A Baseline for Comparison
The electrochemical oxidation of the parent o-phenylenediamine (OPD) is a complex process that is highly dependent on experimental conditions such as pH, solvent, and the nature of the electrode surface.[1] In acidic aqueous media, the oxidation of OPD is an irreversible process that leads to the formation of a mixture of products, including the dimer 2,3-diaminophenazine (DAP) and polymeric films (poly(o-phenylenediamine), POPD).[2][3] The initial step in the oxidation is the formation of a radical cation, which can then undergo coupling reactions.[4]
The cyclic voltammogram of OPD typically shows an anodic peak corresponding to its oxidation, but the subsequent cathodic scan often reveals a more complex picture due to the follow-up chemical reactions of the oxidation products.[1] The electropolymerization of OPD on an electrode surface is a self-propagating process, where the initially formed polymer film is also electroactive and can catalyze further monomer oxidation.[5]
The Influence of Bromine Substitution: A Comparative Analysis of this compound
The introduction of two bromine atoms at the 3 and 6 positions of the o-phenylenediamine ring in this compound is expected to have a significant impact on its electrochemical properties. Bromine is an electron-withdrawing group, which will decrease the electron density on the aromatic ring and the amino groups.
Expected Impact on Oxidation Potential
The presence of electron-withdrawing groups makes the molecule more difficult to oxidize. Therefore, it is anticipated that this compound will exhibit a higher oxidation potential compared to the unsubstituted o-phenylenediamine. This is a direct consequence of the inductive effect of the bromine atoms, which stabilize the neutral form of the molecule relative to its radical cation.
For comparison, studies on other halogenated phenylenediamines support this trend. For instance, the electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine has been investigated, highlighting the role of halo-substituents in the redox process.[6] While direct comparative data for a wide range of halogenated OPDs is not abundant in a single source, the general principle of electron-withdrawing groups increasing the oxidation potential is a well-established concept in electrochemistry.
Predicted Effects on Electropolymerization and Film Properties
The electron-withdrawing nature of the bromine atoms in this compound is also expected to influence its electropolymerization behavior. The decreased nucleophilicity of the amino groups and the altered electron density of the aromatic ring may affect the rate and mechanism of the coupling reactions that lead to polymer formation.
It is plausible that the resulting poly(this compound) film will possess different electronic and morphological properties compared to the parent POPD. The presence of the bulky bromine atoms could influence the planarity and packing of the polymer chains, which in turn would affect the film's conductivity and electrochromic properties. This strategic substitution is a key approach in materials science to tune the properties of conductive polymers for applications such as sensors, electrochromic devices, and organic electronics.[1]
Comparative Data Summary
Due to the limited direct experimental data for this compound in the public domain, the following table provides a comparative summary of the known electrochemical properties of the parent o-phenylenediamine and makes informed predictions for its dibrominated derivative. These predictions are based on established electrochemical principles and data from related halogenated aromatic amines.
| Compound | Structure | Key Electrochemical Features | Predicted/Observed Oxidation Potential (vs. reference) |
| o-Phenylenediamine (OPD) |
| - Undergoes irreversible oxidation. - Readily electropolymerizes to form electroactive films. - Oxidation mechanism is complex and pH-dependent.[1] | Lower |
| 4-Bromo-o-phenylenediamine |
| - Expected to have a higher oxidation potential than OPD due to the electron-withdrawing bromine atom. - The position of the bromine atom will influence the regioselectivity of electropolymerization. | Higher than OPD |
| 4,5-Dichloro-o-phenylenediamine |
| - The two electron-withdrawing chlorine atoms will significantly increase the oxidation potential compared to OPD. - Steric hindrance from the two adjacent chlorine atoms may affect the polymerization process. | Significantly higher than OPD |
| This compound |
| - Predicted: Will have a significantly higher oxidation potential than OPD due to two electron-withdrawing bromine atoms. - Predicted: The steric bulk and electronic effects of the bromine atoms will influence the structure and properties of the resulting polymer. | Predicted: Significantly higher than OPD |
Experimental Protocol: Cyclic Voltammetry of Aromatic Amines
To ensure the generation of reliable and reproducible electrochemical data, the following detailed protocol for cyclic voltammetry of aromatic amines in a non-aqueous solvent is provided. This protocol is designed to be a self-validating system, with internal checks and best practices.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE, 3 mm diameter).
-
Reference Electrode: Ag/AgCl (in a non-aqueous filling solution) or a silver wire pseudo-reference electrode.[7]
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPClO₄), electrochemical grade, dried under vacuum before use.
-
Analyte: this compound and other comparative compounds.
-
Internal Standard (optional but recommended): Ferrocene/Ferrocenium (Fc/Fc⁺) couple for potential referencing.[8]
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads.
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with progressively finer alumina slurries (1.0 µm, then 0.3 µm, and finally 0.05 µm) for at least 30 seconds with each grade.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).
-
Sonnicate the electrode in the solvent for 1-2 minutes to remove any adhered polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Solution Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Prepare a stock solution of the analyte (e.g., 10 mM this compound) in the same electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the electrolyte solution to the cell and de-aerate with a gentle stream of nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add a known concentration of the analyte to the cell (e.g., to a final concentration of 1 mM).
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic reaction occurs to a potential sufficiently positive to oxidize the analyte, and then reversing the scan. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical process.
-
If using an internal standard, add a small amount of ferrocene to the solution and record the voltammogram. The midpoint potential of the ferrocene/ferrocenium couple can be used to reference the potentials of the analyte.
-
Data Analysis and Interpretation
-
Peak Potentials (Epa and Epc): Determine the anodic (Epa) and cathodic (Epc) peak potentials. The midpoint potential (E₁/₂) = (Epa + Epc)/2 provides an estimate of the formal redox potential for a reversible couple.
-
Peak Currents (ipa and ipc): Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio ipa/ipc should be close to 1.
-
Scan Rate Dependence: Analyze the relationship between the peak current and the scan rate (ν). For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν¹/²).
Visualizing the Electrochemical Process
The following diagrams illustrate the key concepts discussed in this guide.
Experimental Workflow for Cyclic Voltammetry
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine by anodic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfu.ca [sfu.ca]
- 8. osti.gov [osti.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3,6-Dibromobenzene-1,2-diamine
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,6-Dibromobenzene-1,2-diamine (CAS No. 69272-50-0), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical resource, grounded in scientific principles and regulatory awareness.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This compound is a halogenated aromatic amine. This chemical classification immediately signals a need for caution. Aromatic amines as a class are known for their potential toxicity, with some being recognized carcinogens and mutagens.[1][2][3] Their environmental persistence can lead to long-term contamination of soil and groundwater.[2][3]
The presence of bromine atoms further classifies this compound as a halogenated organic, which necessitates specific disposal routes, often involving high-temperature incineration to prevent the formation of hazardous byproducts.[4]
Key Hazards Associated with this compound:
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| H302: Harmful if swallowed | Acute toxicity, oral | Avoid ingestion. Mandates careful handling to prevent contamination of surfaces and personal items. |
| H315: Causes skin irritation | Skin corrosion/irritation | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[5] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Mandates the use of safety glasses or goggles to protect the eyes from splashes.[5] |
| H335: May cause respiratory irritation | Specific target organ toxicity | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[5] |
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Gloves: Chemical-resistant gloves (nitrile is a common choice, but always check the manufacturer's compatibility chart).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe laboratory waste management.[6][7]
-
Halogenated Waste Stream: this compound waste must be collected in a designated "Halogenated Organic Waste" container.
-
No Mixing: Never mix halogenated waste with non-halogenated organic waste.[6] This is crucial for both safety and cost-effective disposal. Do not mix with other waste categories like acids, bases, or oxidizers.[7]
Step 3: Containerization and Labeling - Clear and Compliant
The integrity of your waste container and the clarity of its label are critical for safe handling and transport.
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a good choice.[8]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity.
-
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
-
The date the waste was first added to the container.
-
Step 4: Storage - Safe and Secure Accumulation
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be in a well-ventilated location, away from heat sources and direct sunlight.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Chemicals: Ensure the storage area does not contain incompatible chemicals, such as strong oxidizing agents.
Step 5: Disposal Request and Manifest - The Final Step
Once the waste container is nearly full (around 80-90% capacity), it is time to arrange for its disposal.
-
Contact Your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all required paperwork is completed accurately. This is a legal requirement.
The primary and most common disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4]
Emergency Procedures: Be Prepared
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Alert others in the area.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the absorbed material into a designated hazardous waste container and label it accordingly.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. ptb.de [ptb.de]
- 5. This compound | C6H6Br2N2 | CID 11821532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


